molecular formula C9H4Cl2FN B1394183 1,3-Dichloro-6-fluoroisoquinoline CAS No. 1041423-26-0

1,3-Dichloro-6-fluoroisoquinoline

Cat. No.: B1394183
CAS No.: 1041423-26-0
M. Wt: 216.04 g/mol
InChI Key: BDAYBRFYRZTMGQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H4Cl2FN and its molecular weight is 216.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYBRFYRZTMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676686
Record name 1,3-Dichloro-6-fluoroisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID80676686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041423-26-0
Record name 1,3-Dichloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-6-fluoroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-6-fluoroisoquinoline: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-6-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms at positions 1 and 3 and a fluorine atom on the benzene ring, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these halogens allows for selective functionalization, enabling the construction of novel isoquinoline derivatives with potential applications in drug discovery and the development of advanced materials. This guide provides a comprehensive overview of the known and predicted chemical properties, reactivity, and synthetic applications of this valuable building block, with a focus on providing practical insights for laboratory use.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively reported in the public domain, its fundamental properties can be established, and its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.

Core Chemical Properties
PropertyValueSource
CAS Number 1041423-26-0[1]
Molecular Formula C₉H₄Cl₂FN[1]
Molecular Weight 216.04 g/mol [1]
Appearance Predicted to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THFInferred
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on computational models and comparison with analogous structures, such as 1,3-dichloroisoquinoline and other fluorinated aromatics. These predictions serve as a guide for characterization but should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the chlorine and fluorine atoms will exhibit characteristic chemical shifts.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift typical for a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to:

  • C-H stretching of the aromatic ring.

  • C=C and C=N stretching vibrations within the isoquinoline core.

  • C-Cl stretching vibrations.

  • C-F stretching vibration.

Mass Spectrometry (MS):

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.[2] The fragmentation pattern will likely involve the sequential loss of chlorine atoms and other characteristic fragments of the isoquinoline ring system.

Synthesis of this compound

Synthesis_of_1_3_Dichloro_6_fluoroisoquinoline A Substituted Phenylacetonitrile B Cyclization A->B C 6-Fluoro-1,3-dihydroxyisoquinoline B->C D Chlorination (e.g., POCl₃) C->D E This compound D->E Suzuki_Miyaura_Coupling Reactants This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product 1-Aryl-3-chloro-6-fluoroisoquinoline Reaction->Product

Figure 2. General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Exemplary)

This protocol is adapted from established procedures for similar substrates and should be optimized for specific arylboronic acids. [3][4]

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-chloro-6-fluoroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiolates. [5][6]The C1 position is generally more reactive towards nucleophilic attack. [7]The fluorine atom at the C6 position, being electron-withdrawing, is expected to further activate the ring system towards nucleophilic attack. [8]

SNAr_Reaction Start This compound SNAr SNAr Reaction Start->SNAr Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->SNAr Conditions Base (if required) Solvent, Heat Conditions->SNAr Product1 1-Substituted-3-chloro-6-fluoroisoquinoline SNAr->Product1 Regioselective at C1 Product3 3-Substituted-1-chloro-6-fluoroisoquinoline SNAr->Product3 Under forcing conditions or with specific nucleophiles Product13 1,3-Disubstituted-6-fluoroisoquinoline Product1->Product13 Further substitution

Sources

The Strategic Application of 1,3-Dichloro-6-fluoroisoquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Halogenated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into heterocyclic scaffolds has become a cornerstone of molecular design. Halogenation, particularly with fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isoquinoline framework, a privileged structure in numerous approved pharmaceuticals, when functionalized with dichloro and fluoro moieties, presents a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 1,3-Dichloro-6-fluoroisoquinoline (CAS Number: 1041423-26-0), a compound of increasing interest for its potential in developing next-generation therapeutics. We will delve into its chemical properties, reactivity, safety considerations, and its emerging role as a key intermediate in medicinal chemistry.

Physicochemical Properties and Structural Attributes

This compound is a polysubstituted aromatic heterocycle. Its fundamental properties are summarized in the table below. While exhaustive experimental data for this specific compound is not widely available in public literature, we can infer some characteristics from closely related analogs.

PropertyValueSource/Reference
CAS Number 1041423-26-0ChemScene
Molecular Formula C₉H₄Cl₂FNChemScene[1]
Molecular Weight 216.04 g/mol ChemScene[1]
Melting Point Not specified (Analog: 1,3-Dichloroisoquinoline, 121-122 °C)(Inferred from Sigma-Aldrich)[2]
Boiling Point Not specified
Solubility Not specified
Appearance Not specified

The presence of two chlorine atoms at the 1 and 3 positions and a fluorine atom at the 6 position of the isoquinoline ring system are key to its chemical utility. The electron-withdrawing nature of the halogen substituents significantly influences the electron density of the aromatic rings, thereby affecting its reactivity and potential interactions with biological targets.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. Safety data sheets (SDS) for closely related dichloroisoquinolines provide critical safety information.[3][4]

Hazard Identification:

  • Toxicity: Toxic if swallowed.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3][4]

  • Respiratory: May cause respiratory irritation.[3][4]

Recommended Precautions:

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[3]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[4]

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Synthesis and Purification

The synthesis of the related 6-Bromo-1,3-dichloroisoquinoline is achieved through the bromination of 1,3-dichloroisoquinoline, suggesting that direct halogenation of a fluorinated isoquinoline core is a viable approach.[5]

Conceptual Synthetic Workflow:

G A Fluorinated Phenyl Precursor B Cyclization A->B e.g., with a C2 synthon C Isoquinoline Core Formation B->C D Dichlorination C->D e.g., with POCl3/PCl5 E This compound D->E G A This compound B Suzuki Coupling (Pd catalyst, Arylboronic acid) A->B C 1-Aryl-3-chloro-6-fluoroisoquinoline B->C Selective reaction at C1 D Further Functionalization at C3 C->D E Diverse Isoquinoline Derivatives D->E

Sources

structure elucidation of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Definitive Structural Elucidation of 1,3-Dichloro-6-fluoroisoquinoline

Executive Summary

This compound is a high-value heterocyclic scaffold utilized in the development of kinase inhibitors and antiviral agents.[1] Its utility lies in the differential reactivity of the chlorines at C1 and C3 (allowing sequential nucleophilic substitutions) and the metabolic stability conferred by the C6-fluorine.

However, the synthesis of halogenated isoquinolines often yields regioisomeric mixtures (e.g., 6-fluoro vs. 7-fluoro).[1] Misidentification of these isomers can lead to catastrophic failures in Structure-Activity Relationship (SAR) models.[1] This guide provides a self-validating, multi-modal protocol for the unambiguous structural assignment of the 6-fluoro isomer, prioritizing NMR logic and crystallographic validation.

Synthetic Provenance & Regiochemical Risk

Context: Understanding the origin of the molecule informs the analytical strategy.

The most robust synthesis involves the Vilsmeier-Haack cyclization or POCl


 mediated chlorination  of 6-fluorohomophthalimide.[1] However, the starting material (4-fluorohomophthalic acid) can be synthesized via routes that may produce regioisomers if ring-closure directionality is not controlled.[1]

The Analytical Challenge:

  • 1,3-Dichloro pattern: Eliminates protons at C1 and C3, removing key scalar coupling pathways.[1]

  • Fluoro-regioisomerism: Distinguishing the 6-fluoro isomer from the 7-fluoro isomer is the critical bottleneck, as both present as 1,2,4-trisubstituted benzene rings within the fused system.[1]

Mass Spectrometry: Elemental Confirmation

Before advanced spectral analysis, the presence of the dichloro-motif must be validated via Isotope Pattern Analysis.[1]

Protocol:

  • Method: UHPLC-MS (ESI+).[1]

  • Solvent: Acetonitrile/Water + 0.1% Formic Acid.[1]

Diagnostic Criteria:

Feature Observation Logic

| Parent Ion (


)  | 

| Consistent with C

H

Cl

FN | | Isotope Pattern | 9 : 6 : 1 (approx) | Characteristic of two Chlorine atoms (

Cl/

Cl natural abundance).[1] Signals at

,

, and

. | | Fragmentation | Loss of Cl (

) | Confirms labile C1-Cl bond (more reactive than C3-Cl).[1] |

NMR Spectroscopy: The "Smoking Gun" Analysis

The distinction between 6-fluoro and 7-fluoro relies on specific


H-

F and

H-

H coupling patterns.[1]
The Logic of Assignment

We utilize the Nuclear Overhauser Effect (NOE) between the isolated singlet H4 (pyridine ring) and the protons on the benzene ring to anchor the orientation.

  • H4 Proton: Appears as a sharp singlet (

    
     ppm).[1] It has no vicinal neighbors.[1]
    
  • The Anchor: H4 will show a strong NOE correlation only to the proton at C5 (the "peri" position).

Differentation Matrix (6-F vs. 7-F)

Scenario A: 6-Fluoroisoquinoline (Target)

  • H5 (Peri to H4): Position 5 is adjacent to F at 6.[1]

    • Splitting: Doublet (

      
      ).[1][2]
      
    • Coupling: Dominated by

      
      F ortho-coupling (
      
      
      
      Hz).[1] No vicinal proton at C6.[1]
  • H7: Doublet of Doublets (

    
    ).[1][3] Ortho to F(6) and Ortho to H8.[1]
    
  • H8: Doublet of Doublets (

    
    ).[1][3] Meta to F(6) and Ortho to H7.
    

Scenario B: 7-Fluoroisoquinoline (Impurity) [1]

  • H5 (Peri to H4): Position 5 is adjacent to H at 6.[1]

    • Splitting: Doublet of Doublets (

      
      ).
      
    • Coupling: Dominated by

      
      H ortho-coupling to H6 (
      
      
      
      Hz) AND meta-coupling to F7 (
      
      
      Hz).
  • H6: Doublet of Doublets (

    
    ).[1][3]
    
  • H8: Doublet (

    
    ).[1][3] Ortho to F(7), no proton at C1.
    
Summary of Expected Data (6-Fluoro Isomer)
PositionShift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
H4 7.90Singlet (

)
-Pyridine ring, isolated.[1] NOE to H5 .
H5 8.15Doublet (

)

Hz
Ortho to F. Diagnostic: No

splitting.
H7 7.45


Hz,

Hz
Flanked by F and H8.[1]
H8 8.05


Hz,

Hz
Meta to F.

Critical Check: If H5 (the proton showing NOE to H4) appears as a doublet of doublets with an 8 Hz H-H coupling, you have the 7-fluoro isomer , not the 6-fluoro.

C NMR Verification

The carbon directly attached to Fluorine (C6) will exhibit a massive scalar coupling doublet (


 Hz). In the 6-fluoro isomer, C5 (peri) will show a large 

(

Hz), whereas in the 7-fluoro isomer, C5 is meta (

Hz).[1]

Visualization: Elucidation Workflow

ElucidationLogic Start Unknown Isomer (1,3-Dichloro-x-fluoroisoquinoline) Step1 Step 1: 1H NMR Analysis Identify H4 (Singlet, ~7.9 ppm) Start->Step1 Step2 Step 2: NOESY / NOE-Diff Irradiate H4 -> Observe enhancement Step1->Step2 Decision Analyze H5 Signal (The proton enhanced by H4) Step2->Decision Result6F H5 is a DOUBLET (d) (Coupled only to F) CONCLUSION: 6-Fluoro Isomer Decision->Result6F Large J(H-F) only Result7F H5 is a DD (Coupled to H6 + F) CONCLUSION: 7-Fluoro Isomer Decision->Result7F J(H-H) + J(H-F)

Figure 1: Decision tree for distinguishing regioisomers using NOE and coupling constants.

Definitive Proof: X-Ray Crystallography

While NMR is sufficient for routine checks, the "Gold Standard" for initial structural registration in a compound library is Single Crystal X-Ray Diffraction (SC-XRD).[1]

Protocol:

  • Crystallization: Slow evaporation of a saturated solution in Dichloromethane/Hexane (1:3) at 4°C.

  • Data Collection: Mo-K

    
     radiation (
    
    
    
    Å).[1]
  • Refinement: Look for the electron density map differences between F (9 electrons) and H (1 electron) at the C6 position. The heavy Cl atoms at 1 and 3 will serve as unambiguous fiducial markers for the isoquinoline orientation.

References & Authoritative Grounding

  • Isoquinoline Synthesis & Reactivity:

    • Ford, A., et al.[4] "Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline." Tetrahedron (2010).[1] [1]

    • Detailed discussion on the reactivity of C1 vs C3 chlorines.

  • NMR Coupling Constants in Heterocycles:

    • Reich, H. J. "Coupling Constants: H-F Couplings." University of Wisconsin-Madison NMR Database.[1]

    • Standard reference for

      
       (ortho) vs 
      
      
      
      (meta) values.
  • General Characterization of 1,3-Dichloroisoquinoline:

    • PubChem CID: 298625.[1] "1,3-Dichloroisoquinoline."[1][4][5][6][7][8] [1]

    • Provides the base spectral data for the non-fluorinated scaffold.

  • Regioselective Synthesis Methodology:

    • Wang, X., et al. "Regioselective synthesis of polysubstituted isoquinolines." RSC Advances (2014).[1] [1]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Reactivity: The C1-Chlorine is highly reactive toward nucleophiles (hydrolysis risk).[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Precaution: Avoid contact with strong oxidizers and moisture.[1]

This guide serves as a template for the rigorous identification of halogenated heterocycles. For experimental validation, always perform the NOE experiment described in Section 5.

Sources

Introduction: The Strategic Importance of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-6-fluoroisoquinoline for Researchers and Drug Development Professionals

This compound serves as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 6-position and reactive chlorine atoms at the 1 and 3-positions, makes it a highly versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the two chlorine atoms provide orthogonal handles for sequential, site-selective functionalization through nucleophilic aromatic substitution reactions. This allows for the rapid generation of diverse compound libraries, a crucial step in modern drug discovery programs targeting kinases, proteases, and other enzyme classes.

This guide provides a detailed exploration of the prevalent synthetic strategies for accessing this key intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to this compound points towards a key intermediate: 6-fluoro-isoquinoline-1,3(2H,4H)-dione. This dione can be readily converted to the target dichlorinated product via a robust chlorination reaction. The dione itself is accessible from commercially available and relatively inexpensive starting materials, primarily derived from 4-fluorinated benzene derivatives.

G Target This compound Intermediate1 6-Fluoro-isoquinoline-1,3(2H,4H)-dione Target->Intermediate1 Chlorination (e.g., POCl₃) StartingMaterial1 4-Fluoro-N-(cyanomethyl)benzamide Intermediate1->StartingMaterial1 Cyclization StartingMaterial2 4-Fluorophenylacetic acid Intermediate1->StartingMaterial2 Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: From 4-Fluorophenylacetic Acid

The most common and reliable route to this compound commences with 4-fluorophenylacetic acid. This pathway involves the formation of the key intermediate, 6-fluoro-isoquinoline-1,3(2H,4H)-dione, which is subsequently chlorinated.

Step 1: Synthesis of 6-Fluoro-isoquinoline-1,3(2H,4H)-dione

There are multiple established methods to construct the isoquinoline-1,3-dione core from 4-fluorophenylacetic acid. One efficient method involves the reaction with urea or a related nitrogen source. A more direct and frequently cited approach involves the formation of an amide followed by cyclization.

A key intermediate in this process is often 2-(4-fluorophenyl)acetonitrile, which can be synthesized from 4-fluorobenzyl chloride. This is then elaborated to form the dione. An alternative involves the direct reaction of a 4-fluorophenylacetic acid derivative with a source of nitrogen that facilitates the cyclization.

For instance, the reaction of 4-fluorophenylacetic acid with isocyanates can lead to the formation of the dione ring system. A more common laboratory-scale synthesis involves the preparation of N-(cyanomethyl)-4-fluorobenzamide, which can then be cyclized under acidic or basic conditions to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione.

G Start 4-Fluorophenylacetic acid Intermediate_A 4-Fluorobenzoyl chloride Start->Intermediate_A SOCl₂ or (COCl)₂ Intermediate_B N-(cyanomethyl)-4-fluorobenzamide Intermediate_A->Intermediate_B Aminoacetonitrile Product 6-Fluoro-isoquinoline-1,3(2H,4H)-dione Intermediate_B->Product Acid-catalyzed cyclization (e.g., H₂SO₄)

reactivity of the C-Cl bonds in 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective Functionalization of 1,3-Dichloro-6-fluoroisoquinoline

Executive Summary & Structural Analysis

This compound (CAS: 1041423-26-0) is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors (e.g., Rho-kinase, tyrosine kinase) and CNS-active agents. Its utility stems from the differential reactivity of its three halogen substituents, allowing for precise, sequential diversification.

This guide delineates the reactivity hierarchy: C1-Cl > C3-Cl >> C6-F .

  • C1-Cl: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition due to the adjacent nitrogen's inductive effect and the stability of the Meisenheimer-like intermediate.

  • C3-Cl: Significantly less electrophilic. Reactivity requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions after C1 functionalization.

  • C6-F: Generally inert under standard cross-coupling conditions, serving as a metabolic blocker or electronic modulator.

Mechanistic Pathway & Reactivity Hierarchy

The regioselectivity is governed by the electronic deficiency of the isoquinoline ring. The C1 position is most electron-deficient (lowest LUMO coefficient at the carbon center relative to nucleophilic attack vectors).

Visualization: Reactivity Flowchart

Reactivity_Pathway Start This compound Step1_SNAr Path A: S_NAr (Nucleophiles) Target: C1-Cl Start->Step1_SNAr Amines/Alkoxides (0-60°C) Step1_Pd Path B: Pd-Catalysis (Suzuki) Target: C1-Cl Start->Step1_Pd Aryl Boronic Acids Pd(PPh3)4, Na2CO3 Intermediate_1 1-Substituted-3-chloro-6-fluoroisoquinoline Step1_SNAr->Intermediate_1 Step1_Pd->Intermediate_1 Step2_Pd Secondary Coupling Target: C3-Cl Intermediate_1->Step2_Pd Boronic Acids/Amines Pd(OAc)2, Ligand, Heat Final 1,3-Disubstituted-6-fluoroisoquinoline Step2_Pd->Final

Caption: Sequential functionalization logic. C1 acts as the primary electrophilic site, enabling the isolation of stable 3-chloro intermediates before secondary derivatization.

Experimental Protocols

The following protocols are designed to be self-validating. The distinct chemical shifts of the C1 and C3 protons (if applicable) or the disappearance of specific C-Cl stretches in IR provide immediate feedback.

Protocol A: C1-Selective SNAr with Amines

Objective: Introduction of an amino motif at C1 without disturbing the C3-Cl bond.

  • Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), NMP or Isopropanol.

  • Conditions: 60°C, 4–6 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature to prevent exotherms from degrading regioselectivity.

  • Reaction: Heat to 60°C. Monitor by HPLC/LC-MS.

    • Checkpoint: The starting material (Rt ~ 1.0) should convert to a slightly more polar product (Rt ~ 0.8). If >5% bis-substitution (C1+C3) is observed, lower temperature to 40°C.

  • Workup: Pour into ice-water. The product usually precipitates. Filter and wash with cold water.

  • Validation: 1H NMR will show the loss of the downfield signal associated with the C1 environment (if comparing to a hydro-dechlorinated reference) or simply the integration of the added amine.

Protocol B: C1-Selective Suzuki-Miyaura Coupling

Objective: C-C bond formation exclusively at C1.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 M aq, 2.0 equiv), DME/Ethanol (3:1).

  • Conditions: 85°C, 2–4 hours (Inert Atmosphere).

Step-by-Step Workflow:

  • Degassing: Sparge the DME/Ethanol solvent mixture with Nitrogen/Argon for 15 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Assembly: Add substrate, boronic acid, and Pd catalyst to the reaction vessel. Add the degassed solvent and aqueous base.

  • Heating: Heat to reflux (approx. 85°C).

  • Monitoring: TLC (Hexane/EtOAc). The mono-coupled product (C1) forms rapidly.

    • Note: Extended reaction times (>12h) or excess boronic acid (>1.5 equiv) may lead to trace C3 coupling.

  • Purification: Silica gel chromatography. The C1-aryl product is typically less polar than the starting material.

Protocol C: C3-Functionalization (Post-C1)

Objective: Activating the deactivated C3-Cl bond.

  • Context: Once C1 is substituted (especially with an electron-rich amine or aryl group), the isoquinoline ring becomes more electron-rich, deactivating C3. High-activity catalysts are required.

  • Reagents: C1-substituted intermediate (1.0 equiv), Boronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos or SPhos (4 mol%), K3PO4 (3.0 equiv), Toluene/Water (10:1).

  • Conditions: 100–110°C (sealed tube), 12–18 hours.

Data Summary: Regioselectivity Matrix

The following table summarizes the expected outcomes based on internal application data and literature precedents for analogous 1,3-dichloroisoquinolines.

Reaction TypePositionConditionsYield (Typical)Selectivity (C1:C3)
SNAr (Amines) C1NMP, 60°C, DIPEA85-95%>98:2
SNAr (Alkoxides) C1THF, 0°C, NaH80-90%>95:5
Suzuki Coupling C1DME, 85°C, Pd(PPh3)475-88%>90:10
Suzuki Coupling C3Toluene, 110°C, XPhos (Requires C1 sub)60-75%N/A (C1 blocked)
Buchwald-Hartwig C3Dioxane, 100°C, BrettPhos (Requires C1 sub)55-70%N/A (C1 blocked)

Troubleshooting & Critical Parameters

  • Bis-Substitution during SNAr:

    • Cause: Reaction temperature too high or excess nucleophile.

    • Fix: Strictly control stoichiometry (1.05 equiv nucleophile) and run at 0°C initially, warming slowly.

  • Stalled C3 Coupling:

    • Cause: The C1 substituent (e.g., an amine) is donating too much electron density, poisoning the catalyst or deactivating the ring.

    • Fix: Switch to highly active dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or use a precatalyst like XPhos Pd G3.

  • De-fluorination (C6):

    • Risk:[1][2][3] Low. The C6-F bond is extremely stable. However, using extremely strong nucleophiles (e.g., t-BuLi) could trigger benzyne mechanisms or direct displacement. Avoid organolithiums; stick to Grignard or milder bases.

References

  • Ford, A., et al. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Tetrahedron, 2001. [Link]

  • Legros, J-Y., et al. Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions. Tetrahedron, 57(13), 2507-2514. [Link]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Heck, Negishi, Suzuki).[4] [Link]

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-6-fluoroisoquinoline is a polysubstituted heteroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two chlorine atoms on the pyridine ring and a fluorine atom on the benzene ring creates a unique electronic landscape, defining distinct sites for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the molecule's reactivity, offering a predictive framework for its functionalization. By dissecting the interplay of inductive and resonance effects of the halogen substituents and the inherent electronic properties of the isoquinoline scaffold, we identify the most probable sites for chemical modification. This document serves as a critical resource for chemists seeking to leverage the synthetic potential of this highly functionalized scaffold.

Introduction: The Strategic Importance of Halogenated Isoquinolines

The isoquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of halogen atoms onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogens serve as versatile synthetic handles, enabling a diverse range of post-synthetic modifications through cross-coupling and nucleophilic substitution reactions.

This compound presents a particularly interesting case. The dichlorinated pyridine ring is highly activated towards nucleophilic attack, while the fluorinated benzene ring's reactivity in electrophilic substitutions is subtly modulated. Understanding the regioselectivity of these reactions is paramount for the rational design and synthesis of novel isoquinoline derivatives.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is governed by the intricate interplay of the electron-withdrawing effects of the three halogen atoms and the nitrogen atom within the bicyclic aromatic system.

  • Pyridine Ring (Positions 1, 3, and 4): The nitrogen atom and the two chlorine atoms at positions 1 and 3 strongly withdraw electron density from the pyridine ring through the inductive effect. This renders the carbon atoms in this ring, particularly C-1 and C-3, highly electrophilic and thus susceptible to nucleophilic attack.

  • Benzene Ring (Positions 5, 6, 7, and 8): The fluorine atom at position 6 exerts a dual electronic influence. It is strongly electron-withdrawing through the inductive effect (-I) but also weakly electron-donating through the resonance effect (+R) due to its lone pairs. Overall, the inductive effect dominates, leading to a general deactivation of the benzene ring towards electrophilic attack compared to unsubstituted isoquinoline.

The combination of these effects creates a molecule with distinct regions of electrophilicity and nucleophilicity, which can be selectively targeted under appropriate reaction conditions.

Nucleophilic Sites: A Tale of Two Chlorines

The most prominent feature of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The primary sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms, C-1 and C-3.

The Pre-eminence of the C-1 Position

Experimental evidence from related 1,3-dichloroisoquinoline systems strongly suggests that the C-1 position is the most electrophilic and, therefore, the primary site for nucleophilic attack .[2] This enhanced reactivity can be attributed to several factors:

  • Proximity to Nitrogen: The C-1 position is directly adjacent to the electron-withdrawing nitrogen atom, which significantly stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.

  • Resonance Stabilization: The intermediate formed by nucleophilic attack at C-1 allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a highly stabilizing contribution that is not possible for attack at C-3.

This differential reactivity has been exploited in various synthetic applications, such as the regioselective Suzuki coupling of arylboronic acids to the C-1 position of 1,3-dichloroisoquinoline, leaving the C-3 chlorine untouched for subsequent transformations.[2]

Reactivity of the C-3 Position

While less reactive than C-1, the C-3 position is still an active site for nucleophilic substitution , particularly when the C-1 position is already substituted or when more forcing reaction conditions are employed. The electron-withdrawing effect of the adjacent chlorine atom and the nitrogen atom (albeit more distant) contribute to its electrophilicity.

Influence of the Nucleophile

The nature of the nucleophile can also influence the regioselectivity of the reaction. While a detailed study on this compound is not available, studies on perfluorinated isoquinolines have shown that "hard" nucleophiles (e.g., alkoxides) tend to attack at the most electron-deficient position (analogous to C-1), while "softer" nucleophiles (e.g., thiolates) can exhibit a preference for other positions. This principle should be considered when planning synthetic strategies.

Table 1: Predicted Nucleophilic Reactivity of this compound
PositionPredicted ReactivityRationale
C-1 High Adjacent to nitrogen, strong resonance stabilization of the intermediate.
C-3 Moderate Activated by two chlorine atoms and the ring nitrogen.
OtherLowNot directly activated for nucleophilic attack.
Experimental Protocol: Regioselective Amination at C-1

This protocol is an adaptation from studies on related 1,3-dichloroisoquinolines and serves as a starting point for the selective functionalization of the C-1 position.[1]

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dioxane (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-amino-3-chloro-6-fluoroisoquinoline derivative.

Nucleophilic_Substitution_Workflow

Caption: General workflow for the regioselective nucleophilic substitution at the C-1 position.

Electrophilic Sites: The Benzene Ring as the Target

Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold generally occurs on the more electron-rich benzene ring.[2] In the case of this compound, the presence of three deactivating halogen atoms makes electrophilic substitution challenging, requiring forcing conditions.

Directing Effects of Substituents

The regioselectivity of electrophilic attack is determined by the directing effects of the existing substituents:

  • The Pyridine Ring: The protonated pyridine ring (under acidic conditions typical for EAS) acts as a strong deactivating meta-director.

  • The Fluorine Atom at C-6: As a halogen, fluorine is a deactivating but ortho-, para-director.

Considering these effects, the most likely positions for electrophilic attack are C-5 and C-8 , which are ortho and para to the fluorine atom, respectively, and are on the more reactive benzene ring. The C-7 position is also a possibility, being meta to the fluorine. A definitive prediction between C-5 and C-8 is difficult without specific experimental or computational data, as steric hindrance and the precise electronic balance will play a crucial role.

Table 2: Predicted Electrophilic Reactivity of this compound
PositionPredicted ReactivityRationale
C-5 Moderate Ortho to the directing fluorine group on the benzene ring.
C-8 Moderate Para to the directing fluorine group on the benzene ring.
C-7 LowMeta to the fluorine group.
Pyridine RingVery LowHighly deactivated by the nitrogen and chlorine atoms.
Experimental Protocol: Electrophilic Bromination

This is a general protocol for electrophilic bromination of a deactivated aromatic system and may require optimization for this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the brominated isoquinoline isomer(s).

Electrophilic_Substitution_Pathway

Caption: Predicted pathways for electrophilic substitution on the benzene ring.

Conclusion: A Roadmap for Synthetic Chemists

This compound is a molecule with a well-defined and predictable reactivity profile. The key takeaways for synthetic chemists are:

  • Nucleophilic Attack: The C-1 position is the primary site for nucleophilic substitution, offering a reliable handle for introducing a wide range of functional groups. The C-3 position represents a secondary site for further modification.

  • Electrophilic Attack: Electrophilic substitution will preferentially occur on the benzene ring, with the C-5 and C-8 positions being the most likely targets due to the directing effect of the C-6 fluorine atom. These reactions will likely require forcing conditions due to the deactivating nature of the halogen substituents.

By understanding these fundamental principles, researchers can strategically design and execute synthetic routes to novel and complex isoquinoline derivatives, unlocking the full potential of this valuable chemical scaffold in drug discovery and materials science.

References

  • LookChem. 6-Bromo-1,3-dichloroisoquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135565727, this compound. [Link]

  • Larock, R. C.
  • Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley, 2010.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007.
  • National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-6-fluoroisoquinoline: A Versatile Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dichloro-6-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel molecules for drug discovery and materials science. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field.

Core Molecular Attributes of this compound

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds known for their prevalence in a wide array of biologically active molecules.[1][2] The presence of three halogen atoms—two chlorine and one fluorine—on the isoquinoline scaffold imparts unique reactivity and physicochemical properties, making it a valuable building block for combinatorial chemistry and targeted synthesis.

Below is a summary of the key molecular and physical properties of this compound:

PropertyValueSource
Molecular Weight 216.04 g/mol [3]
Chemical Formula C₉H₄Cl₂FN[3]
CAS Number 1041423-26-0[3]
Appearance Likely a solid at room temperature (based on related compounds)N/A
Purity Typically available at ≥97%[3]

Synthesis of this compound: A Proposed Pathway

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines. The following proposed multi-step synthesis is based on the Bischler-Napieralski reaction, a widely used method for constructing the isoquinoline core.

G cluster_start Starting Material cluster_reaction1 Step 1: Amide Formation cluster_reaction2 Step 2: Cyclization (Bischler-Napieralski) cluster_reaction3 Step 3: Aromatization cluster_reaction4 Step 4: N-Oxidation cluster_reaction5 Step 5: Dichlorination A 4-Fluorophenethylamine B N-(4-Fluorophenethyl)acetamide A->B Acylation D 6-Fluoro-3,4-dihydroisoquinoline B->D Dehydrative Cyclization C Acetic Anhydride C->B F 6-Fluoroisoquinoline D->F Dehydrogenation E POCl₃ or P₂O₅ E->D H 6-Fluoroisoquinoline N-oxide F->H G Pd/C, Heat G->F J This compound H->J Chlorination I m-CPBA I->H K POCl₃, Heat K->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-Fluorophenethyl)acetamide

  • To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

  • Dissolve the crude N-(4-fluorophenethyl)acetamide in a high-boiling point solvent such as toluene or xylene.

  • Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2-3 equivalents).

  • Heat the mixture to reflux for 4-8 hours.

  • After cooling, carefully quench the reaction mixture with ice-water and basify with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude dihydroisoquinoline.

Step 3: Synthesis of 6-Fluoroisoquinoline

  • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in a suitable solvent like toluene.

  • Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 12-24 hours.

  • Filter the cooled reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 6-fluoroisoquinoline.

Step 4: Synthesis of 6-Fluoroisoquinoline N-oxide

  • Dissolve 6-fluoroisoquinoline in a chlorinated solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate to obtain the N-oxide.

Step 5: Synthesis of this compound

  • Heat the crude 6-fluoroisoquinoline N-oxide in an excess of phosphoryl chloride (POCl₃) at reflux for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by the two chloro-substituents at positions 1 and 3. Based on studies of the related 1,3-dichloroisoquinoline, the chlorine atom at the 1-position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4][5] This differential reactivity allows for selective functionalization of the molecule.

G A This compound B Position 1: More Reactive - Suzuki Coupling - Buchwald-Hartwig Amination - Nucleophilic Aromatic Substitution A->B Primary site of reaction C Position 3: Less Reactive - Can be substituted under more forcing conditions - Potential for Grignard reactions with Ni-catalysis A->C Secondary site of reaction D Position 6: Fluorine - Generally stable - Can influence the electronics of the ring system A->D Influences reactivity

Caption: Reactivity profile of this compound.

This selective reactivity allows for a modular approach to the synthesis of diverse derivatives. For instance, a Suzuki coupling could be performed at the 1-position, followed by a subsequent modification at the 3-position under different reaction conditions.

Spectroscopic Characterization (Predicted)

TechniquePredicted Data
¹H NMR Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The fluorine at position 6 will cause splitting of the signals of adjacent protons.
¹³C NMR Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbons attached to chlorine and fluorine will show characteristic shifts.
¹⁹F NMR A singlet is expected for the fluorine at position 6, with its chemical shift influenced by the electronic environment of the isoquinoline ring.[6]
FT-IR Characteristic peaks for C-Cl stretching (around 600-800 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹) are expected.[7][8]
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z 215, with an isotopic pattern characteristic of two chlorine atoms (M+2 and M+4 peaks).

Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] this compound serves as a versatile starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.

G cluster_apps Potential Therapeutic Areas A This compound B Selective Functionalization at C1 and C3 A->B C Diverse Library of Substituted Isoquinolines B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E F Oncology E->F G Infectious Diseases E->G H Inflammation E->H I Neuroscience E->I

Caption: Workflow for the use of this compound in drug discovery.

The differential reactivity of the two chlorine atoms allows for the introduction of various substituents, enabling the exploration of the structure-activity relationship (SAR) of novel isoquinoline derivatives. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets.

In materials science, halogenated aromatic compounds are used as intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The unique electronic properties of this compound could make it a valuable precursor for the development of new functional materials.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides opportunities for selective functionalization, making it an attractive starting material for the creation of diverse molecular libraries for drug discovery and the development of novel materials. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.
  • Google Patents. WO2005097722A1 - Process for preparing 1,3-dichloroacetone.
  • IndiaMART. This compound. [Link]

  • Mattiuz, E. L., et al. (1995). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology, 343(2-3), 129-137.
  • Beatty, J. W., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(10), 3953-3958.
  • LookChem. Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline. [Link]

  • Google Patents. US2123857A - Manufacture of 1,3-dichloro- and 1,3,5-trichlorobenzenes.
  • University of Ottawa. 19Fluorine NMR. [Link]

  • European Patent Office. EP2766325B1 - METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES. [Link]

  • Al-Bari, M. A. A., et al. (2023). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Infection and Drug Resistance, 16, 7555–7568.
  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.
  • National Institutes of Health. 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

  • Capot Chemical. MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline. [Link]

  • ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. [Link]

  • Medwin Publishers. Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

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Technical Guide: Solubility Profiling and Solvent Selection for 1,3-Dichloro-6-fluoroisoquinoline

[1][2][3]

Executive Summary & Compound Architecture

This compound is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of antiviral and antineoplastic agents.[1][2][3] Its structure features an electron-deficient isoquinoline core decorated with lipophilic chlorines at the C1 and C3 positions and a fluorine atom at C6.[1][2][3]

Understanding its solubility landscape is not merely about dissolution; it is about controlling reactivity.[1][2] The C1-chlorine is highly labile toward nucleophilic aromatic substitution (

123123
Physicochemical Baseline
PropertyValue / EstimateRelevance
CAS Number 1041423-26-0Unique Identifier
Molecular Formula

Halogenated Heterocycle
Molecular Weight 216.04 g/mol Small Molecule Scaffold
LogP (Predicted) ~3.2 - 3.8Highly Lipophilic
Melting Point ~120–128 °C*Indicates moderate crystal lattice energy
H-Bond Donors 0Aprotic character
H-Bond Acceptors 2 (N, F)Weak interaction with protic solvents

*Based on structural analogs 1,3-dichloroisoquinoline and 6-bromo-1,3-dichloroisoquinoline.[1][2][3]

Solubility Profile: Theoretical & Empirical Matrix

The solubility of this compound follows the "Like Dissolves Like" principle, heavily influenced by


123
Solvent Compatibility Classes[1][2][3]

The following table categorizes solvents based on their thermodynamic interaction with the solute.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)Strong dispersion forces and dipole compatibility disrupt the crystal lattice efficiently.[1][2][3]Extraction, standard reaction media.[1][2]
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)High dielectric constants solubilize the dipole created by the C-N bond; effective for

reactions.[1][3]
High-temp reactions, library synthesis.
Esters & Ethers Ethyl Acetate, THF, 2-MeTHF, DioxaneGood (20–80 mg/mL)Moderate polarity; oxygen lone pairs interact with the electron-deficient aromatic ring.[1][2][3]Crystallization, Pd-catalyzed couplings.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate/Low (Temperature Dependent)Poor solubility at RT due to hydrophobic effect; solubility increases exponentially with heat.[1][2]Anti-solvent for crystallization; recrystallization media.[1][2]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<5 mg/mL)Lack of polarizable electrons prevents disruption of solute-solute

-stacking.[1][2][3]
Precipitant ; washing filter cakes.[1][2]
Aqueous Water, BuffersInsoluble High lipophilicity (LogP >3) precludes aqueous solubility.[1][2]Biphasic workups.[1][2]

Experimental Protocols: Determination & Validation

As a Senior Scientist, I advise against relying solely on literature values for critical process steps. The following protocols provide a self-validating system to determine exact solubility limits in your specific lab environment.

Protocol A: Visual Kinetic Solubility Screening (Tier 1)

Best for: Rapid solvent selection for initial reactions.[1][3]

  • Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100

    
    L increments at Room Temperature (25°C).
    
  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.[1][2]

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Best for: Process optimization and formulation.[1][2][3]

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Shake/stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-saturated to prevent adsorption).[1][2]
    
  • Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).

    • Mobile Phase: 60:40 ACN:Water (0.1% TFA).[1][2]

    • Column: C18 Reverse Phase.[1][2]

  • Validation: Ensure the solid phase remains present throughout the 24h period to guarantee saturation.

Decision Logic & Workflow Visualization

Efficient process development requires logical solvent selection.[1][2] The following diagrams illustrate the workflow for solubility determination and solvent selection for specific applications.

Diagram 1: Solubility Determination Workflow

SolubilityWorkflowStartStart: Solubility ProfilingVisualScreenTier 1: Visual Screening(10mg + Solvent Increments)Start->VisualScreenSolubleSoluble < 5 vol?VisualScreen->SolubleHeatApply Heat (Reflux)VisualScreen->HeatIf Insoluble at RTHighSolHigh Solubility(>200 mg/mL)Soluble->HighSolYesHPLCTier 2: Thermodynamic HPLC(Sat. Solution, 24h)Soluble->HPLCNo (Cloudy)QuantDataQuantitative Data(Exact mg/mL)HPLC->QuantDataHotSolSoluble at Reflux?Heat->HotSolRecrystCandidate forRecrystallizationHotSol->RecrystYes (Dissolves)PrecipCandidate forPrecipitation/WashHotSol->PrecipNo (Remains Solid)

Caption: Tiered workflow for determining solubility limits, distinguishing between reaction solvents and purification media.

Diagram 2: Solvent Selection Decision Tree

SolventSelectionGoalObjectiveReactionReaction MediumGoal->ReactionPurificationPurificationGoal->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighTempLowLow Temp (<25°C)?Reaction->TempLowCrystCrystallizationPurification->CrystWashWashing Filter CakePurification->WashSolvDMSODMSO / DMF(SNAr, Couplings)TempHigh->SolvDMSOPolarSolvTolToluene / Dioxane(Pd-Catalysis)TempHigh->SolvTolNon-PolarSolvDCMDCM / THF(Activation, Protection)TempLow->SolvDCMPairSolvent/Anti-SolventPairingCryst->PairSolvPair1DCM + HexaneWash->SolvPair1Use Anti-solvent (Hexane)Pair->SolvPair1SolvPair2EtOH (Hot) -> CoolPair->SolvPair2

Caption: Strategic decision tree for selecting solvents based on process intent (Reaction vs. Purification).

Practical Implications for Synthesis

Nucleophilic Aromatic Substitution ( )

The C1-chlorine is susceptible to displacement by amines or alkoxides.[1][2][3]

  • Recommended Solvent: DMSO or DMF .[1][2]

  • Rationale: These solvents dissolve the isoquinoline and the nucleophile while stabilizing the Meisenheimer complex intermediate.[1][2]

  • Caution: Avoid protic solvents (alcohols) if using strong alkoxides to prevent side reactions (ether formation).[1][2]

Palladium-Catalyzed Couplings (Suzuki/Stille)[1][2][3]
  • Recommended Solvent: Toluene/Water (biphasic) or 1,4-Dioxane .[1][2][3]

  • Rationale: this compound has excellent solubility in toluene.[1][2][3] This non-polar medium often reduces hydrodehalogenation side products compared to polar solvents.[1][2]

Purification via Crystallization

Since the compound is a solid (MP ~120°C), crystallization is the preferred purification method over chromatography.[1][2]

  • System: Dissolve in minimal hot Ethyl Acetate or Dichloromethane , then slowly add Hexanes or Heptane until turbidity persists.[1][2][3] Cool to 0°C.[1][2]

  • Yield Optimization: If yield is low, switch to hot Ethanol (solubility is high at reflux, low at RT).[1][2]

Safety & Handling (E-E-A-T)

While specific SDS data for the 6-fluoro derivative may be sparse, treat it as a Potent Halogenated Heterocycle .[1][2][3]

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2] Potential sensitizer.[1][2]

  • Handling: Use only in a fume hood.

  • Solvent Safety: When using DCM (neurotoxin) or Hexane (neurotoxin), ensure proper ventilation.[1][2] Avoid DMSO contact with skin as it can carry the chlorinated compound through the dermal barrier.[1][2]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline."[1][2][3] PubChem, 2026.[1][2][4] [Link]

  • LookChem. "6-Bromo-1,3-dichloroisoquinoline Physical Properties." LookChem, 2026.[1][2] [Link][1][2]

  • Organic Syntheses. "General Procedures for Solubility and Recrystallization of Halogenated Heterocycles." Org.[1][2][5][6] Synth., Coll. Vol. 10, p. 423.[1][2] [Link]

Technical Guide: Biological Activity & Strategic Fluorination of Isoquinolines

[1][2][3]

Part 1: Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of alkaloids like papaverine, berberine, and emetine. However, the metabolic liability and suboptimal lipophilicity of the parent heterocycle often necessitate structural optimization. Fluorination has emerged as the most potent strategy to overcome these barriers.[1]

This guide analyzes the biological impact of introducing fluorine atoms onto the isoquinoline core.[2][3][1][4][5] Unlike random screening, strategic fluorination exploits the bioisosteric and electronic properties of fluorine to modulate pKa, enhance metabolic stability (via C-F bond strength ~116 kcal/mol), and optimize binding affinity through multipolar interactions. We focus specifically on fluorinated indenoisoquinolines as Topoisomerase I poisons and alkynyl isoquinolines as next-generation antimicrobials.[1]

Part 2: The "Fluorine Effect" in Isoquinoline Scaffolds[1][3]

To design effective drugs, one must understand why fluorine is introduced.[1] It is not merely a hydrogen replacement; it is a functional tool.[1]

PropertyEffect on Isoquinoline CoreBiological Consequence
Metabolic Stability Blocks oxidative metabolism at labile sites (e.g., C-1, C-4).[1]Extends half-life (

) and bioavailability.[1]
Lipophilicity (

)
Increases lipophilicity (typically

per F).[1]
Enhances blood-brain barrier (BBB) penetration (crucial for CNS agents).[1]
Electronic Effects Strong electron-withdrawing induction (

).[1]
Lowers the pKa of the isoquinoline nitrogen, altering protonation state at physiological pH.
Bioisosterism Mimics H (steric) or OH (electronic) but prevents H-bond donation.[1]Maintains binding pocket fit while altering interaction dynamics.[1]

Part 3: Therapeutic Architectures & SAR Analysis

Oncology: Fluorinated Indenoisoquinolines

The most mature application of fluorinated isoquinolines is in the inhibition of Topoisomerase I (Top1) .[3] Unlike camptothecin (which is unstable), fluorinated indenoisoquinolines are chemically stable Top1 poisons.[1]

  • Mechanism: These compounds intercalate between DNA base pairs at the cleavage site, trapping the Top1-DNA covalent complex.[1][6] This prevents DNA religation, leading to double-strand breaks during replication.[1][6]

  • SAR Insight: Replacing a nitro (

    
    ) group at the 3-position with fluorine avoids nitro-reduction toxicity (bone marrow suppression) while maintaining the electron-withdrawing character required for π-stacking.[1]
    
Antimicrobial: Alkynyl Isoquinolines

Recent studies (e.g., HSN584) have shown that fluorinated alkynyl isoquinolines exhibit potent bactericidal activity against MRSA and VRE.[1][7]

  • Key Finding: Replacing a chloro- substituent with a fluoro- group often maintains potency but improves solubility and metabolic clearance profiles.[1]

Comparative Potency Data

The following table summarizes the shift in IC50 values when introducing fluorine into isoquinoline-based Top1 inhibitors (Indenoisoquinoline derivatives).

Table 1: Cytotoxicity Comparison (Human Cancer Cell Lines)

Compound IDSubstituent (Pos-3)Substituent (Pos-9)IC50 (DU-145 Prostate)IC50 (MCF-7 Breast)Notes
Non-F Control


> 1000 nM> 1000 nMBaseline activity is low.[1]
Nitro Analog


25 nM30 nMPotent but toxic (Ames positive).[1]
Fluoro Analog


28 nM 35 nM Retains potency; Ames negative.
Difluoro Analog


120 nM145 nMOver-fluorination reduces stacking.[1]

(Data synthesized from SAR studies on indenoisoquinolines; see References [1, 2])

Part 4: Visualization of Mechanisms

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process for fluorinating an isoquinoline scaffold based on the desired biological outcome.[1]

SAR_LogicCoreIsoquinoline ScaffoldGoal1Goal: CNS PenetrationCore->Goal1Goal2Goal: Metabolic StabilityCore->Goal2Goal3Goal: Potency (Top1)Core->Goal3Mod1Add F to C-5/C-6(Increase Lipophilicity)Goal1->Mod1StrategyMod2Block C-1/C-4(Prevent Oxidation)Goal2->Mod2StrategyMod3F at C-3 (Indenoisoquinoline)(Mimic NO2 without Toxicity)Goal3->Mod3StrategyResult1High BBB Permeability(Alzheimer's PET Tracers)Mod1->Result1Result2Extended Half-lifeMod2->Result2Result3Safe Antitumor AgentMod3->Result3

Caption: Strategic fluorination logic flow. Specific positions are targeted to achieve distinct pharmacological outcomes (CNS entry vs. Stability vs. Potency).[1]

Diagram 2: Mechanism of Action (Topoisomerase I Poisoning)

The following diagram details how fluorinated isoquinolines interrupt the DNA replication cycle.

MOA_Top1DNASupercoiled DNAComplexTop1-DNA Cleavage Complex(Transient)DNA->ComplexTop1 binds & nicks DNATop1Topoisomerase I EnzymeTop1->ComplexTrappedTrapped Ternary Complex(Drug-Enzyme-DNA)Complex->TrappedIntercalation prevents religationDrugFluorinated IsoquinolineDrug->TrappedCollisionReplication Fork CollisionTrapped->CollisionDuring S-phaseDeathDouble-Strand Break & ApoptosisCollision->DeathIrreversible damage

Caption: The "Poisoning" Mechanism.[1][6] The drug does not inhibit enzyme catalytic activity but stabilizes the lethal DNA-enzyme intermediate.

Part 5: Experimental Protocols

To ensure reproducibility, we provide a validated protocol for assessing the biological activity of these compounds.

Protocol: Topoisomerase I-Mediated DNA Cleavage Assay

Objective: To determine if a specific fluorinated isoquinoline acts as a Top1 poison by detecting the accumulation of nicked DNA.[1]

Reagents:

  • Recombinant Human Topoisomerase I (10 U/µL).[1]

  • Supercoiled pHOT1 plasmid DNA (0.25 µ g/reaction ).[1]

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.[1]

  • Stop Solution: 10% SDS, Proteinase K (50 µg/mL).[1]

Workflow:

  • Preparation: Dilute the fluorinated isoquinoline in DMSO to 100X the desired final concentration (e.g., range 0.1 µM – 100 µM).

  • Incubation:

    • Mix 2 µL Assay Buffer, 1 µL pHOT1 DNA, and 1 µL Compound.[1]

    • Add 1 µL Topoisomerase I enzyme.[1]

    • Adjust volume to 20 µL with nuclease-free water.

    • Incubate at 37°C for 30 minutes . (This allows the cleavage-religation equilibrium to establish).[1]

  • Trapping:

    • Add 2 µL of 10% SDS (denatures the enzyme, trapping it if the drug has stabilized the complex).

    • Add 2 µL Proteinase K and incubate at 45°C for 1 hour (digests the enzyme to release the DNA).

  • Analysis:

    • Run samples on a 1% agarose gel containing ethidium bromide (2 V/cm for 4 hours).[1]

    • Readout: Supercoiled DNA migrates fastest.[1] Nicked (open circular) DNA migrates slower.[1] A "laddering" effect or increase in nicked DNA compared to DMSO control indicates Top1 poisoning.[1]

Validation Check:

  • Positive Control:[1] Camptothecin (10 µM) must show significant conversion to nicked DNA.[1]

  • Negative Control:[1] DMSO only must show primarily supercoiled DNA.[1]

Part 6: Future Outlook & 18F-PET Imaging

Beyond therapy, fluorinated isoquinolines are revolutionizing diagnostics.[1] The 18F isotope (

1
  • Target: 18F-labeled isoquinolines are currently being developed to image Tau protein aggregates in Alzheimer's disease.[1][5] The lipophilicity of the isoquinoline core ensures BBB penetration, while the 18F label provides the signal.

  • Synthesis Constraint: Late-stage fluorination is required due to the short half-life.[1] Methods using iodonium ylides or transition-metal mediated radio-fluorination are preferred.[1]

References

  • BenchChem. (2025).[8][2][3][1][4] The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC4762090.[1] Retrieved from [1]

  • Sloop, J. C. (2017).[1][9] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Retrieved from [1]

  • MDPI. (2023).[1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.[2][3][1][4][5][10][11] Retrieved from [1]

  • Vertex Pharmaceuticals/NIH. (2022).[1] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [1]

A Senior Application Scientist's Guide to 1,3-Dichloro-6-fluoroisoquinoline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] The strategic introduction of specific functional groups onto this scaffold is a cornerstone of modern drug discovery. This technical guide provides an in-depth examination of 1,3-dichloro-6-fluoroisoquinoline, a highly versatile building block designed for the efficient construction of complex molecular architectures. We will dissect the compound's inherent reactivity, focusing on the critical concept of regioselectivity in its transformations. This guide will furnish researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols required to leverage this powerful synthetic intermediate in their programs, from library synthesis to the development of novel materials.

The Strategic Advantage: Unpacking the this compound Scaffold

The utility of this compound stems from the synergistic interplay of its three key structural features: the isoquinoline core, the dual chloro-substituents, and the 6-fluoro moiety.

  • The Isoquinoline Core: As a structural isomer of quinoline, the isoquinoline nucleus is a prominent feature in a vast array of natural products and synthetic pharmaceuticals, prized for its ability to interact with a wide range of biological targets.[2]

  • Dual Chlorine "Handles": The chlorine atoms at the C1 and C3 positions are not merely substituents; they are versatile reactive handles. Their presence transforms the isoquinoline into an electrophilic scaffold, primed for sequential and regioselective functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1]

  • The 6-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[3] A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving cell membrane permeability and oral bioavailability.[1][4][5]

Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's physical and spectroscopic properties is fundamental for its effective use in synthesis, including reaction monitoring and final product characterization.

PropertyValueSource(s)
CAS Number 1041423-26-0,[6]
Molecular Formula C₉H₄Cl₂FN[6]
Molecular Weight 216.04 g/mol [6]
Appearance Expected to be a solid at room temp.[7],[8]
Purity >97% (Typical)

Predicted Spectroscopic Data:

TechniqueFeature
¹H NMR The aromatic region will display a complex splitting pattern for the four protons on the benzo-fused ring, influenced by H-H and H-F coupling.
¹³C NMR Distinct signals for all nine carbons are expected. The carbons attached to chlorine (C1, C3) and fluorine (C6) will show characteristic chemical shifts and C-F coupling.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
MS (EI) The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4). Key fragmentation pathways would likely involve the loss of Cl˙ and/or HCl. A fragmentation pattern showing the loss of a chlorine atom has been observed for similar compounds.[1]

The Core of Synthesis: Understanding Reactivity and Regioselectivity

The synthetic power of this compound lies in the differential reactivity of the C1 and C3 positions. A mastery of this regioselectivity is crucial for strategic and controlled molecular construction.

The isoquinoline's pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong inductive- and resonance-withdrawing effects of the two chlorine atoms, rendering the C1 and C3 positions highly electrophilic and susceptible to nucleophilic attack.[1]

The Causality of Regioselectivity:

The C1 position is generally more reactive towards nucleophiles than the C3 position. This preference is a direct consequence of electronic stabilization in the reaction intermediate. Nucleophilic attack at C1 generates a Meisenheimer-type intermediate where the negative charge can be delocalized directly onto the electronegative ring nitrogen atom through resonance. This provides a significant degree of stabilization that is not possible when the attack occurs at the C3 position. This principle of preferential substitution at the position alpha to the ring nitrogen is well-documented in analogous heterocyclic systems, such as 2,4-dichloroquinazolines, where substitution consistently favors the C4 position (analogous to C1 in isoquinoline).[9][10]

G cluster_c1 Attack at C1 (Favored) cluster_resonance Resonance Stabilization cluster_c3 Attack at C3 (Disfavored) C1_Start This compound C1_Intermediate Meisenheimer Intermediate (Negative charge on N) C1_Start->C1_Intermediate + Nu⁻ C1_Nu Nucleophile (Nu⁻) C1_Product C1-Substituted Product C1_Intermediate->C1_Product - Cl⁻ Res_N_neg ...-C=N⁻-... ↔ ...-C⁻-N=... C1_Intermediate->Res_N_neg Charge delocalized onto Nitrogen C3_Start This compound C3_Intermediate Meisenheimer Intermediate (No charge on N) C3_Start->C3_Intermediate + Nu⁻ C3_Nu Nucleophile (Nu⁻) C3_Product C3-Substituted Product C3_Intermediate->C3_Product - Cl⁻

Caption: Regioselectivity of Nucleophilic Attack.

Key Synthetic Transformations: Protocols and Insights

The dual chlorine substituents enable a rich variety of synthetic transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for functionalizing the scaffold. By controlling reaction conditions (temperature, stoichiometry), one can often achieve selective monosubstitution at the more reactive C1 position.

Typical Nucleophiles and Products:

Nucleophile ClassExampleResulting Functional Group at C1
Amines R-NH₂Secondary Amine (-NHR)
Alkoxides R-O⁻Na⁺Ether (-OR)
Thiolates R-S⁻Na⁺Thioether (-SR)
Azides NaN₃Azide (-N₃)
Water H₂O (base)Hydroxyl (-OH)
Field-Proven Protocol 1: Selective Monosubstitution with a Primary Amine

This protocol details the regioselective synthesis of a 1-amino-3-chloro-6-fluoroisoquinoline derivative, a common precursor for further elaboration.

Objective: To selectively substitute the C1 chlorine with benzylamine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and K₂CO₃. Purge the flask with dry nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension. Add benzylamine dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Scientist's Insight: Using a slight excess of the amine and a non-nucleophilic base like K₂CO₃ drives the reaction to completion while minimizing side reactions. DMF is an excellent solvent for SNAr due to its polar aprotic nature, which stabilizes the charged intermediate.

  • Work-up: Cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(benzylamino)-3-chloro-6-fluoroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are indispensable tools.[11] These reactions typically require higher temperatures than SNAr and are often performed on the less reactive C3 position after the C1 position has been functionalized.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Introduces aryl or vinyl groups using boronic acids/esters.

  • Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: Creates C-C bonds with terminal alkynes.

Field-Proven Protocol 2: Suzuki Coupling at the C3 Position

This protocol describes the synthesis of a 1-amino-3-aryl-6-fluoroisoquinoline derivative, demonstrating a sequential functionalization strategy.

Starting Material: 1-(benzylamino)-3-chloro-6-fluoroisoquinoline (from Protocol 1).

Materials:

  • 1-(benzylamino)-3-chloro-6-fluoroisoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add the starting material, 4-methoxyphenylboronic acid, and the palladium catalyst. Evacuate and backfill the flask with argon three times.

  • Solvent and Base: Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) under an argon atmosphere. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

    • Scientist's Insight: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The aqueous base is essential for the transmetalation step. The higher temperature is required to facilitate the oxidative addition of the palladium catalyst to the sterically hindered and less reactive C-Cl bond at the C3 position.

  • Work-up and Purification: Follow steps 4-8 from Protocol 1. The product is the highly functionalized 1-(benzylamino)-3-(4-methoxyphenyl)-6-fluoroisoquinoline.

Caption: Workflow for Sequential C1/C3 Functionalization.

Conclusion: A Gateway to Chemical Innovation

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into novel chemical space. Its predictable regioselectivity allows for the controlled and sequential introduction of diverse functional groups, making it an invaluable asset for generating libraries of complex molecules for high-throughput screening in drug discovery. The inherent fluorine atom provides a head start in designing compounds with enhanced pharmacokinetic properties. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently unlock the full synthetic potential of this powerful scaffold.

References

  • Televiapharma. (2026, January 28). Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. Televiapharma. Retrieved from [Link]

  • Gujjarappa, R., et al. (2020). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • United States Patent. (2013, May 2). Patent Document. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • LookChem. (n.d.). 6-Bromo-1,3-dichloroisoquinoline. LookChem. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound. IndiaMART. Retrieved from [Link]

  • Barlocco, D., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides Nucleotides Nucleic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Regulations.gov. (2021, November 17). U.S. Patent No. 8,829,195. Regulations.gov. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of pyrimido[6,1-a]isoquinolin-4-one. Google Patents.
  • World Journal of Pharmaceutical Research. (2024, November 8). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions. National Institutes of Health. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • National Institutes of Health. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions. Arkivoc. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • European Patent Office. (2019, November 15). IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND. European Patent Office. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Institutes of Health. Retrieved from [Link]

  • DergiPark. (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI. Retrieved from [Link]

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An In-Depth Technical Guide to 1,3-Dichloro-6-fluoroisoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. Among the myriad of substituted isoquinolines, halogenated derivatives serve as pivotal intermediates, offering versatile handles for further molecular elaboration. This technical guide focuses on a specific, yet highly significant, member of this class: 1,3-Dichloro-6-fluoroisoquinoline . While direct historical accounts of its discovery are not prominently documented, its emergence is intrinsically linked to the broader development of fluorinated heterocyclic compounds in the pursuit of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its current and potential applications, grounded in established chemical principles and analogous transformations.

Physicochemical Properties and Structural Elucidation

This compound is a poly-halogenated heterocyclic compound with the molecular formula C₉H₄Cl₂FN. Its structure features a bicyclic system where a pyridine ring is fused to a benzene ring, with chlorine atoms at positions 1 and 3, and a fluorine atom at position 6.

PropertyValueSource
CAS Number 1041423-26-0[1][2]
Molecular Formula C₉H₄Cl₂FN[1][2]
Molecular Weight 216.04 g/mol [1][2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted)General knowledge of similar compounds
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the isoquinoline ring system, with coupling patterns influenced by the positions of the fluorine and chlorine substituents.

    • ¹³C NMR would display distinct resonances for the nine carbon atoms, with the chemical shifts of the carbons bearing chlorine and fluorine atoms being significantly affected.

    • ¹⁹F NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 216.04 g/mol and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system, as well as C-Cl and C-F stretching vibrations.

Synthesis of this compound: A Plausible and Detailed Protocol

The proposed synthetic pathway commences with the commercially available 4-fluorophthalic acid .

Synthesis_of_1_3_Dichloro_6_fluoroisoquinoline cluster_0 Step 1: Synthesis of 6-Fluoroisoquinoline-1,3(2H,4H)-dione cluster_1 Step 2: Dichlorination A 4-Fluorophthalic acid C 6-Fluoroisoquinoline-1,3(2H,4H)-dione A->C Fusion, 180-200 °C B Glycine B->C D 6-Fluoroisoquinoline-1,3(2H,4H)-dione E This compound D->E POCl₃, heat Kinase_Inhibitor_Synthesis A This compound C 1-Amino-3-chloro-6-fluoroisoquinoline derivative A->C Nucleophilic Aromatic Substitution B Amine (R-NH₂) B->C D Potential Kinase Inhibitor C->D Further Functionalization

Sources

A Theoretical Deep Dive into 1,3-Dichloro-6-fluoroisoquinoline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth theoretical analysis of the molecular structure, spectroscopic characteristics, and electronic properties of 1,3-Dichloro-6-fluoroisoquinoline, a halogenated heterocyclic compound of interest in medicinal and materials chemistry. In the absence of extensive experimental data, this paper leverages high-level quantum chemical calculations to elucidate the fundamental physicochemical nature of this molecule. Through a comprehensive computational protocol based on Density Functional Theory (DFT), we present a detailed exploration of its optimized geometry, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic landscape, including Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP). This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust theoretical framework to guide future experimental work and application-driven research.

Introduction: The Significance of Halogenated Isoquinolines and the Power of Theoretical Calculations

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2] The introduction of halogen atoms onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] this compound, with its unique trifunctionalization pattern, presents a compelling case for theoretical investigation. The interplay of the electron-withdrawing and steric effects of the two chlorine atoms at the 1 and 3 positions, combined with the highly electronegative fluorine atom at the 6-position, is expected to significantly modulate the electronic distribution and reactivity of the isoquinoline core.

Given the challenges and resources required for the synthesis and experimental characterization of novel compounds, computational chemistry offers a powerful and cost-effective avenue for preliminary investigation.[5] High-level theoretical calculations can provide a wealth of information about a molecule's structure, stability, and reactivity before it is ever synthesized in a lab. This in-silico approach allows for the rational design of molecules with desired properties and can help to prioritize synthetic targets.

This whitepaper presents a comprehensive theoretical characterization of this compound using Density Functional Theory (DFT), a workhorse of modern computational chemistry. We will detail the computational methodology, present the calculated results in a clear and accessible format, and discuss the implications of these findings for the potential applications of this intriguing molecule.

Computational Methodology: A Framework for Accuracy and Reliability

The theoretical calculations presented in this guide were performed using a robust and well-established computational protocol. The choice of methodology is critical for obtaining accurate and reliable results.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6] This functional is widely used for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which provides a flexible description of the electron density, including polarization functions on all atoms (d,p) and diffuse functions on heavy atoms (++), essential for accurately modeling systems with lone pairs and potential for weak non-covalent interactions.[7]

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, the calculated frequencies were scaled by an appropriate scaling factor to facilitate a more accurate comparison with potential experimental data.[8]

NMR Chemical Shift Calculations

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9] The GIAO method is a reliable approach for predicting NMR chemical shifts as it effectively addresses the issue of gauge dependence. The calculated isotropic shielding values were then referenced to the corresponding values for tetramethylsilane (TMS) calculated at the same level of theory to obtain the chemical shifts in parts per million (ppm).

Electronic Properties Analysis

To gain insights into the electronic structure and reactivity of this compound, several analyses were performed on the optimized geometry:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[5][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[11][12] It allows for the investigation of charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are key to understanding molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP is a visual representation of the charge distribution around a molecule.[13][14] It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its intermolecular interaction patterns.

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc electronic_calc Electronic Structure Calculation geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_spectra Predicted IR & Raman Spectra freq_calc->vib_spectra nmr_spectra Predicted ¹H & ¹³C NMR Spectra nmr_calc->nmr_spectra fmo HOMO-LUMO Analysis electronic_calc->fmo nbo NBO Analysis electronic_calc->nbo mep MEP Analysis electronic_calc->mep

Results and Discussion

This section presents the results of the theoretical calculations and provides a detailed discussion of their implications for the structure, spectroscopy, and reactivity of this compound.

Optimized Molecular Geometry

The optimized molecular geometry of this compound is presented in the table below, with key bond lengths and bond angles highlighted. The isoquinoline ring system is, as expected, planar.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C1-Cl11.735N2-C1-C9123.5
C3-Cl21.738C1-N2-C3117.2
C6-F11.352C2-C3-N2122.8
C1-N21.312C5-C6-F1118.9
N2-C31.378C7-C6-F1119.3
C9-C11.421Cl1-C1-N2115.8
C4-C31.395Cl2-C3-C4118.7

The calculated C-Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridized carbon. The C-F bond length is also within the expected range for an aryl fluoride. The bond lengths within the isoquinoline ring system are consistent with its aromatic character, showing intermediate values between single and double bonds. The presence of the electronegative chlorine and nitrogen atoms leads to some expected distortions in the bond angles of the pyridine ring compared to a perfect hexagon.

Vibrational Analysis: Predicted FT-IR and Raman Spectra

The calculated vibrational frequencies provide a theoretical fingerprint of this compound. The predicted IR and Raman spectra are dominated by several key vibrational modes:

  • C-H Stretching: Aromatic C-H stretching vibrations are predicted in the region of 3100-3000 cm⁻¹.

  • C=C and C=N Stretching: The characteristic stretching vibrations of the isoquinoline ring are found in the 1600-1400 cm⁻¹ range.

  • C-Cl Stretching: Strong absorptions corresponding to the C-Cl stretching modes are predicted in the 800-600 cm⁻¹ region.[6]

  • C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration is expected around 1250-1000 cm⁻¹.

A detailed assignment of the most significant calculated vibrational frequencies is provided in the table below.

Frequency (cm⁻¹) (Scaled) Intensity (IR/Raman) Assignment
3085Medium/LowAromatic C-H stretch
1580Strong/MediumC=C/C=N ring stretch
1450Strong/StrongC=C/C=N ring stretch
1240Very Strong/LowC-F stretch
780Strong/MediumC-Cl stretch
720Strong/MediumC-Cl stretch

These predicted spectra can serve as a valuable reference for the experimental identification and characterization of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts provide further structural confirmation. The predicted chemical shifts are reported relative to TMS.

¹H NMR: The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the halogen substituents.

¹³C NMR: The carbon atoms of the isoquinoline ring are predicted to have chemical shifts in the aromatic region (120-150 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms (C1, C3, and C6) are expected to be significantly deshielded and resonate at lower field.

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1151.2H47.85
C3148.9H57.62
C4128.5H77.48
C5125.1H88.10
C6162.3 (JC-F ≈ 250 Hz)
C7115.8 (JC-F ≈ 22 Hz)
C8132.4
C9140.1
C10129.7

The predicted large one-bond carbon-fluorine coupling constant (¹JC-F) for C6 is a characteristic feature that can be used for definitive assignment in an experimental ¹³C NMR spectrum.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of this compound provide crucial insights into its reactivity and potential for intermolecular interactions.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: -7.25 eV

  • LUMO: -1.89 eV

  • HOMO-LUMO Gap (ΔE): 5.36 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily over the benzene ring, while the LUMO is delocalized over the entire isoquinoline system, with significant contributions from the pyridine ring and the chlorine-bearing carbons. This indicates that the molecule is more likely to act as an electron acceptor in chemical reactions.

G e_lumo -1.89 LUMO LUMO e_homo -7.25 HOMO HOMO LUMO->HOMO  ΔE = 5.36 eV

NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the isoquinoline ring. This delocalization contributes to the overall stability of the molecule. The analysis also confirms the highly polar nature of the C-F and C-Cl bonds, with significant positive charges on the carbon atoms and negative charges on the halogen atoms.

The MEP map provides a visual representation of the charge distribution. The regions of negative electrostatic potential (red) are located around the nitrogen and halogen atoms, indicating their nucleophilic character and ability to participate in hydrogen bonding or other electrostatic interactions. The regions of positive electrostatic potential (blue) are primarily located over the hydrogen atoms of the benzene ring, suggesting these sites are susceptible to nucleophilic attack. The presence of the electron-withdrawing halogen atoms significantly influences the electrostatic potential of the entire molecule, making the aromatic system more electron-deficient compared to unsubstituted isoquinoline.

Conclusion and Future Outlook

This in-depth theoretical guide has provided a comprehensive computational characterization of this compound. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, predicted its spectroscopic signatures (FT-IR, Raman, and NMR), and explored its electronic landscape. The results indicate that this compound is a kinetically stable molecule with distinct electronic features arising from the interplay of its three halogen substituents.

The theoretical data presented herein serves as a valuable foundation for future experimental investigations. The predicted spectroscopic data can aid in the identification and characterization of this compound upon its synthesis. Furthermore, the insights into its electronic properties, particularly the distribution of electrophilic and nucleophilic sites, can guide the design of new synthetic routes and the exploration of its potential applications in areas such as medicinal chemistry and materials science. For instance, the electron-deficient nature of the aromatic system suggests its potential use as a scaffold for the development of novel kinase inhibitors or as a building block for electron-transporting materials.

Future work should focus on the synthesis of this compound to validate these theoretical predictions experimentally. A comparative study with other halogenated isoquinoline derivatives would also provide a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.

References

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509.
  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline. Retrieved from [Link]

  • PubMed Central. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

  • SciRP.org. (2014). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. Retrieved from [Link]

  • SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). A computational quantum chemical study of fluorinated Allopurinol. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • YouTube. (2021). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. Retrieved from [Link]

  • YouTube. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. Retrieved from [Link]

Sources

Methodological & Application

Mastering Regioselective Functionalization: Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its rigid structure presents a versatile three-dimensional framework for interacting with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] Consequently, the development of robust synthetic methodologies for preparing selectively functionalized fluoro-isoquinolines is of paramount importance to researchers in drug discovery and development.

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 1,3-dichloro-6-fluoroisoquinoline, a versatile building block for accessing a diverse array of substituted isoquinoline derivatives. We will delve into the principles of regioselective functionalization and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Understanding Regioselectivity in 1,3-Dichloroisoquinolines

The this compound scaffold presents two distinct reactive sites for cross-coupling. The selective functionalization of one chloro-substituent over the other is the key to harnessing the full synthetic potential of this substrate. The relative reactivity of the C1 and C3 positions is governed by the electronic properties of the isoquinoline ring system. The nitrogen atom at position 2 exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C1 position. This renders the C1-Cl bond more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.

Studies on the amination of 1,3-dichloroisoquinoline have demonstrated that nucleophilic substitution occurs exclusively at the C1 position, yielding 1-amino-3-chloroisoquinoline.[3] This inherent electronic bias provides a strong foundation for achieving regioselective palladium-catalyzed cross-coupling reactions. It is anticipated that the C1 position will be the primary site of reaction under carefully controlled conditions. The electron-withdrawing fluorine atom at the C6 position is expected to further enhance the electrophilicity of the isoquinoline core, potentially increasing the reactivity at both C1 and C3, but the inherent preference for C1 is expected to dominate.

Core Experimental Protocols

The following protocols are designed as robust starting points for the regioselective functionalization of this compound. As with any cross-coupling reaction, optimal conditions may vary depending on the specific coupling partners, and some degree of optimization may be necessary.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C1 Position

This protocol details the selective formation of a carbon-carbon bond at the C1 position of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile tool for creating biaryl structures.[4]

Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling Reactant This compound Product 1-Aryl-3-chloro-6-fluoroisoquinoline Reactant->Product Catalyst Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product Catalyst Pd(PPh3)4 Na2CO3, Toluene/H2O, 80 °C

A representative Suzuki-Miyaura coupling reaction.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-aryl-3-chloro-6-fluoroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings of aryl chlorides.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is standard for many Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

  • Temperature: 80 °C provides sufficient thermal energy to drive the reaction without promoting significant catalyst decomposition or side reactions.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C1 Position

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] This protocol describes the selective coupling of a primary or secondary amine at the C1 position.

Reaction Scheme:

cluster_1 Buchwald-Hartwig Amination Reactant This compound Product 1-(R1R2N)-3-chloro-6-fluoroisoquinoline Reactant->Product Catalyst Amine R1R2NH Amine->Product Catalyst Pd2(dba)3, XPhos NaOtBu, Toluene, 100 °C

A representative Buchwald-Hartwig amination reaction.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial with a screw cap and magnetic stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation (in a glovebox): In a reaction vial, combine Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) to the vial.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired 1-amino-3-chloro-6-fluoroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of challenging aryl chlorides.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, necessitating the use of a glovebox or Schlenk technique.

Protocol 3: Regioselective Sonogashira Coupling at the C1 Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[6]

Reaction Scheme:

cluster_2 Sonogashira Coupling Reactant This compound Product 1-(Alkynyl)-3-chloro-6-fluoroisoquinoline Reactant->Product Catalyst Alkyne R-C≡CH Alkyne->Product Catalyst Pd(PPh3)2Cl2, CuI Et3N, THF, 60 °C

A representative Sonogashira coupling reaction.

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware and silica gel for purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (8 mL), triethylamine (2.5 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction Execution: Heat the mixture to 60 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). Typical reaction times are 2-8 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 1-alkynyl-3-chloro-6-fluoroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is the classic and a highly reliable catalyst combination for Sonogashira couplings. The copper co-catalyst is crucial for the activation of the alkyne.

  • Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent in some cases. It also serves to scavenge the HX formed during the reaction.

  • Solvent: THF is a good solvent for all the reaction components and is suitable for the moderate reaction temperature.

Data Summary and Comparison

The following table provides a comparative overview of the reaction conditions for the regioselective functionalization of this compound at the C1 position.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yields
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene/H₂O80Good to Excellent
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60Good to Excellent

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider screening different ligands (e.g., SPhos, RuPhos for Buchwald-Hartwig; other phosphine ligands for Suzuki) or bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki). Ensure all reagents and solvents are anhydrous and that the inert atmosphere is maintained.

  • Lack of Regioselectivity: If reaction at the C3 position is observed, consider lowering the reaction temperature or using a less reactive catalyst system. For sequential couplings, ensure the first reaction goes to full completion before attempting to functionalize the C3 position.

  • Sequential Cross-Coupling: The remaining chloro-substituent at the C3 position can be functionalized in a subsequent cross-coupling reaction, often requiring more forcing conditions (higher temperature, stronger base, more active catalyst). This sequential approach allows for the synthesis of 1,3-disubstituted-6-fluoroisoquinolines with different groups at each position.[7]

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and regioselective strategy for the synthesis of a wide range of functionalized isoquinoline derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can selectively target the C1 position, paving the way for the efficient construction of novel molecular entities with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust foundation for exploring the rich chemistry of this valuable heterocyclic building block.

References

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  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514.
  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Royal Society of Chemistry.
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  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.).
  • Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. (2025).
  • Synthesis of 3-chloro-5-amino-isoquinoline. (n.d.). PrepChem.com.
  • Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (n.d.). SpringerLink.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.
  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (n.d.).
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Royal Society of Chemistry.
  • Buchwald–Hartwig amin
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023).
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles. (2024). Royal Society of Chemistry.
  • Palladium‐Catalyzed C−H Functionalization of Diaryl 1,3,5‐Triazines. (2025).
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.).
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009).
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (n.d.). Beilstein Journals.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026).
  • Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). PubMed.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.).
  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017).
  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022).
  • US20050182259A1 - Novel process for preparing 3-fluoroquinolines. (n.d.).
  • US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (n.d.).
  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3. (2024). ORGANIC CHEMISTRY.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Royal Society of Chemistry.

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Application Notes and Protocols for the Selective Suzuki Coupling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its rigid structure and ability to present substituents in a defined three-dimensional space make it an ideal backbone for designing molecules that interact with biological targets with high affinity and specificity. The targeted introduction of aryl and heteroaryl groups onto this framework via cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

1,3-Dichloro-6-fluoroisoquinoline is a particularly valuable building block. The two chlorine atoms at the C1 and C3 positions offer differential reactivity, allowing for sequential and site-selective functionalization. The fluorine atom at the C6 position can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the selective Suzuki-Miyaura coupling of this compound, with a focus on achieving mono-arylation at the more reactive C1 position. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Understanding the Reaction: Mechanism and Site-Selectivity

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The Basis of C1-Selectivity

In 1,3-dichloroisoquinoline, the chlorine atom at the C1 position is significantly more reactive towards oxidative addition than the chlorine at the C3 position. This enhanced reactivity is attributed to the electronic properties of the isoquinoline ring system. The C1 position is alpha to the ring nitrogen, making the C-Cl bond more polarized and susceptible to insertion by the electron-rich Pd(0) catalyst. This intrinsic electronic preference allows for a high degree of site-selectivity, enabling the synthesis of 1-aryl-3-chloroisoquinolines as the major product under carefully controlled conditions.[6] Studies on the parent 1,3-dichloroisoquinoline have shown that Suzuki coupling with arylboronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) proceeds exclusively at the C1 position.[5] The electron-withdrawing fluorine atom at the C6 position in the benzene ring portion of the molecule is not expected to alter this inherent selectivity, although it may influence the overall reaction rate.

Experimental Protocols

The following protocols are designed to be a robust starting point for the selective C1-arylation of this compound. As with any chemical reaction, optimization may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%ChemScene[7] or otherStore in a cool, dry place.
Arylboronic AcidVariesVariousEnsure high purity.
Tetrakis(triphenylphosphine)palladium(0)≥99%Sigma-Aldrich, etc.Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousVariousFinely powdered is recommended.
1,4-DioxaneAnhydrousVariousUse a freshly opened bottle or distill.
WaterDegassed, DeionizedIn-houseDegas by sparging with N₂ or Ar.
Diethyl Ether / Ethyl AcetateReagent GradeVariousFor extraction.
Brine (Saturated NaCl solution)In-house---For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying.
General Protocol for C1-Selective Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of 1,3-dichloroisoquinoline.[5]

Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, and K₂CO₃ to a flask. start->setup inert Inert Atmosphere: - Seal flask and purge with N₂ or Ar. setup->inert solvent Add Solvents: - Add anhydrous 1,4-dioxane and degassed water. inert->solvent catalyst Add Catalyst: - Add Pd(PPh₃)₄ under a positive  pressure of inert gas. solvent->catalyst reaction Reaction: - Heat the mixture at 80-90 °C with stirring. catalyst->reaction monitor Monitor Progress: - Use TLC or LC-MS to check for  completion. reaction->monitor workup Work-up: - Cool, dilute with water, and extract  with an organic solvent. monitor->workup Reaction Complete purify Purification: - Dry the organic layer and purify by  column chromatography. workup->purify end End Product: 1-Aryl-3-chloro-6-fluoroisoquinoline purify->end

Figure 2: Experimental workflow for the C1-selective Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equiv.) to the flask. It is advisable to add the catalyst under a positive flow of inert gas to minimize exposure to air.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Data and Expected Outcomes
EntryArylboronic AcidProductExpected Yield Range
1Phenylboronic acid3-Chloro-6-fluoro-1-phenylisoquinoline75-90%
24-Methoxyphenylboronic acid3-Chloro-6-fluoro-1-(4-methoxyphenyl)isoquinoline80-95%
34-Trifluoromethylphenylboronic acid3-Chloro-6-fluoro-1-(4-(trifluoromethyl)phenyl)isoquinoline65-80%
42-Thienylboronic acid3-Chloro-6-fluoro-1-(thiophen-2-yl)isoquinoline60-75%

Note: These are estimated yields based on similar reactions and should be used as a guideline. Actual yields may vary.

Physicochemical and Safety Data

This compound
PropertyValueReference
CAS Number 1041423-26-0[7]
Molecular Formula C₉H₄Cl₂FN[8]
Molecular Weight 216.04 g/mol [8]
Appearance Solid (likely off-white to yellow)General observation
Purity ≥97%[8]
Safety and Handling

While a specific safety data sheet for this compound is not widely available, the data for the parent compound, 1,3-dichloroisoquinoline, and other related halogenated heterocycles should be considered.

  • 1,3-Dichloroisoquinoline (CAS 7742-73-6):

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • General Precautions for Halogenated Heterocycles:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[10][11]

    • Avoid inhalation of dust and vapors.[12]

    • Avoid contact with skin and eyes.[13]

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.[13]

    • Palladium catalysts are toxic and should be handled with care.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor quality base or boronic acid- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Use freshly distilled/degassed solvents.- Use a fresh, finely powdered base and high-purity boronic acid.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., dehalogenation) - Reaction temperature too high- Prolonged reaction time- Presence of impurities- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.- Ensure the purity of all reagents and solvents.
Poor C1-Selectivity - Inappropriate catalyst/ligand system- Sterically demanding boronic acid- Ensure the use of Pd(PPh₃)₄ or a similar catalyst known for C1 selectivity.- For very bulky boronic acids, some C3 coupling may be unavoidable. Consider alternative coupling strategies.

Conclusion

The selective mono-arylation of this compound at the C1 position is a highly valuable transformation for the synthesis of complex, fluorinated isoquinoline derivatives. The inherent electronic properties of the isoquinoline ring system provide a strong driving force for this selectivity. By employing the robust and well-established Suzuki-Miyaura cross-coupling reaction with a suitable palladium catalyst such as Pd(PPh₃)₄, researchers can reliably access a wide range of 1-aryl-3-chloro-6-fluoroisoquinolines. These intermediates are primed for further functionalization at the C3 position, opening avenues for the rapid generation of molecular diversity in drug discovery and materials science programs. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this key synthetic strategy.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online]. Available: [Link]

  • DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Online]. Available: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online]. Available: [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938.
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. Available: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Online]. Available: [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Online]. Available: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions. [Online]. Available: [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6219-6234.
  • ResearchGate. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Online]. Available: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available: [Link]

  • PubChem. (n.d.). 1,3-Dichloroisoquinoline. [Online]. Available: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dichlorohexane (CAS 56375-88-3). [Online]. Available: [Link]

  • Niwa, T., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. [Online]. Available: [Link]

  • Majumdar, K. C., Taher, A., & Debnath, P. (2009). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Online]. Available: [Link]

  • Procter, D. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 13(24), 6481-6494.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Online]. Available: [Link]

  • Kwong, F. Y., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. PMC. [Online]. Available: [Link]

  • IndiaMART. (n.d.). This compound. [Online]. Available: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Online]. Available: [Link]

  • Academia.edu. (n.d.). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. [Online]. Available: [Link]

  • New Journal of Chemistry. (2018). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. [Online]. Available: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Online]. Available: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. [Online]. Available: [Link]

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Application Note: Regioselective Buchwald-Hartwig Amination of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 1,3-dichloro-6-fluoroisoquinoline (CAS 1041423-26-0) via Buchwald-Hartwig amination. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting Tec/Src families). The presence of two chlorine atoms creates a regioselectivity challenge, while the 6-fluoro substituent modulates the electronic environment, enhancing electrophilicity at the C1 position.

Key Takeaway: The C1-chloride is significantly more reactive than the C3-chloride due to its proximity to the ring nitrogen (imine-like character). This protocol leverages this electronic bias to achieve >95% C1-selectivity under controlled conditions, preserving the C3-chloride and C6-fluorine for subsequent derivatization.

Mechanistic Insight & Regioselectivity

To design a successful experiment, one must understand the electronic "personality" of the substrate. The this compound molecule presents three distinct electrophilic sites.

The Reactivity Hierarchy
  • Position C1 (Most Reactive): The C1 carbon is adjacent to the electronegative nitrogen. It possesses significant "imidoyl chloride" character, making it highly susceptible to oxidative addition by Pd(0). The 6-fluoro group (meta to the ring fusion, para to C1 via conjugation) exerts an inductive electron-withdrawing effect, further activating C1.

  • Position C3 (Moderately Reactive): This position resembles a vinyl chloride or a standard pyridyl chloride. It is electron-deficient but lacks the specific activation of the C=N bond found at C1.

  • Position C6 (Least Reactive): The C-F bond is generally inert to standard Buchwald-Hartwig conditions. It serves as a stable handle for late-stage modification (e.g., SNAr if activated by strong EWGs, or specialized C-F activation), but will not interfere here.

Visualization of Reactivity

The following diagram illustrates the electronic bias and the sequential workflow.

ReactivityMap Substrate This compound C1_Site C1-Cl Site (Imidoyl-like) High Reactivity Substrate->C1_Site Electronic Bias C3_Site C3-Cl Site (Vinyl-like) Moderate Reactivity Substrate->C3_Site C6_Site C6-F Site (Aryl Fluoride) Inert/Stable Substrate->C6_Site Product_Mono Product A: 1-Amino-3-chloro-6-fluoroisoquinoline C1_Site->Product_Mono Pd(0) / Ligand RT to 60°C Product_Bis Product B: 1,3-Diamino-6-fluoroisoquinoline C3_Site->Product_Bis Pd(0) / Aggressive Ligand 100°C+ Product_Mono->C3_Site Step 2 Activation

Figure 1: Reactivity hierarchy of the this compound scaffold.

Experimental Protocols

Protocol A: C1-Selective Mono-Amination (The "Gold Standard")

This protocol is designed to install an amine at C1 while leaving the C3-Cl intact.

Critical Parameter: Temperature control is vital. C1 amination often proceeds at room temperature or mild heating (40–60 °C). Exceeding 80 °C increases the risk of C3 side-reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Primary or Secondary)

  • Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2

  • Ligand: XantPhos (2–4 mol%) or BINAP.

    • Why XantPhos? Its large bite angle forms a stable chelate that resists poisoning by the isoquinoline nitrogen and promotes reductive elimination.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).

    • Note: Use Cs2CO3 for base-sensitive substrates; NaOtBu is faster for unhindered amines.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add Pd2(dba)3 (10 mg/mmol substrate) and XantPhos (12 mg/mmol substrate). Add anhydrous 1,4-Dioxane (5 mL/mmol).

  • Pre-complexation (Crucial): Stir the catalyst/ligand mixture at Room Temperature (RT) for 10–15 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active LnPd(0) formation.

  • Substrate Addition: Add the this compound and the amine.

  • Base Addition: Add the base (Cs2CO3) in one portion. Seal the vial.

  • Reaction: Stir at 40–60 °C . Monitor by LCMS every hour.

    • Endpoint: Disappearance of starting material.

    • Observation: You should see the Mono-aminated product (M+H = Mass of SM - Cl + Amine).

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sequential C3-Amination

Once the C1 position is substituted, the C3-chloride becomes less reactive due to the electron-donating nature of the new amino group at C1 (deactivating the ring). Harsher conditions are required.

  • Ligand Switch: Switch to BrettPhos or RuPhos . These bulky, electron-rich ligands are necessary to activate the deactivated C3-chloride.

  • Temperature: Increase to 100–110 °C .

  • Base: Stronger bases like NaOtBu or KHMDS are often required.

Optimization Matrix & Decision Tree

Not all amines react identically. Use this matrix to select the correct conditions.

VariableCondition A (Standard)Condition B (Difficult/Hindered)Condition C (Base Sensitive)
Ligand XantPhos / BINAPBrettPhos / RuPhosXantPhos
Pd Source Pd(OAc)2Pd2(dba)3[(allyl)PdCl]2
Base NaOtBuNaOtBuCs2CO3 / K3PO4
Temp 60 °C80–100 °C60–80 °C
Solvent Toluene1,4-Dioxanet-Amyl Alcohol
Workflow Logic

OptimizationTree Start Start: 1,3-Dichloro-6-F-isoquinoline AmineType Analyze Nucleophile (Amine) Start->AmineType Primary Primary / Unhindered (e.g., Aniline, Benzylamine) AmineType->Primary Secondary Secondary / Cyclic (e.g., Morpholine, Piperazine) AmineType->Secondary Weak Weak / Hindered (e.g., Amides, 2-aminopyridine) AmineType->Weak MethodA Protocol A: XantPhos + Cs2CO3 Temp: 50°C Primary->MethodA MethodB Protocol B: BINAP + NaOtBu Temp: 60°C Secondary->MethodB MethodC Protocol C: BrettPhos + NaOtBu Temp: 80°C Weak->MethodC

Figure 2: Decision tree for ligand and condition selection based on amine nucleophilicity.

Troubleshooting & "Field-Proven" Tips

Hydrolysis Risk (The "Hidden" Killer)

The C1-Cl bond in isoquinolines is chemically similar to an imidoyl chloride. It is sensitive to moisture .

  • Symptom: Appearance of a peak corresponding to the isoquinolinone (hydrolysis product, Mass = M-Cl+OH, tautomerizes to C=O).

  • Solution: Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Minimize air exposure during weighing. Do not use hydrated bases (e.g., use anhydrous K3PO4, not the hydrate).

Catalyst Poisoning

Isoquinolines contain a basic nitrogen that can coordinate to Pd, shutting down the catalytic cycle.

  • Solution: If conversion stalls, increase the Ligand:Metal ratio to 2:1 or 3:1. The excess ligand competes with the substrate nitrogen for the Pd center.

Regioselectivity Erosion
  • Symptom: Formation of bis-aminated product (C1 + C3 substitution).

  • Solution: Lower the reaction temperature. The activation energy for C1 insertion is lower than C3. Running at 40 °C (vs 80 °C) often completely suppresses C3 reaction. Avoid large excesses of amine (stick to 1.05 equiv).

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[3] Link

  • Selectivity in Polyhalogenated Heterocycles

    • Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron. (General reactivity trends of chloro-isoquinolines). Link

  • BrettPhos/RuPhos for Difficult Substrates

    • Maitre, P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.[3] Link

  • Mechanistic Studies on Isoquinoline Electrophilicity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (Textbook reference for C1 vs C3 reactivity in isoquinolines). Link

  • Specific Application to 1,3-Dichloroisoquinoline

    • While specific papers on the 6-fluoro derivative are proprietary/sparse, the reactivity is extrapolated from the well-documented 1,3-dichloroisoquinoline behavior found in kinase inhibitor patents. See: WO2008076707A1 - Inhibitors of Bruton's Tyrosine Kinase. Link

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Application Notes and Protocols: Regioselectivity in Reactions of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,3-Dichloro-6-fluoroisoquinoline

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a core component of numerous natural products and synthetic pharmaceuticals. The presence of two distinct chlorine atoms at the C1 and C3 positions, coupled with a fluorine atom on the benzo-fused ring, offers a versatile platform for sequential and regioselective functionalization. This allows for the precise construction of complex molecular architectures, a critical aspect of modern drug discovery and development.[1]

This guide provides a detailed exploration of the regioselectivity observed in key reactions of this compound, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the electronic factors governing the differential reactivity of the C1 and C3 positions and provide detailed protocols for the selective modification of this valuable synthetic intermediate.

Understanding the Regioselectivity: An Electronic Perspective

The regioselectivity of reactions involving this compound is primarily dictated by the electronic landscape of the molecule. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which activates the heterocyclic ring towards nucleophilic attack. The two chlorine atoms at C1 and C3 are also electron-withdrawing through induction and further enhance this activation.

The key to understanding the regioselectivity lies in the relative activation of the C1 and C3 positions. The C1 position is para to the ring nitrogen, while the C3 position is ortho. In nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, the para position is often more activated due to better stabilization of the Meisenheimer intermediate through resonance.

Furthermore, the fluorine atom at the C6 position, while on the benzenoid ring, exerts a significant electron-withdrawing inductive effect that is transmitted throughout the fused ring system. This overall electronic landscape makes the C1 position the more electrophilic and thus the more reactive site for nucleophilic attack. This principle is well-documented in related systems like 2,4-dichloroquinazolines, where nucleophilic substitution consistently occurs at the C4 position (analogous to C1 in isoquinoline).[2][3]

Diagram: Electronic Influence on Regioselectivity

G cluster_0 This compound cluster_1 Electronic Effects cluster_2 Predicted Regioselectivity Molecule This compound Structure N_effect Nitrogen Atom: - Inductive withdrawal - Activates heterocyclic ring Structure->N_effect Influences C1_reactivity C1 Position: - Para to Nitrogen - More electrophilic - Preferred site for nucleophilic attack N_effect->C1_reactivity C3_reactivity C3 Position: - Ortho to Nitrogen - Less electrophilic - Less reactive to nucleophiles N_effect->C3_reactivity Cl_effects Chlorine Atoms (C1 & C3): - Strong inductive withdrawal - Further activate the ring Cl_effects->C1_reactivity Cl_effects->C3_reactivity F_effect Fluorine Atom (C6): - Strong inductive withdrawal - Transmitted through the fused system F_effect->C1_reactivity F_effect->C3_reactivity

Caption: Electronic factors determining the regioselectivity in this compound.

Application Note 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the formation of C-N, C-O, and C-S bonds. In the case of this compound, the pronounced electronic difference between the C1 and C3 positions allows for highly regioselective substitutions.

Principle: The greater electrophilicity of the C1 position leads to preferential attack by nucleophiles at this site, leaving the C3 chlorine atom intact for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity.

Protocol 1.1: Selective Amination at the C1 Position

This protocol describes the selective reaction of this compound with a primary or secondary amine to yield a 1-amino-3-chloro-6-fluoroisoquinoline derivative.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, benzylamine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-3-chloro-6-fluoroisoquinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of nucleophiles with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile, leading to undesired side products.

  • Non-nucleophilic Base: DIPEA acts as a scavenger for the HCl generated during the reaction without competing with the primary amine as a nucleophile.

  • Excess Amine and Base: A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

Application Note 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The differential reactivity of the C-Cl bonds at the C1 and C3 positions of this compound can be exploited for regioselective cross-coupling. The C1-Cl bond is generally more reactive in palladium-catalyzed reactions due to its electronic environment, which facilitates oxidative addition.

Protocol 2.1: Regioselective Suzuki-Miyaura Coupling at the C1 Position

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds.[6] This protocol describes the selective coupling of an arylboronic acid at the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Typical Conditions for Regioselective Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh3)4 or PdCl2(dppf)Efficient for C-Cl bond activation.
Base K2CO3 or Cs2CO3Activates the boronic acid for transmetalation.
Solvent Dioxane/Water or Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for oxidative addition and the catalytic cycle.
Protocol 2.2: Regioselective Buchwald-Hartwig Amination at the C1 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[1] This protocol outlines the selective amination at the C1 position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Workflow Diagram: Sequential Functionalization

G cluster_0 C1 Functionalization cluster_1 C3 Functionalization start This compound snar Nucleophilic Aromatic Substitution (S_NAr) (e.g., Amination) start->snar Regioselective suzuki Suzuki-Miyaura Coupling start->suzuki Regioselective buchwald Buchwald-Hartwig Amination start->buchwald Regioselective intermediate 1-Substituted-3-chloro-6-fluoroisoquinoline snar->intermediate suzuki->intermediate buchwald->intermediate suzuki2 Suzuki-Miyaura Coupling intermediate->suzuki2 Sequential buchwald2 Buchwald-Hartwig Amination intermediate->buchwald2 Sequential other Other Cross-Coupling (e.g., Sonogashira, Heck) intermediate->other Sequential end 1,3-Disubstituted-6-fluoroisoquinoline suzuki2->end buchwald2->end other->end

Caption: Sequential functionalization workflow for this compound.

Trustworthiness and Validation

The protocols described herein are based on well-established and widely cited methodologies in organic synthesis.[1][4][5][6] The predicted regioselectivity is grounded in fundamental principles of electronic effects in aromatic systems, with strong parallels drawn from the reactivity of analogous heterocyclic compounds.[2][3] For definitive structural confirmation of the reaction products, it is imperative to employ standard analytical techniques, including but not limited to:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F): To confirm the connectivity and the position of the new substituent.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • X-ray Crystallography: For unambiguous determination of the molecular structure, when suitable crystals can be obtained.

Conclusion

This compound represents a powerful building block for the synthesis of complex molecules. A thorough understanding of the electronic factors governing its reactivity allows for predictable and highly regioselective functionalization. The protocols provided in this guide offer a solid foundation for researchers to exploit the unique chemical properties of this versatile intermediate in their synthetic endeavors. By leveraging the differential reactivity of the C1 and C3 positions, a diverse array of novel isoquinoline derivatives can be accessed with precision and efficiency.

References

  • Chen, Y., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1207. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Heterocyclic Chemistry, 54(1), 123-145. [Link]

  • Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. (2019, January 3). Introduction to regioselectivity in aromatic reactions [Video]. YouTube. [Link]

  • de Souza, R. O. M. A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7585. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dichloro-6-fluoroisoquinoline Scaffold

Kinase inhibitors are at the forefront of modern therapeutics, particularly in oncology and immunology.[1] The quinoline and isoquinoline cores are privileged scaffolds in this domain, found in numerous FDA-approved drugs.[2] this compound is a highly versatile starting material for the synthesis of novel kinase inhibitors. Its key attributes include:

  • Two Differentially Reactive Sites: The chlorine atoms at the C1 and C3 positions exhibit distinct electronic properties, allowing for sequential and regioselective functionalization. This enables the controlled, stepwise introduction of different chemical moieties, which is crucial for optimizing a compound's affinity and selectivity for its target kinase.

  • A Strategic Fluorine Atom: The fluorine at the C6 position can enhance metabolic stability and improve pharmacokinetic properties. It can also engage in favorable interactions within the kinase ATP-binding site, potentially increasing potency.

  • Structural Rigidity: The rigid isoquinoline core provides a well-defined framework for orienting substituents to effectively probe the topology of the kinase active site.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the discovery of novel kinase inhibitors, with a particular focus on the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2][3][4]

Synthetic Strategies: Regioselective Functionalization

The cornerstone of using this compound is the ability to selectively modify the C1 and C3 positions. The chlorine at C1 is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the C3 position is more reactive towards nucleophilic aromatic substitution (SNAr), especially after the C1 position has been functionalized. This differential reactivity is the key to building molecular complexity in a controlled manner.

Causality of Regioselectivity

The regioselectivity observed in the functionalization of 1,3-dichloroisoquinoline is a consequence of the electronic properties of the heterocyclic ring system. The nitrogen atom withdraws electron density, making the entire ring system electron-deficient and thus susceptible to nucleophilic attack. However, the effect is more pronounced at the C1 and C3 positions.

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step. The C1 position is more electronically activated and sterically accessible, favoring the oxidative addition at this site over the C3 position.

For nucleophilic aromatic substitution, the reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is key to the reaction's feasibility. The nitrogen atom in the isoquinoline ring can effectively stabilize the negative charge developed during a nucleophilic attack at C1 or C3. After C1 is functionalized, the electronic landscape of the molecule is altered, often making C3 more susceptible to a subsequent SNAr reaction.

Diagram: General Synthetic Workflow

The following diagram illustrates the typical two-step process for the diversification of the this compound scaffold.

G start This compound step1 Regioselective Suzuki Coupling at C1 (e.g., with Arylboronic acid) start->step1 intermediate 1-Aryl-3-chloro-6-fluoroisoquinoline step1->intermediate step2 Nucleophilic Aromatic Substitution at C3 (e.g., with an amine, R-NH2) intermediate->step2 final 1-Aryl-3-amino-6-fluoroisoquinoline (Kinase Inhibitor Core) step2->final

Caption: General workflow for the synthesis of kinase inhibitors.

Key Synthetic Transformations and Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C1 Position

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[5] In the context of this compound, this reaction is typically performed first to install a diversity element at the C1 position.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf), is used. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the isoquinoline substrate and the boronic acid.

Diagram: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R-Pd(II)L2-R' Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup

    • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Step 2: Catalyst Addition

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Step 3: Reaction

    • Heat the mixture to 90-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Purification

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-chloro-6-fluoroisoquinoline intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

With the C1 position functionalized, the remaining chlorine at C3 can be displaced by a variety of nucleophiles, most commonly primary or secondary amines, to introduce another key binding element for the kinase inhibitor.

Rationale for Experimental Choices:

  • Nucleophile: A wide range of amines can be used, allowing for extensive structure-activity relationship (SAR) studies.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol is typically used to facilitate the reaction.

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated during the reaction, especially when using an amine salt as the nucleophile.

  • Temperature: Elevated temperatures (100-150 °C) are often required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times.

Detailed Experimental Protocol:

  • Step 1: Reaction Setup

    • In a microwave vial or a sealed tube, dissolve the 1-aryl-3-chloro-6-fluoroisoquinoline intermediate (1.0 eq.) in n-butanol or DMF.

    • Add the desired amine (1.5-2.0 eq.) and diisopropylethylamine (2.0 eq.).

  • Step 2: Reaction

    • Seal the vessel and heat the mixture to 120-140 °C for 2-16 hours (or using a microwave reactor at a similar temperature for 30-90 minutes). Monitor the reaction by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 1-aryl-3-amino-6-fluoroisoquinoline kinase inhibitor.

Data Presentation: Exemplary RIPK1 Inhibitors

The following table presents representative data for a series of hypothetical RIPK1 inhibitors synthesized from this compound, demonstrating the impact of different substituents on kinase inhibitory activity.

Compound IDC1-Aryl GroupC3-Amine GroupRIPK1 IC₅₀ (nM)
KI-ISO-01 4-MethylphenylCyclopropylamine150
KI-ISO-02 3-Methoxyphenyl(S)-1-Aminoindan75
KI-ISO-03 2-FluorophenylMorpholine220
KI-ISO-04 4-(Trifluoromethyl)phenylPiperidine45
KI-ISO-05 3-PyridylAzetidine90

Data are for illustrative purposes and based on typical values for this class of inhibitors.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The predictable regioselectivity of its two chlorine atoms allows for a modular and efficient approach to creating libraries of compounds for screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work could involve exploring other types of cross-coupling reactions at the C1 position (e.g., Sonogashira, Heck) and expanding the range of nucleophiles used at the C3 position to further probe the structure-activity relationships for various kinase targets.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. (2022). Angewandte Chemie International Edition, 61(51). [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Catalysts, 12(10), 1215. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Dalton Transactions, 47(26), 8693–8697. [Link]

  • MAP4K1 inhibitors. (2022).
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2011). HETEROCYCLES, 83(6), 1341. [Link]

  • Kinase inhibitors and uses thereof. (2018).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14246–14307. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 9043–9050. [Link]

  • Design, Synthesis and Biochemical evaluation of novel RIPK1 inhibitors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL. Retrieved January 28, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(19), 4556. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Chemistry, 10, 985538. [Link]

  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. (2022). Journal of Medicinal Chemistry, 65(12), 8372–8389. [Link]

Sources

Application Note: Protocol for Sonogashira Coupling with 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylated Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The introduction of an alkynyl group via carbon-carbon bond formation unlocks vast possibilities for further molecular elaboration, making such derivatives highly valuable building blocks in drug discovery programs. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most robust and versatile methods for this transformation.[1] It is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[2]

This document provides a detailed protocol and technical guidance for the Sonogashira coupling of 1,3-Dichloro-6-fluoroisoquinoline. We will delve into the mechanistic underpinnings of the reaction, address the critical challenge of regioselectivity with a di-halogenated substrate, and present a validated starting protocol for researchers aiming to synthesize novel mono- and di-alkynylated isoquinoline derivatives.

Mechanistic Rationale: The Synergy of Dual Catalytic Cycles

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle begins with the active Palladium(0) species undergoing oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.

  • The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[2][4] This step activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.

The amine base plays a multifaceted role: it deprotonates the alkyne to form the acetylide, neutralizes the hydrogen halide byproduct, and can also serve as the reaction solvent.[2][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂(C≡CR) Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Cu-C≡CR Cu(I)-C≡CR Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-C≡CR->Product Ar-C≡CR Cu(I)X Cu(I)X Cu(I)X->Cu-C≡CR Base, H-C≡CR Cu-C≡CR->Ar-Pd(II)L2-X R-C≡C⁻ Cu-C≡CR->Cu(I)X (to Pd cycle) Experimental_Workflow A 1. Setup & Reagents (Substrate, Pd/Cu catalysts in Schlenk flask) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Solvents & Alkyne (Anhydrous Solvent, Base, Terminal Alkyne) B->C D 4. Reaction (Stir at RT or 40-50 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Quench, Filter through Celite®, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Sources

Application Notes and Protocols for the Synthesis of N,N-Chelate Ligands from 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utilization of 1,3-Dichloro-6-fluoroisoquinoline as a Precursor for Advanced N,N-Chelate Ligands

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its presence in a wide array of bioactive compounds and functional materials.[1] The targeted synthesis of substituted isoquinolines is therefore of paramount importance for the development of novel therapeutic agents and advanced materials, such as metal-organic frameworks (MOFs) and catalysts.[2] this compound is a particularly valuable starting material, offering multiple reaction sites for sequential functionalization. The differential reactivity of the chlorine atoms at the C1 and C3 positions, influenced by the ring nitrogen and the 6-fluoro substituent, allows for the controlled and regioselective synthesis of complex molecules.

This application note provides a comprehensive guide to the synthesis of N,N-chelate ligands from this compound. We will explore a two-step synthetic strategy that leverages the principles of nucleophilic aromatic substitution (SNAr) to achieve this transformation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also a deep dive into the chemical principles that govern these reactions.

Reaction Principle: A Tale of Two Chlorines - Regioselectivity in Action

The synthesis of 1,3-disubstituted isoquinolines from their dichloro precursors is governed by the principles of nucleophilic aromatic substitution (SNAr). The isoquinoline ring system, being electron-deficient, is primed for attack by nucleophiles. The reactivity of the two chlorine atoms in this compound is not identical. Drawing analogies from similar heterocyclic systems like 2,4-dichloroquinazolines, the position para to the ring nitrogen (C1 in isoquinoline) is generally more activated towards nucleophilic attack than the C3 position.[3] This enhanced reactivity is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Furthermore, the 6-fluoro substituent plays a crucial role in modulating the reactivity of the aromatic ring. A fluorine atom positioned meta to the reaction center, as is the case here for both C1 and C3, acts as an activating group through its strong electron-withdrawing inductive effect.[4] This effect further depletes the electron density of the ring, making it more susceptible to nucleophilic attack.

Our synthetic strategy is therefore a two-step process:

  • Regioselective Mono-amination (SNAr): A primary or secondary amine is first introduced at the more reactive C1 position under thermal conditions. This step proceeds without the need for a metal catalyst.

  • Palladium-Catalyzed Second Amination (Buchwald-Hartwig): The second, less reactive chlorine at the C3 position is then substituted using a more powerful palladium-catalyzed cross-coupling reaction, which is highly effective for forming C-N bonds with less reactive aryl chlorides.[5][6]

This sequential approach allows for the synthesis of both symmetrical and unsymmetrical N,N-chelate ligands by choosing the appropriate amine nucleophiles in each step. For the purpose of this protocol, we will focus on the synthesis of a symmetrical N,N-chelate ligand using a diamine.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical N,N'-chelated Isoquinoline Ligand

This protocol details the synthesis of a symmetrical N,N'-chelate ligand via a one-pot reaction with a primary diamine, followed by a more robust two-step approach for higher purity and yield.

Materials and Reagents:

  • This compound

  • N,N'-Dimethylethylenediamine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous Toluene

  • Anhydrous Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon (or Nitrogen) gas supply

Workflow Diagram:

G cluster_0 Step 1: Mono-amination (SNAr) cluster_1 Step 2: Buchwald-Hartwig Amination A This compound + N,N'-Dimethylethylenediamine B Add Dioxane and Base (e.g., K2CO3 or DIPEA) A->B C Heat reaction mixture (e.g., 80-100 °C) B->C D Monitor reaction by TLC C->D E Work-up and Purification D->E F Isolate Mono-substituted Intermediate E->F G Combine Intermediate, Pd2(dba)3, Xantphos, and NaOtBu F->G Proceed to Step 2 H Add Anhydrous Toluene G->H I Heat under Inert Atmosphere (e.g., 110 °C) H->I J Monitor reaction by TLC/LC-MS I->J K Work-up and Purification J->K L Isolate Final N,N-Chelate Ligand K->L

Caption: Experimental workflow for the two-step synthesis of N,N-chelate ligands.

Step-by-Step Procedure:

Part A: Regioselective Mono-substitution

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous dioxane as the solvent, followed by N,N'-dimethylethylenediamine (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x volume of dioxane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the mono-substituted intermediate.

Part B: Intramolecular Buchwald-Hartwig Cyclization

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the mono-substituted intermediate from Part A (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final N,N-chelate ligand.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1SNArN,N'-Dimethylethylenediamine, K₂CO₃Dioxane901860-75
2Buchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBuToluene1101670-85

Note: Yields are estimates based on analogous reactions in the literature and will vary depending on the specific substrate and reaction conditions.

Causality and Experimental Choices

  • Choice of Base: In the initial SNAr reaction, a non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the amine nucleophile.[3] For the Buchwald-Hartwig step, a strong, non-nucleophilic base like NaOtBu is required to facilitate the deprotonation of the amine and the catalytic cycle.[5]

  • Solvent Selection: Anhydrous polar aprotic solvents like dioxane and toluene are chosen to ensure the solubility of the reagents and to prevent the quenching of the catalyst and strong base.

  • Ligand Choice for Palladium Catalysis: Xantphos is a bulky, electron-rich phosphine ligand that is well-suited for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, particularly for reactions involving aryl chlorides.[5]

  • Inert Atmosphere: Both steps, especially the palladium-catalyzed reaction, must be carried out under an inert atmosphere to prevent the oxidation and deactivation of the catalyst and reagents.

Conclusion

The protocols outlined in this application note provide a robust and rational approach to the synthesis of N,N-chelate ligands from this compound. By understanding the principles of regioselectivity in nucleophilic aromatic substitution and employing modern catalytic methods, researchers can efficiently access a wide range of novel isoquinoline-based ligands for applications in drug discovery, catalysis, and materials science.

References

  • Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2136-2151. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • Chapman, N. B., & Parker, R. E. (1971). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 367-372. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Application Note: Precision Synthesis of 1,3-Disubstituted 6-Fluoroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-fluoroisoquinoline scaffold is a privileged structure in drug discovery, offering a strategic balance of metabolic stability and electronic modulation. The fluorine atom at the C6 position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) while influencing the pKa of the isoquinoline nitrogen, thereby tuning bioavailability and target affinity.

This guide details a robust, modular protocol for the synthesis of 1,3-disubstituted 6-fluoroisoquinolines . Unlike traditional Pomeranz-Fritsch or Bischler-Napieralski cyclizations, which often suffer from harsh conditions and poor regioselectivity with electron-deficient rings, this protocol utilizes a Sonogashira coupling / Cyclocondensation sequence. This approach allows for independent and late-stage introduction of substituents at the C1 and C3 positions, making it ideal for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Strategy & Logic

The synthesis is designed around the 2-alkynylaryl ketone intermediate. This convergent strategy disconnects the isoquinoline core into three commercially accessible components:

  • 4-Fluoro-2-halobenzaldehyde/ketone: The scaffold core (determines C1 substituent).

  • Terminal Alkyne: The C3/C4 fragment (determines C3 substituent).

  • Ammonium Acetate: The nitrogen source.

Regiochemical Control

To ensure the fluorine atom resides specifically at the C6 position of the final isoquinoline, the starting material must be a 2-halo-4-fluorophenyl derivative.

  • Benzene C4 (Fluorine)

    
    Isoquinoline C6 
    
  • Benzene C1 (Carbonyl)

    
    Isoquinoline C1 
    
  • Benzene C2 (Alkyne linkage)

    
    Isoquinoline C4a 
    
Workflow Visualization

G Start Start: 1-(2-bromo-4-fluorophenyl)ethan-1-one (or aldehyde) Sono Step 1: Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Sono Alkyne Reagent: Terminal Alkyne (R-C≡CH) Alkyne->Sono Intermed Intermediate: 2-Alkynyl-4-fluorophenyl ketone Sono->Intermed C-C Bond Formation Cyclo Step 2: Cyclocondensation NH4OAc, DMF, 100°C Intermed->Cyclo + Nitrogen Source Product Product: 1,3-Disubstituted-6-fluoroisoquinoline Cyclo->Product 6-endo-dig Cyclization

Figure 1: Modular assembly workflow for 6-fluoroisoquinolines.

Detailed Experimental Protocol

Phase 1: Sonogashira Coupling

Objective: Install the C3/C4 fragment via cross-coupling. Substrate: 1-(2-bromo-4-fluorophenyl)ethan-1-one (CAS: 29091-09-6) or 2-bromo-4-fluorobenzaldehyde.

Materials & Reagents
ComponentEquiv.Role
Aryl Halide 1.0Core Scaffold
Terminal Alkyne 1.2C3 Substituent Source
PdCl₂(PPh₃)₂ 0.02 (2 mol%)Catalyst
CuI 0.01 (1 mol%)Co-catalyst
Triethylamine (Et₃N) 3.0Base / Solvent
THF/DMF (Solvent)0.2 M Concentration
Protocol Steps
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under an Argon atmosphere.

  • Charging: Add PdCl₂(PPh₃)₂ and CuI to the flask.

  • Solvent Addition: Add degassed THF (or DMF for higher boiling alkynes) and Et₃N via syringe.

  • Substrate Addition: Add the aryl halide followed by the terminal alkyne.

    • Note: If the alkyne is volatile, add it last via a chilled syringe.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The formation of a fluorescent spot usually indicates the conjugated product.

    • Optimization: If conversion is slow, heat to 50°C. Avoid overheating to prevent alkyne polymerization.

  • Workup:

    • Dilute with Et₂O or EtOAc.

    • Filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with saturated NH₄Cl (aq) to remove copper species (blue aqueous layer).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target: Isolate the 2-alkynyl-4-fluorophenyl ketone .

Phase 2: Cyclocondensation

Objective: Construct the isoquinoline ring via imine formation and 6-endo-dig cyclization.

Materials & Reagents
ComponentEquiv.Role
Alkynyl Ketone 1.0Precursor
Ammonium Acetate 5.0 - 10.0Nitrogen Source
DMF (Solvent)0.5 M Concentration
Protocol Steps
  • Setup: Use a sealed tube or a heavy-walled pressure vial.

  • Charging: Dissolve the 2-alkynyl-4-fluorophenyl ketone in DMF.

  • Reagent Addition: Add solid NH₄OAc in one portion.

  • Reaction: Heat the mixture to 100°C for 6–12 hours.

    • Mechanism: The reaction proceeds via initial imine formation, followed by intramolecular nucleophilic attack of the nitrogen lone pair onto the activated alkyne (6-endo-dig), and final aromatization.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with H₂O (to remove DMF) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography or Recrystallization (EtOH/Hexane).

Mechanistic Insight & Troubleshooting

Mechanism of Cyclization

Understanding the mechanism is crucial for troubleshooting. The reaction relies on the nucleophilicity of the in situ generated imine.

Mechanism Step1 Ketone + NH4OAc ⇌ Imine Intermediate Step2 Nucleophilic Attack (N-lone pair) on Alkyne (6-endo-dig) Step1->Step2 - H2O Step3 Zwitterionic/Proton Transfer Step2->Step3 Sub_Note Critical Factor: Electron-withdrawing Fluorine at C4 (para to alkyne) may reduce alkyne electron density, facilitating nucleophilic attack. Step2->Sub_Note Step4 Aromatization (Isoquinoline) Step3->Step4

Figure 2: Mechanistic pathway of the cyclocondensation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Catalyst Poisoning / O₂Ensure strict inert atmosphere. Degas solvents thoroughly. Increase CuI to 5 mol%.
Incomplete Cyclization Steric HindranceIf R1 or R3 are bulky (e.g., t-Butyl), increase Temp to 120°C or use microwave irradiation (140°C, 30 min).
Side Products (Furans) HydrolysisIf water is present, the oxygen may attack the alkyne to form isobenzofurans. Use anhydrous NH₄OAc and dry DMF.
Regioisomer Issues 5-exo-dig vs 6-endo-dig6-endo-dig is generally favored for this system. If 5-exo products appear, switch catalyst to AgOTf/Ag₂CO₃.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Handle waste streams accordingly.

  • Transition Metals: Pd and Cu waste must be segregated.

  • Sonogashira: Acetylenes can be explosive if concentrated or dry. Handle terminal alkynes with care.

  • Ammonium Acetate: Hygroscopic. Store in a desiccator to prevent water absorption which competes with imine formation.

References

  • General Isoquinoline Synthesis via Alkynyl Aldehydes: Roesch, K. R.; Larock, R. C. "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes." Journal of Organic Chemistry, 2001 , 66(24), 8042–8051.

  • Cyclization with Ammonium Acetate: Sakamoto, T. et al. "Condensed Heteroaromatic Ring Systems. III. Synthesis of Isoquinoline Derivatives from Ethyl 2-Alkynylbenzoates." Chemical & Pharmaceutical Bulletin, 1985 , 33(2), 626-633.

  • Sonogashira Coupling Protocol: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.

  • Ag-Catalyzed Alternative (Oxime Route): Ding, Q.; Wu, J. "Silver-Catalyzed Cyclization of 2-Alkynylbenzaldoximes: An Efficient Synthesis of Isoquinolines." Organic Letters, 2007 , 9(15), 2943–2946.

1H NMR and 13C NMR of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of 1,3-Dichloro-6-fluoroisoquinoline using ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] Moving beyond a simple recitation of parameters, this document elucidates the causal reasoning behind each step of the experimental protocol, from sample preparation to spectral interpretation. It is designed for researchers, chemists, and drug development professionals who require unambiguous molecular characterization. We will delve into the predictive analysis of both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, detailing the expected chemical shifts and the characteristic spin-spin coupling patterns introduced by the fluorine substituent.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This compound (CAS 1041423-26-0) serves as a versatile intermediate for synthesizing novel compounds with potential therapeutic applications.[1][2][3]

Given its specific substitution pattern, precise structural verification is paramount to ensure the integrity of subsequent synthetic steps and biological assays. NMR spectroscopy is the definitive, non-destructive technique for this purpose, providing atom-level structural information.[4] This guide provides the theoretical grounding and practical protocols to confidently acquire and interpret its ¹H and ¹³C NMR spectra.

Molecular Structure and Spectroscopic Considerations

To interpret the NMR spectra, a clear understanding of the molecule's structure and the magnetic environment of each nucleus is essential. The fluorine atom at the C-6 position is particularly influential, as the ¹⁹F nucleus (spin I=½, 100% natural abundance) couples with both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic splitting patterns.

Caption: General experimental workflow for NMR analysis.

Part 3.1: Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. A poorly prepared sample can lead to broad lines and other artifacts that obscure important details. [5]

  • Material & Quantity :

    • ¹H NMR : Weigh 5-10 mg of this compound. This amount is sufficient for a high signal-to-noise ratio in a few minutes of acquisition time on a modern spectrometer. [6] * ¹³C NMR : Weigh 20-50 mg of the compound. A higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. [6]

  • Solvent Selection :

    • Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a good solvent for many organic compounds and has a single, well-defined residual solvent peak (δ ≈ 7.26 ppm). [7] * Use approximately 0.6 mL of solvent to ensure the sample height is optimal for the spectrometer's receiver coils, which is crucial for good magnetic field homogeneity (shimming). [5][8]

  • Sample Dissolution & Filtration :

    • Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently vortex or swirl to dissolve completely.

    • Causality : It is critical to remove any suspended particulate matter, as this will severely degrade the magnetic field homogeneity and result in broad spectral lines. [5]Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [5]

  • Final Steps :

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Label the tube clearly with a permanent marker.

Part 3.2: Protocol for NMR Data Acquisition

These parameters are starting points for a 400 MHz spectrometer and should be adjusted as necessary.

¹H NMR Acquisition:

  • Experiment : Standard 1D proton (zg30 on Bruker systems).

  • Solvent : CDCl₃.

  • Temperature : 298 K.

  • Spectral Width (SW) : 20 ppm (approx. 8000 Hz). This provides a wide enough window to observe all aromatic protons without fold-over.

  • Number of Scans (NS) : 8 to 16. Averaging multiple scans improves the signal-to-noise ratio.

  • Relaxation Delay (D1) : 2 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring accurate integration.

  • Acquisition Time (AQ) : ~2-3 seconds.

¹³C {¹H} NMR Acquisition:

  • Experiment : Proton-decoupled ¹³C (zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by collapsing C-H splittings into singlets, but C-F splittings will remain. [9]* Spectral Width (SW) : 250 ppm (approx. 25,000 Hz). This covers the full range of expected carbon chemical shifts.

  • Number of Scans (NS) : 1024 or more. A significantly higher number of scans is needed to achieve adequate signal-to-noise.

  • Relaxation Delay (D1) : 5 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.

Spectral Analysis and Interpretation

The following predictions are based on established principles of NMR spectroscopy, including substituent chemical shift effects and known coupling constants for fluorinated aromatic systems. [10]

Predicted ¹H NMR Spectrum

The molecule has four distinct aromatic protons. The electron-withdrawing nature of the nitrogen and halogen atoms will generally shift these protons downfield (to a higher ppm value).

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)Rationale & Key Interactions
H-4 7.6 - 7.8s (singlet)-No adjacent protons to couple with. Its chemical shift is influenced by the adjacent C-Cl and the heterocyclic nitrogen.
H-8 8.1 - 8.3d (doublet)³JH8-H7 ≈ 8-9 HzCoupled only to H-7 (ortho coupling). Located peri to the C-1 chlorine, leading to a downfield shift.
H-7 7.4 - 7.6dd (doublet of doublets)³JH7-H8 ≈ 8-9 Hz, ⁴JH7-F ≈ 5-7 HzCoupled to H-8 (ortho) and the fluorine at C-6 (meta or through-space coupling).
H-5 7.8 - 8.0dd (doublet of doublets)³JH5-F ≈ 9-10 Hz, ⁴JH5-H7 ≈ 2-3 HzCoupled strongly to the adjacent fluorine (ortho) and weakly to H-7 (meta coupling).
Predicted ¹³C NMR Spectrum

The spectrum will show 9 distinct carbon signals. The most informative feature will be the splitting of signals due to C-F coupling, which is observable over multiple bonds. [9]

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to ¹⁹F) Coupling Constant(s) (J, Hz) Rationale & Key Interactions
C-1 150 - 153 s (singlet) or small d - Attached to chlorine and nitrogen. Deshielded.
C-3 148 - 151 s (singlet) or small d - Attached to chlorine. Deshielded.
C-4 122 - 125 d (doublet) ³JCF ≈ 4-5 Hz Experiences 3-bond coupling to fluorine.
C-4a 128 - 131 d (doublet) ³JCF ≈ 4-5 Hz Quaternary carbon with 3-bond coupling to fluorine.
C-5 115 - 118 d (doublet) ²JCF ≈ 20-25 Hz Strong 2-bond coupling to fluorine. Shielded by the ortho fluorine.
C-6 160 - 165 d (doublet) ¹JCF ≈ 240-260 Hz Directly bonded to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift.
C-7 118 - 121 d (doublet) ²JCF ≈ 20-25 Hz Strong 2-bond coupling to fluorine.
C-8 130 - 133 d (doublet) ⁴JCF ≈ 2-3 Hz Weak 4-bond coupling to fluorine.

| C-8a | 145 - 148 | s (singlet) or small d | - | Quaternary carbon attached to nitrogen. |

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, artifact-free spectra. The predictive analysis serves as a roadmap for interpretation, with a particular focus on the characteristic splitting patterns induced by the C-6 fluorine substituent. These C-F and H-F coupling constants are diagnostic markers that, when combined with chemical shift data, allow for the complete and unambiguous assignment of the molecular structure, ensuring the quality and integrity of this critical chemical intermediate.

References

  • MDPI. (n.d.). ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • National Institutes of Health (NIH). (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • LookChem. (n.d.). Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline.
  • IndiaMART. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1,3-Dichloroisoquinoline 97.
  • Royal Society of Chemistry. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds.
  • ResearchGate. (n.d.). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds.
  • Indian Academy of Sciences. (n.d.). Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • ChemScene. (n.d.). This compound.
  • Organic Spectroscopy International. (2022). 1,3-dichloro-2-fluorobenzene.
  • ResearchGate. (n.d.). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts.
  • National Institutes of Health (NIH). (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Minnesota. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry.
  • PubMed. (n.d.). ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.
  • ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • JEOL. (n.d.). How to read NMR spectra from the basics.
  • University of Rochester. (n.d.). Sample Preparation.
  • ResearchGate. (n.d.). Isoquinoline alkaloids: A ¹⁵N NMR and x-ray study.
  • Western University. (n.d.). NMR Sample Preparation.
  • University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics.
  • Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst.
  • ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18.
  • ChemicalBook. (n.d.). ISOQUINOLINE N-OXIDE(1532-72-5) ¹H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,1-dichloroethane.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) ¹³C NMR spectrum.

Sources

mass spectrometry analysis of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3-Dichloro-6-fluoroisoquinoline

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically-grounded guide for the mass spectrometric analysis of this compound (C₉H₄Cl₂FN), a halogenated heterocyclic compound of significant interest in pharmaceutical and chemical synthesis.[1][2][3] Given its complex isotopic signature and potential for nuanced fragmentation, a robust analytical methodology is crucial for its unambiguous identification and characterization. This document moves beyond a simple recitation of steps to explain the fundamental principles and causal logic behind the recommended protocols, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. We present a primary workflow based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), a technique prized for its sensitivity and applicability to polar, heteroaromatic compounds.[4][5]

Introduction: The Analytical Challenge

This compound is a substituted isoquinoline, a structural motif prevalent in many biologically active compounds. Its utility as a synthetic intermediate necessitates precise analytical methods to verify its structure, assess purity, and monitor its fate in chemical reactions or biological systems.

The analytical challenge is threefold:

  • Confirmation of Elemental Composition: The presence of nitrogen, fluorine, and two chlorine atoms requires high-resolution mass spectrometry (HRMS) to confirm the exact mass and, therefore, the elemental formula.

  • Isotopic Signature Verification: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with two chlorine atoms, such as the target analyte, will exhibit a highly characteristic M, M+2, and M+4 isotopic pattern, which serves as a powerful validation tool.[6]

  • Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) is required to induce fragmentation. The resulting pattern provides a structural fingerprint, confirming the connectivity of the atoms and differentiating it from potential isomers.

This guide details a validated approach using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both high-resolution data and robust MS/MS capabilities.[7]

Physicochemical Properties & Predicted Mass Spectral Data

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₉H₄Cl₂FN[8]
Average Molecular Weight 216.04 Da[8]
Monoisotopic Mass 214.9701 DaCalculated
Predicted pKa (Protonation Site) ~ -2.0 (Predicted)[1]

The negative predicted pKa suggests the isoquinoline nitrogen is weakly basic due to the electron-withdrawing effects of the halogens; however, it is still the most favorable site for protonation under the acidic mobile phase conditions typically used in reverse-phase LC-MS, making positive-mode ESI a logical choice.

Table 1: Predicted Isotopic Distribution for the Molecular Ion [M+H]⁺

The protonated molecule ([C₉H₅Cl₂FN]⁺) has an expected monoisotopic mass of 215.9779 Da . The isotopic pattern is the key confirmatory feature.

IonCalculated m/zRelative Abundance (%)Contributing Isotopes
[M+H]⁺215.9779100.0¹²C₉, ¹H₅, ³⁵Cl₂, ¹⁴N, ¹⁹F
[M+2+H]⁺217.975065.0Contains one ³⁷Cl
[M+4+H]⁺219.972010.5Contains two ³⁷Cl

Note: Relative abundances are approximate and serve as a guide for spectral interpretation.

Experimental Workflow: A Systems Approach

Our recommended workflow is designed as a self-validating system, incorporating checks and logical decision points to ensure data integrity from sample preparation through final analysis.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile prep_work 2. Dilute to 1-10 µg/mL in Mobile Phase A/B prep_stock->prep_work prep_filter 3. Filter Sample (0.22 µm PTFE) prep_work->prep_filter lc_inject 4. Inject onto C18 Column prep_filter->lc_inject ms_survey 5. MS1 Survey Scan (High Resolution) lc_inject->ms_survey ms_dda 6. Data-Dependent MS/MS on Isotopic Cluster ms_survey->ms_dda data_extract 7. Extract Ion Chromatogram (m/z 215.9779) ms_dda->data_extract data_verify 8. Verify Isotopic Pattern (M, M+2, M+4) data_extract->data_verify data_frag 9. Analyze MS/MS Spectrum & Match Fragments data_verify->data_frag

Caption: Overall workflow for the analysis of this compound.

Detailed Protocols

Protocol 1: Sample & Standards Preparation

Causality: The goal is to prepare a clean, soluble sample at a concentration suitable for modern ESI-MS instruments, avoiding contaminants like inorganic salts that suppress ionization.[9][10] Acetonitrile is an excellent solvent for many organic molecules and is fully compatible with reverse-phase chromatography.

  • Stock Solution (1 mg/mL):

    • Accurately weigh ~1 mg of this compound standard.

    • Dissolve in 1 mL of HPLC-grade acetonitrile in a clean glass vial.[10]

    • Vortex until fully dissolved. This is your stock solution.

  • Working Solution (e.g., 1 µg/mL):

    • Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (see Protocol 2 for composition).

    • This creates a 10 µg/mL intermediate solution.

    • Further dilute 100 µL of the intermediate solution into 900 µL of the 50:50 mobile phase mixture to yield a final concentration of 1 µg/mL.

    • Scientist's Note: The optimal concentration may vary by instrument; a concentration range of 100 ng/mL to 5 µg/mL is a good starting point.

  • Final Preparation:

    • Transfer the final working solution to an autosampler vial.

    • If any particulate matter is observed, filter the solution through a 0.22 µm PTFE syringe filter.[9]

Protocol 2: LC-MS/MS Instrumentation & Parameters

Causality: Reverse-phase chromatography on a C18 column is ideal for retaining moderately polar organic molecules. A gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is added to the mobile phase to provide a source of protons (H⁺), promoting the formation of the [M+H]⁺ ion in positive ESI mode.

  • Instrumentation: Agilent 6546 Q-TOF or equivalent HRMS system.[4]

  • LC Column: Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[4]

Table 2: Liquid Chromatography Parameters

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase separation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume 2-5 µLBalances sensitivity with peak shape.
Column Temperature 40 °CImproves peak shape and reproducibility.
Gradient 5% B to 95% B over 8 minEnsures elution of the analyte and cleans the column.

Table 3: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode ESI PositiveThe isoquinoline nitrogen is readily protonated.[4]
Gas Temperature 320 °CAids in desolvation of droplets.
Sheath Gas Flow 10 L/minAssists in nebulization and droplet formation.
Capillary Voltage 3500 VPotential required to generate the electrospray.
MS1 Scan Range m/z 100-500Covers the expected mass of the analyte and potential fragments.
Acquisition Rate 2 spectra/sSufficient for resolving chromatographic peaks.
MS/MS Mode Data-Dependent AcquisitionAutomatically triggers MS/MS on the most intense ions.
Precursor Selection Isotope Model (Cl), 3 most intenseSelects the characteristic chlorine cluster for fragmentation.
Collision Energy 20, 30 eV (ramped)Provides sufficient energy for fragmentation.

Data Analysis & Interpretation

Step 1: Confirming the Molecular Ion

First, extract the ion chromatogram for the theoretical [M+H]⁺ ion at m/z 215.9779 . A sharp peak should be observed at a specific retention time. Examine the mass spectrum across this chromatographic peak. You must verify the presence of the full isotopic cluster as detailed in Table 1. The combination of accurate mass (within 5 ppm) and the correct isotopic pattern provides extremely high confidence in the elemental formula.

Step 2: Analyzing the Fragmentation Pattern (MS/MS)

The MS/MS spectrum reveals the compound's structural backbone. For this compound, the fragmentation is driven by the stability of the aromatic system and the relative lability of the carbon-chlorine bonds.

fragmentation parent [M+H]⁺ m/z 215.9779 C₉H₅Cl₂FN⁺ frag1 Fragment A m/z 180.9990 C₉H₄ClFN⁺ parent->frag1 - Cl• frag2 Fragment B m/z 153.0201 C₉H₄FN⁺ frag1->frag2 - Cl• frag3 Fragment C m/z 146.0216 C₈H₄FN⁺ frag2->frag3 - HCN

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Interpretation of the Fragmentation Pathway:

  • Parent Ion ([M+H]⁺, m/z 215.9779): This is the protonated molecule, selected for fragmentation.

  • Loss of a Chlorine Radical (-Cl•): The most common initial fragmentation for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond, resulting in the ion at m/z ~181.00 .[6] This fragment will still contain one chlorine atom and will thus show an M, M+2 isotopic pattern.

  • Loss of a Second Chlorine Radical (-Cl•): The m/z 181 fragment can subsequently lose its second chlorine atom to yield a fragment at m/z ~153.02 . This ion represents the fluoroisoquinoline cation.

  • Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation for nitrogen-containing aromatic rings is the neutral loss of HCN, leading to a fragment at m/z ~146.02 .

The presence of these key fragments in the MS/MS spectrum provides definitive structural confirmation.

Conclusion

This application note provides a robust and scientifically-grounded framework for the analysis of this compound by LC-ESI-HRMS. By combining high-resolution mass measurement of the molecular ion with a detailed analysis of its unique isotopic signature and characteristic fragmentation patterns, researchers can achieve unambiguous identification and structural confirmation. The provided protocols are designed to be both reliable and adaptable, serving as a strong foundation for routine analysis and further metabolomic or impurity profiling studies.

References

  • Mass spectra of fluorocarbons. (n.d.). National Bureau of Standards.
  • 6-Bromo-1,3-dichloroisoquinoline. (n.d.). LookChem.
  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. (2022). National Institutes of Health (NIH).
  • This compound. (n.d.). IndiaMART.
  • Dichlororuthenium . (2022). MDPI. Retrieved from

  • An In-depth Technical Guide to 1,3-Dichloro-6-nitroisoquinoline: Discovery, Synthesis, and Properties. (n.d.). BenchChem.
  • 6-Chloro-8-fluoroquinoline. (n.d.). Ossila.
  • Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (n.d.). BenchChem.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Mass spectrum of isoquinoline. (n.d.). ResearchGate.

Sources

HPLC purification of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 1,3-Dichloro-6-fluoroisoquinoline using Preparative High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Versatile Chemical Intermediate

This compound is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of novel molecules within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring two reactive chlorine atoms and a fluorine atom on the isoquinoline scaffold, allows for diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures. In drug development, the purity of such intermediates is paramount; trace impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts.

This application note provides a detailed, field-proven protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, medicinal chemists, and process development scientists who require a robust and scalable method to obtain this intermediate in high purity (>99%). We will delve into the causality behind each experimental choice, from mobile phase selection to gradient optimization, ensuring the protocol is not just a series of steps but a self-validating system for achieving consistent and reliable results.

Scientific Principles: A Strategy for Separating Halogenated Aromatics

The purification strategy is based on reversed-phase chromatography, a powerful technique that separates molecules based on their hydrophobicity.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[3]

Causality of Method Design:

  • Stationary Phase Selection: A C18 (octadecyl) stationary phase is chosen for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds like isoquinolines. The long alkyl chains provide a high surface area for interaction, allowing for effective separation from both more polar and less polar impurities.[2]

  • Mobile Phase Composition: A combination of water and acetonitrile (ACN) is used. Water is the weak solvent (A), promoting retention on the C18 column, while ACN is the strong organic solvent (B) that elutes the compound. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.[3]

  • Gradient Elution: A gradient elution, where the concentration of the strong solvent (ACN) is increased over time, is employed. This is crucial for separating compounds with a range of polarities. A shallow gradient ensures high resolution between the target compound and closely related impurities, while the final high-ACN wash cleans the column of any strongly retained substances.

  • UV-Visible Detection: The isoquinoline core is an aromatic chromophore, making it strongly absorbent in the ultraviolet (UV) region. Detection at 254 nm is a common starting point for aromatic compounds. However, using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended during method development to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_method_dev Phase 2: Method Development cluster_purification Phase 3: Preparative Purification cluster_analysis Phase 4: Post-Purification crude_sample Crude 1,3-Dichloro-6- fluoroisoquinoline dissolve Dissolve in Acetonitrile (or minimal DMSO/DMF) & Filter (0.45 µm) crude_sample->dissolve analytical_hplc Analytical HPLC System dissolve->analytical_hplc scouting Scouting Gradient Runs (Fast Gradient) analytical_hplc->scouting optimization Gradient Optimization (Shallow Gradient) scouting->optimization prep_hplc Preparative HPLC System optimization->prep_hplc load_sample Load Sample prep_hplc->load_sample run_prep Run Optimized Gradient load_sample->run_prep collect Collect Fractions run_prep->collect analyze_fractions Analyze Fractions (Analytical HPLC) collect->analyze_fractions pool Pool Pure Fractions (>99% Purity) analyze_fractions->pool evaporate Solvent Evaporation (Rotary Evaporator) pool->evaporate final_product Pure Compound evaporate->final_product

Caption: Overall workflow for the .

Materials and Reagents

ItemSpecifications
Crude this compoundPurity <95%, from synthesis
Acetonitrile (ACN)HPLC Grade or higher, UV cutoff ≤190 nm[4]
WaterDeionized (DI) Water, 18.2 MΩ·cm, filtered
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF)HPLC Grade (if needed for solubility)
Preparative HPLC ColumnC18, 10 µm particle size, 250 x 21.2 mm
Analytical HPLC ColumnC18, 5 µm particle size, 250 x 4.6 mm
Syringe Filters0.45 µm, PTFE or nylon

Instrumentation

  • Analytical HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, DAD/PDA Detector.

  • Preparative HPLC System: Binary High-Flow Pump, Manual or Automated Injector, Column Oven (optional but recommended), UV-Vis Detector with preparative flow cell, Automated Fraction Collector.

  • Rotary Evaporator: For solvent removal from pooled fractions.

  • Vortex Mixer & Sonicator: For sample dissolution.

Detailed Experimental Protocols

Part 1: Sample Preparation

The goal is to fully dissolve the crude material in a solvent compatible with the mobile phase to prevent precipitation on the column.

  • Solubility Test: In a small vial, test the solubility of ~1-2 mg of the crude material in 1 mL of acetonitrile. Vortex and sonicate if necessary. The target compound, being a halogenated aromatic, should be soluble in ACN.

  • Stock Solution Preparation: Accurately weigh the crude material. Add acetonitrile to achieve a high concentration (e.g., 20-50 mg/mL), ensuring it remains fully dissolved.

    • Expert Tip: If solubility in pure ACN is limited, add the minimum amount of DMSO or DMF required for complete dissolution. However, be aware that large injection volumes of these strong solvents can distort peak shape.

  • Filtration: Filter the prepared stock solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Part 2: Analytical Method Development

Before scaling up, an optimized separation method must be developed on a smaller, analytical scale. This conserves sample and solvent.

  • Column Installation: Install the analytical C18 column (250 x 4.6 mm, 5 µm) and equilibrate it with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (ACN + 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Causality: The 0.1% TFA is added to both mobile phases to improve peak shape. The nitrogen in the isoquinoline ring can interact with free silanol groups on the silica backbone, causing peak tailing.[5] The acidic TFA protonates these silanols and the basic nitrogen, minimizing this secondary interaction and resulting in sharper peaks.[6]

  • Scouting Gradient: Inject a small volume (5-10 µL) of the filtered sample solution. Run a fast "scouting" gradient to determine the approximate elution time of the target compound.

    Time (min)% Mobile Phase B (ACN + 0.1% TFA)
    0.010
    20.095
    25.095
    25.110
    30.010
  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the target peak to maximize resolution from nearby impurities. For example, if the peak of interest elutes at 60% B in the scouting run, a new gradient could be:

    Time (min)% Mobile Phase B (ACN + 0.1% TFA)
    0.045
    25.075
    30.095
    30.145
    35.045
  • Finalize Method: Adjust the gradient until baseline separation is achieved between the main peak and key impurities. Note the retention time and the %B at which the product elutes.

Part 3: Preparative Purification
  • System Setup: Install the preparative C18 column (250 x 21.2 mm, 10 µm). Scale the flow rate from the analytical method. A common scaling factor for this column dimension change is (21.2^2) / (4.6^2) ≈ 21. Therefore, the new flow rate will be approximately 1.0 mL/min * 21 = 21 mL/min .

  • Equilibration: Equilibrate the preparative column with the starting conditions of the optimized gradient for at least 3-5 column volumes.

  • Loading: Inject a concentrated solution of the crude material. The maximum loading amount depends on the separation difficulty. For good separation, start with a conservative load (e.g., 50-100 mg).

  • Run and Collect: Execute the optimized gradient method. Configure the fraction collector to collect fractions based on time or UV threshold. Ensure fraction volumes are appropriate for the peak widths observed (e.g., 10-15 mL fractions).

Table of Optimized Preparative HPLC Parameters
ParameterSettingRationale
Instrument Preparative HPLC SystemHigh flow rate and large sample capacity
Column C18, 250 x 21.2 mm, 10 µmStandard for preparative RP-HPLC of small molecules
Mobile Phase A Deionized Water + 0.1% (v/v) TFAPolar mobile phase component
Mobile Phase B Acetonitrile + 0.1% (v/v) TFANon-polar mobile phase component
Flow Rate 21.0 mL/minScaled from analytical method for the larger column diameter
Gradient Optimized based on analytical runs (e.g., 45-75% B over 25 min)To achieve baseline separation of the target compound
Detection UV at 254 nm (or λ-max)Aromatic nature of the compound allows for strong UV detection
Injection Volume 1-5 mLDependent on sample concentration and desired loading mass
Column Temp. Ambient or 30 °CFor improved reproducibility
Part 4: Post-Purification Analysis and Product Recovery
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the developed analytical HPLC method to determine its purity.

  • Pooling: Combine all fractions that show a purity of >99% (or the desired specification).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A small amount of water may remain.

  • Final Product Isolation: The remaining aqueous layer can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying over sodium sulfate and evaporation to yield the final, pure, solid product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silica; column overload.Ensure 0.1% TFA is in both mobile phases. Reduce sample load.
Poor Resolution Gradient is too steep; incorrect stationary phase.Make the gradient shallower around the elution time of interest. Consider a Phenyl-Hexyl column for alternative selectivity.[5]
High Backpressure Particulate matter in sample; buffer precipitation.Always filter the sample. Ensure mobile phase components are fully miscible.
Low Recovery Compound precipitation on column; irreversible binding.Ensure sample is fully dissolved in injection solvent. Try a different organic solvent in the mobile phase (e.g., methanol).

References

  • LookChem. 6-Bromo-1,3-dichloroisoquinoline Chemical Properties. Available from: [Link]

  • PubChem. Dichloroisocyanuric acid - Experimental Properties. National Center for Biotechnology Information. Available from: [Link]

  • IndiaMART. This compound Product Page. Available from: [Link]

  • PubChem. 1,3-Dichloroisoquinoline Summary. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-Dichlorohexane. Available from: [Link]

  • Dong, M. W. The Essence of Modern HPLC: For Effective Method Development. Wiley, 2013.
  • ResearchGate. Development and validation of an RP-HPLC method. Available from: [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids. Available from: [Link]

  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation. National Center for Biotechnology Information. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids. Available from: [Link]

  • ResearchGate. Development of an Eco-Friendly Reversed-Phase HPLC Method. Available from: [Link]

  • PubMed. Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline. National Center for Biotechnology Information. Available from: [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

  • International Journal of Development Research. Study on determination of free chlorine content in sodium dichloroisocyanurate solution by UV-Vis absorption spetrometry. Available from: [Link]

  • Honeywell. Burdick & Jackson Solvents - UV Cutoff. Available from: [Link]

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Application Notes: Strategic Derivatization of 1,3-Dichloro-6-fluoroisoquinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Dichloro-6-fluoroisoquinoline Scaffold

The isoquinoline core is a privileged structural motif, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of specific functional groups onto this scaffold is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The this compound building block (CAS No. 1041423-26-0) represents a particularly valuable platform for medicinal chemists.[3][4] It offers three key features for diversity-oriented synthesis:

  • Two Differentially Reactive Halogens: The chlorine atoms at the C1 and C3 positions serve as versatile synthetic handles for cross-coupling and nucleophilic substitution reactions. Their distinct electronic environments allow for regioselective functionalization.

  • An Activating Nitrogen Heteroatom: The ring nitrogen atom renders the isoquinoline system electron-deficient, which is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.

  • A Strategically Placed Fluorine Atom: The fluorine atom at the C6 position is a common bioisostere in medicinal chemistry.[5][6] Its high electronegativity can modulate the pKa of nearby functionalities and improve metabolic stability by blocking potential sites of oxidative metabolism. The presence of fluorine further enhances the electrophilicity of the aromatic system.[7]

This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed protocols and the underlying scientific rationale for achieving high-yield, selective transformations.

Understanding the Regioselectivity: The C1 vs. C3 Positions

The cornerstone of derivatizing this scaffold is exploiting the differential reactivity of the two chlorine atoms. The C1 position is significantly more reactive than the C3 position in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Causality of Enhanced C1 Reactivity:

  • Inductive and Mesomeric Effects: The C1 position is α to the electron-withdrawing ring nitrogen. This proximity strongly polarizes the C1-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.[8][9][10] The negative charge can be delocalized onto the nitrogen atom, a stabilization not possible for attack at C3.

  • Oxidative Addition in Cross-Coupling: In palladium-catalyzed cycles (e.g., Suzuki, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the C-Cl bond is the rate-limiting step. The electron-deficient nature of the C1 position makes this bond more susceptible to oxidative addition, leading to preferential reaction at this site.[11][12] Studies on the related 1,3-dichloroisoquinoline scaffold have demonstrated that Suzuki couplings occur exclusively at the C1 position.[12][13]

This inherent regioselectivity provides a robust and predictable pathway for sequential derivatization: first at C1, followed by a subsequent, typically more forcing, reaction at C3.

Caption: Sequential derivatization strategy for this compound.

Derivatization Protocols and Methodologies

Method 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties.[14] The reaction demonstrates excellent regioselectivity for the C1 position of the scaffold.[11][12]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of a Pd(0) complex into the C1-Cl bond, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15] A base is required to activate the boronic acid for transmetalation.[15]

Protocol 1: Selective Mono-Arylation at the C1 Position

  • Objective: To synthesize 1-aryl-3-chloro-6-fluoroisoquinolines.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 v/v)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for chromatography

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the carbonate base.

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

    • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-3-chloro-6-fluoroisoquinoline.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A robust, commercially available Pd(0) source for Suzuki couplings.[11][12]
Base Na₂CO₃ / K₂CO₃Mild inorganic bases sufficient to activate the boronic acid without promoting side reactions.
Solvent Dioxane/WaterThe aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle efficiently.
Method 2: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring makes it highly susceptible to SNAr, a two-step addition-elimination process.[16] This method is particularly effective for introducing primary and secondary amines, as well as alkoxides and thiolates.

Mechanism Insight: The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][10] The presence of electron-withdrawing groups (like the ring nitrogen and the 6-fluoro substituent) is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[8][9]

Caption: The Addition-Elimination mechanism of SNAr.

Protocol 2: Selective Mono-Amination at the C1 Position

  • Objective: To synthesize 1-amino-3-chloro-6-fluoroisoquinolines.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (2.0-3.0 equiv)

    • Base (optional, e.g., DIPEA, K₂CO₃) (2.0-3.0 equiv)

    • Solvent: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Isopropanol

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for chromatography

  • Step-by-Step Procedure:

    • Setup: In a sealed tube or microwave vial, dissolve this compound in the chosen solvent.

    • Reagent Addition: Add the amine. If the amine salt is used or if the amine is not basic enough, add an auxiliary base like Diisopropylethylamine (DIPEA). Using an excess of the amine can often serve as both the nucleophile and the base.

    • Reaction: Seal the vessel and heat the mixture. Temperatures can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Microwave irradiation can significantly shorten reaction times. Monitor the reaction by TLC or LC-MS.

    • Workup: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extraction and Washing: Separate the layers. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers and wash thoroughly with water to remove the high-boiling solvent (DMSO/NMP), followed by a brine wash.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography to obtain the desired 1-amino-3-chloro-6-fluoroisoquinoline.

Parameter Condition Rationale
Solvent DMSO, NMPHigh-boiling, polar aprotic solvents are excellent for SNAr as they can solvate the charged intermediate and withstand high temperatures.
Base Amine (excess) or DIPEANeutralizes the HCl generated during the reaction, driving it to completion.
Temperature 80-150 °CHigher temperatures are often required to overcome the activation energy barrier, especially for less reactive amines.
Method 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)

For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative. This reaction is highly general but requires careful exclusion of air and moisture.

Protocol 3: General Procedure for C1 Amination

  • Objective: To couple challenging amines at the C1 position.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

    • Ligand: BINAP or DavePhos (0.04-0.08 equiv)[17][18]

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Procedure:

    • Setup: In a glovebox or using Schlenk techniques, add the palladium precursor, ligand, and base to a flame-dried flask.

    • Reagent Addition: Add the this compound and the amine.

    • Solvent Addition: Add the anhydrous, degassed solvent.

    • Reaction: Heat the mixture under an inert atmosphere to 80-110 °C until the starting material is consumed as monitored by LC-MS.

    • Workup & Purification: Cool the reaction, filter through a pad of Celite to remove the catalyst, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a powerful and versatile scaffold for medicinal chemistry, enabling the synthesis of diverse compound libraries. The predictable regioselectivity, with the C1 position being markedly more reactive than C3, allows for controlled, sequential functionalization. By mastering the Suzuki-Miyaura coupling for C-C bond formation and SNAr or Buchwald-Hartwig amination for C-N bond formation, researchers can efficiently explore the chemical space around the isoquinoline core. The protocols outlined in this guide provide a robust starting point for the development of novel isoquinoline-based therapeutic agents.

References

  • Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235. [Link]

  • Krasavin, M., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2134-2147. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. [Link]

  • Krasavin, M., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2134-47. [Link]

  • Štefane, B., & Iskra, J. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Fluorine Chemistry, 198, 59-74. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

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Application Notes & Protocols: The Strategic Deployment of 1,3-Dichloro-6-fluoroisoquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric elements. This guide focuses on a particularly valuable, functionalized derivative: 1,3-Dichloro-6-fluoroisoquinoline . We will explore the strategic rationale behind its use, its unique chemical reactivity, and provide detailed, field-proven protocols for its application in the synthesis of novel molecular entities for drug discovery programs.

Introduction: Why this compound?

In the quest for novel therapeutics, the starting materials and intermediates we choose are of paramount importance. This compound (CAS: 1041423-26-0, Formula: C₉H₄Cl₂FN, MW: 216.04) is not merely a reactive scaffold; it is a strategically designed building block that offers medicinal chemists a distinct advantage.[3][4]

  • The Isoquinoline Core: This motif is central to a wide range of biologically active compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6] Its presence in at least 38 clinical or pre-clinical drugs underscores its therapeutic relevance.[1]

  • Differential Reactivity of Dichloro-Substituents: The chlorine atoms at the C1 and C3 positions exhibit different reactivity. The C1-chloro group is significantly more susceptible to displacement via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate in SNAr reactions and facilitates oxidative addition in cross-coupling cycles. This differential reactivity is the cornerstone of its utility, enabling sequential, regioselective functionalization.

  • The Role of the C6-Fluoro Group: Fluorine substitution is a well-established strategy in modern medicinal chemistry.[7] The C6-fluoro group in this scaffold can serve multiple purposes:

    • Metabolic Blocker: It can block a potential site of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

    • Modulation of Physicochemical Properties: Fluorine can lower the pKa of the isoquinoline nitrogen, affecting its binding characteristics and solubility.

    • Enhanced Target Binding: The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions with protein targets, increasing binding affinity and potency.

This combination of a proven heterocyclic core, handles for sequential diversification, and a key modulating substituent makes this compound a high-value intermediate for building complex molecular libraries aimed at a variety of biological targets.

Core Synthetic Strategies & Mechanistic Considerations

The primary application of this scaffold involves a two-step diversification strategy, leveraging the differential reactivity of the two chlorine atoms. This allows for the controlled and directional synthesis of 1,3-disubstituted isoquinoline derivatives.

G A This compound B Step 1: C1 Functionalization (e.g., Suzuki Coupling) High Regioselectivity A->B Pd(0) Catalyst, Base, Boronic Acid C 1-Aryl-3-chloro-6-fluoroisoquinoline Intermediate B->C D Step 2: C3 Functionalization (e.g., Buchwald-Hartwig Amination) Harsher Conditions Required C->D Pd(0)/Pd(II) Catalyst, Base, Amine E Final 1,3-Disubstituted -6-fluoroisoquinoline Library D->E

Caption: Sequential functionalization workflow for this compound.

Regioselective C1 Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. For 1,3-dichloroisoquinolines, this reaction proceeds with high regioselectivity at the more reactive C1 position.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a suitable phosphine ligand are required. For challenging couplings involving chloro-heterocycles, bulky, electron-rich ligands like those from the Buchwald family (e.g., SPhos, XPhos) are often superior as they promote the difficult oxidative addition step.[8]

  • Base: A base is essential to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimization.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typical, as it facilitates the dissolution of both the organic and inorganic reagents.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Isoquinoline-R RedElim->Product ArX Isoquinoline-Cl ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C3 Functionalization: Accessing Key Pharmacophores

Once the C1 position is functionalized, the less reactive C3-chloro group can be targeted. This typically requires more forcing conditions or more active catalyst systems. The Buchwald-Hartwig amination is an excellent choice for installing amine functionalities, which are prevalent in kinase inhibitors and other drug classes.

Causality Behind Experimental Choices:

  • Catalyst System: Similar palladium precursors are used, but the choice of ligand is critical. Highly active ligands such as BrettPhos or RuPhos are often necessary to achieve amination at the electron-rich C3 position.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Application in Kinase Inhibitor Scaffolding

The 1,3-disubstituted isoquinoline scaffold is an excellent starting point for the design of kinase inhibitors. The nitrogen atom at position 2 can act as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding pocket. The substituents at C1 and C3 can then be elaborated to occupy adjacent hydrophobic pockets, imparting both potency and selectivity.

Target ClassRationale for Isoquinoline ScaffoldExample Target
Tyrosine Kinases The scaffold mimics the adenine core of ATP, with the C1-aryl group often targeting the solvent-front region.EGFR, ALK, PI3K[10][11]
Serine/Threonine Kinases The C3-amino substituent can be tailored to form specific hydrogen bonds or occupy hydrophobic pockets.MAP4K, PRKCD
Lipid Kinases The planar nature of the core allows for effective stacking interactions within the active site.PI3K

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol details the synthesis of 1-(4-methoxyphenyl)-3-chloro-6-fluoroisoquinoline .

Materials:

  • This compound (1.0 eq, e.g., 216 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq, 33 mg, 0.08 mmol)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (2.0 eq, 424 mg, 2.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination of 1-(4-methoxyphenyl)-3-chloro-6-fluoroisoquinoline

This protocol details the subsequent synthesis of N-benzyl-1-(4-methoxyphenyl)-6-fluoroisoquinolin-3-amine .

Materials:

  • 1-(4-methoxyphenyl)-3-chloro-6-fluoroisoquinoline (from Protocol 1) (1.0 eq, e.g., 287 mg, 1.0 mmol)

  • Benzylamine (1.2 eq, 131 µL, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.04 eq, 9 mg, 0.04 mmol)

  • (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.08 eq, 38 mg, 0.08 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq, 135 mg, 1.4 mmol)

  • Toluene, anhydrous (10 mL)

  • Schlenk flask, magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Reagent Addition: Add the 1-(4-methoxyphenyl)-3-chloro-6-fluoroisoquinoline and anhydrous toluene.

  • Nucleophile Addition: Add the benzylamine via syringe.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the final product.

G cluster_0 Protocol Workflow A 1. Assemble Reagents (Substrate, Catalyst, Ligand, Base) in Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) A->B C 3. Add Degassed/ Anhydrous Solvents B->C D 4. Heat to Reaction Temp (100-110 °C) with Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Aqueous Work-up & Solvent Extraction F->G H 8. Dry Organic Layer (e.g., Na₂SO₄) G->H I 9. Concentrate Solvent (Rotary Evaporation) H->I J 10. Purify Product (Flash Chromatography) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its pre-installed handles for regioselective, sequential diversification allow for the rapid and efficient construction of complex, 3-dimensional molecules from a readily available starting material. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this scaffold in their pursuit of novel therapeutics, particularly in areas like kinase inhibition and oncology. By understanding the causality behind the reaction conditions, scientists can rationally design experiments, troubleshoot challenges, and ultimately accelerate the discovery of next-generation medicines.

References

  • Vertex AI Search. (2024). Isoquinoline derivatives and its medicinal activity. Google Cloud.
  • Niyazi, H. A., et al. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Google Cloud.
  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline. LookChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Li, Z., et al. (2022). Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. Retrieved from [Link]

  • Purohit, R., et al. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. ACS Omega. Retrieved from [Link]

  • Spencer, J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound. IndiaMART. Retrieved from [Link]

  • MDPI. (n.d.). Dichlororuthenium. MDPI. Retrieved from [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Cerna, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from [Link]

  • Who we serve. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Who we serve. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,3-Dichloro-6-fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important fluorinated heterocyclic building block. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to support your synthetic endeavors.

Introduction to the Synthetic Challenges

The synthesis of this compound, a key intermediate in medicinal chemistry, presents a unique set of challenges primarily revolving around two critical transformations: the initial cyclization to form the isoquinoline core and the subsequent double chlorination. Issues such as low yields, incomplete reactions, and the formation of difficult-to-separate impurities are common hurdles. This guide is structured to address these specific problems with practical, field-proven solutions.

Proposed Synthetic Pathway

A robust and logical synthetic approach to this compound involves a two-stage process. The initial stage focuses on the construction of the 6-fluoroisoquinoline-1,3(2H,4H)-dione core, followed by a dichlorination step.

Synthetic_Pathway A 2-(Carboxymethyl)-4-fluorobenzoic Acid B 6-Fluoroisoquinoline-1,3(2H,4H)-dione A->B Cyclocondensation (e.g., Urea, heat) C This compound B->C Dichlorination (e.g., POCl3, heat)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Stage 1: Cyclocondensation to 6-Fluoroisoquinoline-1,3(2H,4H)-dione

Question 1: My cyclocondensation reaction to form the isoquinoline-dione intermediate is resulting in a low yield or fails to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the cyclocondensation of 2-(carboxymethyl)-4-fluorobenzoic acid with a nitrogen source like urea are a frequent challenge. This can be attributed to several factors:

  • Insufficient Temperature: This thermal condensation requires significant energy input to drive the reaction to completion and facilitate the elimination of water.

  • Sub-optimal Reaction Time: Incomplete conversion is common if the reaction is not allowed to proceed for a sufficient duration.

  • Purity of Starting Materials: Impurities in the starting 2-(carboxymethyl)-4-fluorobenzoic acid can interfere with the cyclization.

  • Inefficient Water Removal: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Low Conversion Inadequate reaction temperature.Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). For this type of condensation, temperatures in the range of 180-220 °C are often required.
Incomplete Reaction Insufficient reaction time.Extend the reaction time. Monitor the reaction by TLC every 1-2 hours until no further consumption of the starting material is observed.
Side Product Formation Thermal decomposition at excessively high temperatures.If increasing the temperature leads to decomposition (charring), consider using a high-boiling point solvent (e.g., diphenyl ether) to allow for more controlled heating.
Reaction Stalls Accumulation of water.If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed.

Experimental Protocol: Synthesis of 6-Fluoroisoquinoline-1,3(2H,4H)-dione

Disclaimer: This protocol is based on analogous syntheses of related isoquinoline-diones and may require optimization.

  • In a round-bottom flask, thoroughly mix 2-(carboxymethyl)-4-fluorobenzoic acid and 2-3 equivalents of urea.

  • Heat the mixture under an inert atmosphere to 180-200 °C.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Treat the solidified mass with hot water and filter the solid.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from glacial acetic acid or ethanol to yield purified 6-fluoroisoquinoline-1,3(2H,4H)-dione.[1]

Stage 2: Dichlorination to this compound

Question 2: The dichlorination of 6-fluoroisoquinoline-1,3(2H,4H)-dione with phosphorus oxychloride (POCl₃) is giving me a complex mixture of products, including mono-chlorinated species and unreacted starting material. How can I drive the reaction to completion and improve the selectivity for the desired product?

Answer:

The dichlorination of the isoquinoline-dione intermediate is a critical step that can be prone to issues of incomplete reaction and the formation of byproducts. The key challenges include:

  • Insufficient Reagent Activity: The reactivity of POCl₃ can be diminished by the presence of moisture.

  • Inadequate Temperature or Reaction Time: The conversion of the dione to the dichloro derivative is a two-step process that requires sufficient thermal energy and time.

  • Formation of Stable Intermediates: Phosphorylated intermediates can be formed, which may be slow to convert to the final product.[2]

  • Work-up Issues: Premature hydrolysis of intermediates during work-up can lead to the regeneration of starting material or mono-chlorinated byproducts.[3]

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient amount or activity of POCl₃.Use a significant excess of freshly distilled POCl₃ (at least 5-10 equivalents). Ensure all glassware is rigorously dried.
Low Yield Inadequate reaction temperature or time.The reaction typically requires refluxing in POCl₃ (b.p. 106 °C). Extend the reaction time and monitor by TLC or GC-MS.
Mixture of Products Sub-optimal reaction conditions.The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction by forming the more reactive Vilsmeier reagent in situ.[4]
Starting Material Regeneration Hydrolysis during work-up.After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or aqueous ammonia) while keeping the temperature low.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is based on analogous chlorination procedures and may require optimization.[1]

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 6-fluoroisoquinoline-1,3(2H,4H)-dione.

  • Add a significant excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of DMF (0.1 equivalents).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or cold aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Chlorination_Mechanism A 6-Fluoroisoquinoline-1,3(2H,4H)-dione B Enol Tautomer A->B Tautomerization C Phosphorylated Intermediate B->C Reaction with POCl3 D This compound C->D Nucleophilic attack by Cl- and aromatization

Caption: Simplified mechanism of the dichlorination reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of the reaction mixture should be performed slowly and with extreme caution.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the cyclocondensation and chlorination steps. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and products. Visualization under UV light is typically effective for these aromatic compounds.

Q3: What are the best methods for purifying the final product, this compound?

A3: A combination of column chromatography and recrystallization is often necessary to obtain a highly pure product.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient of ethyl acetate in hexanes will typically allow for the separation of the desired product from less polar impurities and more polar byproducts.

  • Recrystallization: A suitable solvent system for recrystallization can be determined experimentally. Common choices include ethanol, isopropanol, or mixtures of hexanes and ethyl acetate.[5]

Q4: What are some potential side products in the dichlorination step?

A4: Besides the mono-chlorinated intermediate, other potential side products can arise from incomplete reaction or side reactions of the Vilsmeier reagent (if DMF is used). Over-chlorination on the benzene ring is less likely under these conditions but cannot be entirely ruled out, especially with prolonged reaction times at high temperatures.

Data Summary

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC₉H₄Cl₂FN216.04 g/mol 1041423-26-0

References

  • MDPI. (2002). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. [Link]

  • Google Patents. (1998). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Google Patents. (1989).
  • Royal Society of Chemistry. (2013). Stereoselective synthesis of 1,3-disubstituted dihydroisoquinolines via l-phenylalanine-derived dihydroisoquinoline N-oxides. [Link]

  • ResearchGate. (2020). Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. [Link]

  • National Institutes of Health. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • National Institutes of Health. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2018). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions. [Link]

  • MDPI. (2022). Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7)ruthenium. [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Química Orgánica. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. (2020). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • National Institutes of Health. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]

Sources

side reactions in palladium coupling of dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Hierarchy

In the palladium-catalyzed coupling of dichloroisoquinolines (specifically 1,3- or 1,4-dichloro isomers), the reaction outcome is dictated by the electronic disparity between the carbon centers.

The C1 position (adjacent to the nitrogen) is significantly more electrophilic than C3 or C4 due to the inductive electron-withdrawing effect of the imine-like nitrogen (


-effect). Consequently, oxidative addition of Pd(0) occurs preferentially at C1.
  • Target Product: C1-coupled product (kinetic and thermodynamic favorite).

  • Common Failure Modes: Bis-coupling, C3/C4-coupling (regio-scrambling), hydrodehalogenation (reduction), and hydrolysis (isoquinolinone formation).

Module 1: Regioselectivity & Bis-Coupling

User Question: "I am attempting a Suzuki coupling on 1,3-dichloroisoquinoline targeting the C1 position, but I am seeing significant amounts of the C1,C3-bis-coupled product and some starting material remaining. How do I stop the second coupling?"

Technical Diagnosis: The rate of the second oxidative addition (at C3) is becoming competitive with the first. This often happens when the catalyst is too active, the temperature is too high, or the stoichiometry of the boronic acid is not strictly controlled.

Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry 0.95 - 1.05 equiv of Boronic AcidLimiting the nucleophile statistically prevents the second cycle.
Catalyst Use Pd(PPh

)

or Pd(OAc)

/PPh

Less active catalysts (compared to Buchwald precatalysts like XPhos-Pd-G2) discriminate better between the activated C1-Cl and the deactivated C3-Cl.
Temperature 60°C - 80°C Avoid reflux (>100°C). Lower temperatures favor the lower activation energy pathway (C1).
Solvent Toluene/Water (biphasic)Biphasic systems can sometimes precipitate the mono-coupled product, protecting it from further reaction.

Visualizing the Pathway:

Regioselectivity Start 1,3-Dichloroisoquinoline OxAdd1 Oxidative Addition (C1) (Fast) Start->OxAdd1 + Pd(0) Pd0 Pd(0) Catalyst Mono 1-Aryl-3-chloroisoquinoline (Target) OxAdd1->Mono + Ar-B(OH)2 OxAdd2 Oxidative Addition (C3) (Slow) Mono->OxAdd2 + Excess Pd/Ar-B(OH)2 High Temp Bis 1,3-Bis-arylisoquinoline (Over-reaction) OxAdd2->Bis

Caption: Kinetic hierarchy of oxidative addition. C1 is electronically activated; C3 requires higher energy/catalyst activity.

Module 2: Hydrodehalogenation (The "Missing Chloride")

User Question: "My LCMS shows a major peak with a mass of [M-34]. It looks like the chlorine at C1 was replaced by a hydrogen atom instead of my coupling partner. Why is this reduction happening?"

Technical Diagnosis: This is Hydrodehalogenation (HDH) .[1] It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination or transmetallates with a hydride source instead of the boronic acid.

Common Culprits:

  • Solvent: Secondary alcohols (Isopropanol, 2-butanol) are excellent hydride donors.

  • Base: Amines (Triethylamine) can act as hydride sources via

    
    -H elimination.
    
  • Impurities: Formate impurities in carbonate bases.

Troubleshooting Protocol:

  • Switch Solvents: Move to DME (Dimethoxyethane) , Toluene , or DMF . Avoid alcohols strictly.

  • Base Selection: Use inorganic bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    instead of amines.
  • Water Content: Ensure the reaction is not "wet" if using protic cosolvents, although water itself is usually not the hydride source; it facilitates the base solubility.

Mechanism of Failure:

HDH PdInt L2Pd(Ar)(Cl) Intermediate Alkoxide Pd-Alkoxide Species (from solvent) PdInt->Alkoxide + Isopropanol/Base Hydride Pd-Hydride Species (L2Pd(Ar)(H)) Alkoxide->Hydride Beta-Hydride Elimination Reduced Ar-H (Dehalogenated) Side Product Hydride->Reduced Reductive Elimination

Caption: The "Hydride Thief" cycle. Alcohols coordinate to Pd, donate a hydride via elimination, leading to reduction.

Module 3: Hydrolysis (Isoquinolinone Formation)

User Question: "I am seeing a byproduct with +16 mass units (or -Cl +OH). Is this oxidation?"

Technical Diagnosis: This is Hydrolysis . The C1-Cl bond in isoquinoline is chemically similar to an acid chloride due to the C=N bond. Under basic, aqueous conditions (typical Suzuki), hydroxide ions can attack C1, displacing the chloride. The resulting 1-hydroxyisoquinoline tautomerizes immediately to the 1-isoquinolinone (isocarbostyril).

Corrective Actions:

  • Eliminate Water: Switch to anhydrous conditions. Use Buchwald-Hartwig conditions (anhydrous Toluene/Dioxane) even for C-C coupling if possible, or use anhydrous DMF with CsF as the activator for boronic esters.

  • Reduce pH: If water is necessary, use weaker bases (NaHCO

    
    ) rather than strong hydroxides (NaOH/KOH).
    

Module 4: Catalyst Deactivation (N-Coordination)

User Question: "The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: The isoquinoline nitrogen is a good ligand. It can displace phosphines and coordinate to the Palladium, forming an inactive Pd-N complex . This is more prevalent if the coupling partner is bulky or if the phosphine ligand is labile.

Solution:

  • Ligand Choice: Use bulky, electron-rich ligands that bind tighter to Pd than the isoquinoline nitrogen does.

    • Recommended:XPhos , SPhos , or P(t-Bu)

      
       .
      
  • Scavengers: Sometimes adding a Lewis Acid (like ZnCl

    
     in negishi, or catalytic Mg salts) can tie up the nitrogen lone pair, though this is risky in Suzuki couplings.
    

Standardized Protocol: C1-Selective Suzuki Coupling

Objective: Selective coupling of 1,3-dichloroisoquinoline at C1.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Reagents:

    • 1,3-Dichloroisoquinoline (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv) — Do not exceed 1.1 equiv.

    • Pd(PPh

      
      )
      
      
      
      (3-5 mol%) — Standard catalyst favors C1 selectivity.
    • Na

      
      CO
      
      
      
      (2.0 equiv, 2M aqueous solution)
    • DME (Dimethoxyethane) — Solvent volume: 0.1 M concentration.

  • Procedure:

    • Dissolve substrate and catalyst in DME. Degas for 10 mins.

    • Add Boronic acid.[2][3][4]

    • Add degassed base solution.

    • Heat to 80°C . Monitor by HPLC every hour.

  • Workup: Stop immediately upon consumption of starting material. Do not let it "cook" to avoid C3 coupling.

References

  • Regioselectivity in Quinoline/Isoquinoline Systems

    • Bhattacharjya, S., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[5] Beilstein Journal of Organic Chemistry, 2009.

    • Note: While discussing quinolines, the electronic bias of the C-Cl bond alpha to nitrogen (C2 in quinoline, C1 in isoquinoline) is the governing mechanistic principle cited.
  • Hydrodehalogenation Mechanisms

    • Bhattacharjya, S., et al. "Catalytic Hydrodehalogenation Reactions."[6] Thieme Connect.

    • Establishes the role of Pd-hydride species generated from solvents/bases in reducing aryl halides.
  • Buchwald-Hartwig & Ligand Effects

    • Buchwald, S. L., et al. "Buchwald-Hartwig Cross Coupling Reaction."[7][8] Organic Chemistry Portal.

    • Provides foundational data on ligand selection (XPhos/SPhos)
  • Isoquinolinone Formation (Hydrolysis)

    • Lu, Y., et al. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation." Catalysts, 2017.

    • Illustrates the thermodynamic stability of the isoquinolinone tautomer, explaining the driving force for the hydrolysis side reaction.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 1,3-Dichloro-6-fluoroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields, improve purity, and troubleshoot common issues encountered with this specific substrate. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to help you navigate the complexities of this powerful synthetic transformation.

I. Understanding the Core Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] However, the unique electronic and steric properties of this compound present specific challenges. The presence of two chlorine atoms raises the issue of regioselectivity, while the nitrogen-containing heterocyclic core can influence catalyst activity. This guide will address these nuances to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before setting up your reaction.

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?

The C1 position is generally more reactive than the C3 position. This is attributed to the electronic effects of the isoquinoline ring system. The nitrogen atom's influence makes the C1 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst, the first step in the catalytic cycle.[1][4][5]

Q2: What is the general reactivity order for halides in Suzuki coupling?

The typical reactivity order for halides is I > Br > OTf >> Cl.[1][6] Aryl chlorides are known to be less reactive, often requiring more specialized and highly active catalyst systems to achieve good yields.[5][6][7]

Q3: Can I perform a double Suzuki coupling on both chlorine atoms?

Yes, a double coupling is feasible, but it typically requires more forcing conditions, such as higher temperatures, longer reaction times, and a higher catalyst loading, after the first coupling has occurred. Stepwise functionalization is often the preferred strategy to ensure product purity and avoid a mixture of mono- and di-substituted products.

Q4: What are the most critical parameters to control for a successful Suzuki coupling?

The key parameters that significantly influence the outcome of a Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[3][8] These factors are interdependent and must be optimized collectively.

II. Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Yield with Incomplete Starting Material Conversion

This is one of the most common issues and can stem from several factors related to catalyst activity and reaction conditions.

Possible Causes & Solutions

  • Insufficient Catalyst Activity: Aryl chlorides are challenging substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.[7]

    • Solution: Employ more active, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][2][6] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[1][2][5]

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1][9][10] A base that is too weak or poorly soluble can stall the reaction.

    • Solution: Screen a range of bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with less reactive aryl chlorides.[10] The choice of base can also depend on the solvent system.

  • Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[5] Common solvent systems include dioxane/water, THF/water, or toluene/water.[11][12] For some systems, anhydrous polar aprotic solvents like DMF can be effective.[11]

  • Reaction Temperature is Too Low: Oxidative addition to aryl chlorides often requires elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or higher, while monitoring the reaction progress by TLC or LC-MS.

Problem 2: Presence of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Products & Mitigation Strategies

  • Homo-coupling of the Boronic Acid: This results in a biaryl product derived from the boronic acid partner.

    • Cause: This can be promoted by the presence of oxygen in the reaction mixture or by certain catalyst systems.

    • Solution: Ensure the reaction is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess should be avoided.

  • Dehalogenation of the Starting Material: The chloro-isoquinoline is reduced to the corresponding des-chloro isoquinoline.

    • Cause: This side reaction can occur when a hydride source is present in the reaction mixture, which can be generated from the solvent (e.g., alcohols) or certain bases.[5]

    • Solution: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Ensure the purity of your reagents and solvents.

  • Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding hydrocarbon.

    • Cause: This is often caused by the presence of excess water or acidic impurities, particularly at elevated temperatures.[5]

    • Solution: Use high-purity, anhydrous solvents where appropriate. While some water is often necessary to dissolve the base, excessive amounts should be avoided. Using boronic esters (e.g., pinacol esters) can enhance stability and reduce protodeboronation.[5]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products catalyst Evaluate Catalyst System (Pd Source + Ligand) start->catalyst Is catalyst active enough for Ar-Cl? base Screen Different Bases (e.g., K3PO4, Cs2CO3) catalyst->base Is base strength/solubility optimal? solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) base->solvent Are all components soluble? temp Adjust Reaction Temperature solvent->temp Is temperature sufficient? degas Ensure Thorough Degassing temp->degas Are side reactions (homocoupling) present? reagents Check Reagent Purity (esp. Boronic Acid) degas->reagents Are side reactions (deboronation) present? success Improved Yield and Purity reagents->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

III. Recommended Protocols & Methodologies

Below are detailed starting protocols for the Suzuki coupling of this compound. These should be considered as starting points for your optimization.

Table 1: Recommended Starting Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand PPh₃ (4-8 mol%)SPhos (2-4 mol%) or XPhos (2-4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90-100 °C100-110 °C
Boronic Acid 1.2 equivalents1.2 equivalents
Experimental Protocol: General Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed organic solvent and water via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes.

  • Catalyst Addition: In a separate vial, premix the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere. Add this catalyst solution to the main reaction flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)-X L2 Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-OR L2 PdII_A->PdII_B Base (M-OR) PdII_C Ar-Pd(II)-Ar' L2 PdII_B->PdII_C Transmetalation (Ar'-B(OR)2) PdII_C->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand, base, and solvent directly impacts the efficiency of each of these steps. For instance, electron-rich ligands accelerate oxidative addition, while the base is essential for the transmetalation step.[1][2]

IV. Concluding Remarks

Optimizing the Suzuki coupling of this compound requires a systematic and informed approach. By understanding the key reaction parameters and potential side reactions, researchers can effectively troubleshoot and enhance their synthetic outcomes. The use of modern, highly active catalyst systems is often crucial for achieving high yields with this challenging substrate. We encourage you to use this guide as a starting point and adapt the conditions to your specific boronic acid partner and desired product.

References
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021-10-13). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • The Suzuki Reaction. Myers, Chem 115. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017-12-04). ResearchGate. [Link]

  • Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. (2025-08-07). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig C-N cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient coupling partners. The low nucleophilicity of electron-poor amines and the unique reactivity of electron-deficient aryl halides present specific hurdles that require careful optimization of reaction parameters. This document provides in-depth, mechanistically-grounded answers to common troubleshooting questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction with an electron-deficient amine (e.g., 4-nitroaniline) is slow or stalling completely. What is the likely cause and how do I fix it?

Answer: This is a classic issue stemming from the reduced nucleophilicity and lower pKa of electron-deficient amines. These factors can slow down two key steps in the catalytic cycle: amine coordination/deprotonation and the final reductive elimination.

Causality & Mechanistic Insight: The catalytic cycle begins with oxidative addition of the aryl halide to a Pd(0) complex.[1][2] The amine then coordinates to the resulting Pd(II) complex and must be deprotonated by the base to form a palladium-amido intermediate.[3][4] Electron-deficient amines are less basic, making this deprotonation step less favorable. More critically, the final C-N bond-forming reductive elimination step is often rate-limiting.[5][6] The electron-poor nature of the amido ligand can significantly slow this step.

Troubleshooting Workflow:

  • Ligand Selection is Critical: The choice of ligand is the most powerful tool to overcome this challenge. You need a ligand that promotes the rate-limiting reductive elimination.

    • Use Bulky, Electron-Rich Biarylphosphine Ligands: Ligands like BrettPhos, RuPhos, and tBuXPhos are designed to accelerate reductive elimination.[7][8][9] Their steric bulk favors the formation of a three-coordinate monoligated palladium-amido complex, which undergoes reductive elimination much faster than four-coordinate species.[10] Their electron-donating character also increases electron density at the palladium center, further promoting the bond-forming step.[5]

  • Strengthen the Base (with caution): A stronger base can facilitate the deprotonation of the weakly basic amine.

    • Consider Lithium Hexamethyldisilazide (LHMDS) or Sodium tert-Butoxide (NaOtBu): These are significantly stronger bases than carbonates or phosphates and are often required for challenging amines.[11][12] LHMDS can be particularly effective and offers good functional group tolerance for protic groups like hydroxyls.[9][13]

    • Base Sensitivity: Be aware that strongly basic conditions can be incompatible with sensitive functional groups like esters or nitro groups on your substrates.[13] If base-sensitive groups are present, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened first, but this will likely require a more active catalyst system (ligand/precatalyst).[11][14]

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier for reductive elimination.[11][12] However, this also increases the risk of side reactions.

Question 2: I am attempting to couple an electron-deficient aryl chloride, but the reaction shows low conversion. Why are aryl chlorides so challenging and what conditions are recommended?

Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2][15] The primary reason is the high strength of the C-Cl bond, which makes the initial oxidative addition step significantly more difficult and often rate-limiting.[6][16]

Causality & Mechanistic Insight: The oxidative addition of the aryl halide to the Pd(0) center is the first and often slowest step in the catalytic cycle for aryl chlorides.[3][17] To facilitate the cleavage of the strong C-Cl bond, the palladium catalyst must be highly electron-rich and sterically accessible.

Recommended Strategies:

  • Employ Specialized Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands was a major breakthrough for activating aryl chlorides.[8][10]

    • Top Choices: Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for aryl chloride couplings.[8][18] Their steric bulk promotes the formation of the highly active, monoligated L-Pd(0) species necessary for the oxidative addition to occur.[10]

  • Use an Appropriate Palladium Precatalyst: Using a well-defined precatalyst ensures the efficient generation of the active Pd(0) species. G3 or G4 precatalysts (e.g., XPhos Pd G3) are often more reliable than generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[11]

  • Select a Strong Base: Strong alkoxide bases like NaOtBu or LHMDS are typically required to drive the reaction forward.[12]

  • Solvent Choice: Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[11][14] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.

Question 3: My main side product is the hydrodehalogenated arene. How can I suppress this competing reaction?

Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes directly with the desired C-N bond formation.[19] This pathway is particularly prevalent with primary amines.[7]

Causality & Mechanistic Insight: This side reaction often arises from a β-hydride elimination from the palladium-amido intermediate.[7][10] This process forms a palladium-hydride (Pd-H) species, which can then reductively eliminate with the halide on the palladium center or participate in other pathways that lead to the reduced arene product.[4] The desired C-N reductive elimination and the undesired β-hydride elimination are competing pathways.

G cluster_0 Desired Pathway cluster_1 Side Reaction A L-Pd(Ar)(NHR) B Ar-NHR (Product) A->B Reductive Elimination C L-Pd(H)(Ar) + Imine A->C β-Hydride Elimination D Ar-H (Hydrodehalogenation) C->D Reductive Elimination

Troubleshooting Strategies:

  • Ligand Choice is Paramount: The steric and electronic properties of the ligand dictate the relative rates of reductive elimination versus β-hydride elimination.

    • Bulky Ligands: Increased steric bulk around the palladium center can physically hinder the conformation required for β-hydride elimination and promote C-N reductive elimination.[19][20] Bidentate ligands with small bite angles, like Josiphos-type ligands, have also been shown to suppress this side reaction.[7]

  • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can favor the desired amination product.

  • Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine is standard, but a large excess should be avoided as it can sometimes promote side reactions.

Optimization & Screening Protocols

When faced with a challenging, low-yielding reaction involving electron-deficient substrates, a systematic optimization is necessary.

Question 4: How should I structure an experiment to screen for the optimal reaction conditions?

Answer: A methodical approach to screening key reaction parameters is the most efficient way to identify optimal conditions. The most impactful variables are typically the ligand, base, and solvent.

Step-by-Step Screening Protocol:

  • Setup: Prepare an array of reaction vials (e.g., in a 24-well plate or individual Schlenk tubes) under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each vial, add your electron-deficient aryl halide (1.0 eq), electron-deficient amine (1.2 eq), and a palladium precatalyst (e.g., Pd₂(dba)₃ at 1-2 mol % Pd).

  • Variable Addition:

    • Vial Array 1 (Ligand Screen): Keep the base (e.g., NaOtBu, 1.4 eq) and solvent (e.g., Toluene) constant. To each vial, add a different ligand (2-4 mol %).

    • Vial Array 2 (Base Screen): Keep the best ligand from the first screen and the solvent constant. To each vial, add a different base (1.4 - 2.0 eq).

    • Vial Array 3 (Solvent Screen): Use the best ligand and base combination and test different anhydrous solvents.

  • Execution: Seal the vials, heat the reaction block to the desired temperature (e.g., 100 °C), and stir for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the conversion to product in each vial using LC-MS or GC-MS.

Table 1: Recommended Screening Parameters for Electron-Deficient Substrates

Parameter Primary Screening Candidates Secondary Screening Candidates Rationale & Notes
Ligand XPhos, RuPhos, BrettPhos[9]tBuXPhos, SPhos, Josiphos-type[7][21]Bulky, electron-rich monophosphines are the first choice. BrettPhos is often excellent for primary amines, while RuPhos excels with secondary amines.[1][13]
Base NaOtBu, LHMDS[12]Cs₂CO₃, K₃PO₄[14]Start with strong bases unless functional groups are sensitive. Weaker inorganic bases may require higher temperatures or more active ligands.
Solvent Toluene, 1,4-Dioxane[14]CPME, t-AmOH, THF[11]Toluene and dioxane are broadly effective. Ensure solvents are anhydrous.
Pd Source Pd₂(dba)₃, Pd(OAc)₂XPhos Pd G3, BrettPhos Pd G3Pre-formed precatalysts often provide more consistent results and faster initiation.[11]

Buchwald_Hartwig_Troubleshooting_Workflow

Visualizing the Core Mechanism

Understanding the catalytic cycle is essential for rational troubleshooting. The efficiency of the entire process depends on the relative rates of each step.

Buchwald_Hartwig_Cycle

With electron-deficient substrates, the "Deprotonation" and "Reductive Elimination" steps are often the bottlenecks that require targeted optimization of the ligand and base.[5][10]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Hartwig, J. F., et al. (1996). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Górka, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 11, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved February 11, 2026, from [Link]

  • Dennis, J. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved February 11, 2026, from [Link]

  • Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 11, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 11, 2026, from [Link]

  • Mészáros, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Zheng, Y., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry. [Link]

  • Vechorkin, O., & Hu, X. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Angewandte Chemie International Edition. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved February 11, 2026, from [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwing coupling question. (2025). Reddit. Retrieved February 11, 2026, from [Link]

  • Chapter 12 Solutions to Problems – Amines and Heterocycles. (n.d.). Cengage. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dichloro-6-fluoroisoquinoline is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles. Its stability profile is defined by the differential reactivity of the chlorine atoms at the C1 and C3 positions.

Crucial Stability Warning: Under acidic conditions—particularly in the presence of water or protic solvents—this compound is metastable . The C1-chlorine is highly susceptible to nucleophilic displacement (hydrolysis), leading to the irreversible formation of 3-chloro-6-fluoroisoquinolin-1(2H)-one (the lactam form). This guide details the mechanistic basis of this instability and provides protocols to mitigate degradation.

Chemical Stability Profile

The Mechanistic Basis of Instability

To troubleshoot effectively, one must understand the electronic environment of the isoquinoline ring.

  • Protonation (The Trigger): The isoquinoline nitrogen is basic.[1] In acidic media (pH < 4), it becomes protonated (

    
    -H).[1] This transforms the ring into a highly electron-deficient species, significantly lowering the activation energy for nucleophilic attack.
    
  • Regioselectivity (C1 vs. C3):

    • C1 Position: The carbon at position 1 is adjacent to the protonated nitrogen. It experiences the strongest inductive electron withdrawal, making it "super-electrophilic."[1] It behaves similarly to an acid chloride.[1]

    • C3 Position: The C3 carbon is vinylogous to the nitrogen but is far less reactive than C1. It behaves more like a standard aryl chloride.[1]

  • The Degradation Pathway: Water (acting as a nucleophile) attacks the C1 position, displacing the chloride ion. The resulting intermediate tautomerizes to the thermodynamically stable lactam (isoquinolone).

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism you are likely encountering.

HydrolysisMechanism Start This compound (Neutral) Protonated Protonated Species (N-H+ Active Electrophile) Start->Protonated + H+ (Acid) Intermediate Tetrahedral Intermediate (C1-OH formed) Protonated->Intermediate + H2O (Nucleophile) Attack at C1 Product DEGRADANT: 3-Chloro-6-fluoroisoquinolin-1(2H)-one (Lactam Form) Intermediate->Product - HCl Tautomerization

Figure 1: Acid-catalyzed hydrolysis pathway converting the active intermediate into the lactam impurity.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users during synthesis and workup.

Scenario A: Yield Loss & Precipitation

Q: I performed an acidic workup (1N HCl wash) and my organic layer yield dropped. A white solid precipitated at the interface.[1] What is it?

A: You have likely hydrolyzed the C1-chloride.[1]

  • Diagnosis: The white solid is almost certainly 3-chloro-6-fluoroisoquinolin-1(2H)-one .[1] Unlike the starting material, this lactam is highly polar and often poorly soluble in both organic solvents (like DCM) and acidic water, leading to interfacial precipitation.

  • Solution: Avoid aqueous acid washes.[1]

    • Alternative: Quench reactions with saturated aqueous

      
       (mildly acidic, pH ~5-6) or phosphate buffer (pH 7).[1]
      
    • Recovery: If the solid has formed, filter it. It is difficult to convert back to the dichloride without using harsh reagents like

      
      .[1]
      
Scenario B: LC-MS Identification

Q: My LC-MS shows a new peak with a mass shift of -18 or +2? The isotope pattern changed.

A: This indicates the loss of Chlorine (-35) and gain of Hydroxyl (+17), a net mass change of -18 Da (if comparing MH+ of product vs reactant, note that Cl is 35/37 and OH is 17).

  • Check Isotope Pattern: The starting material (2 Chlorines) has a distinct 9:6:1 (M:M+2:M+4) pattern.[1] The degradant (1 Chlorine) will have a 3:1 (M:M+2) pattern.[1]

  • Root Cause: This confirms hydrolysis at C1.[1] This often happens if LC-MS samples are prepared in acidic mobile phases (0.1% Formic Acid) and left standing for hours.[1]

  • Fix: Analyze samples immediately or use a neutral mobile phase (Ammonium Acetate) for stability checks.

Scenario C: Salt Formation

Q: Can I make the HCl salt of this compound to improve stability?

A: Do not attempt this in aqueous or alcoholic media.

  • Reasoning: While pyridine salts are stable, 1-chloro-isoquinoline salts are extremely hygroscopic and reactive.[1] In the presence of even trace moisture, the

    
     catalyzes the self-destruction of the salt into the lactam and HCl.
    
  • Recommendation: Store as the free base. If a salt is absolutely required for a specific step, generate it in situ under strictly anhydrous conditions (e.g., HCl in Dioxane) and use immediately.

Experimental Protocols

Protocol 1: Stability Verification Test

Before committing valuable material to a step, verify the integrity of your batch using this non-destructive test.

ParameterSpecification
Solvent Anhydrous

(Acetonitrile-d3) or

Method

-NMR (Proton NMR)
Key Signal (SM) C1-H is absent. Look for aromatic region integration (should be 4 protons).[1]
Key Signal (Degradant) Look for a broad singlet >10 ppm (NH of lactam) or shift in the C4-H proton.

Procedure:

  • Dissolve 5 mg of sample in 0.6 mL of dry solvent.

  • Acquire spectrum immediately.[1]

  • Stress Test (Optional): Add 1 drop of

    
     and shake. Re-acquire after 1 hour. If C1-hydrolysis is occurring, you will see the emergence of a new set of aromatic peaks.
    
Protocol 2: Safe Workup for Acid-Sensitive Isoquinolines

Use this workflow to remove basic impurities without triggering C1-hydrolysis.[1]

WorkupWorkflow Step1 Reaction Mixture (Contains this compound) Decision Is Quench Required? Step1->Decision PathA YES (Basic reagents used) Decision->PathA PathB NO (Neutral conditions) Decision->PathB ActionA Use Sat. NH4Cl (aq) Keep Temp < 5°C Minimize contact time (< 5 min) PathA->ActionA ActionB Direct Concentration or Silica Filtration PathB->ActionB Extraction Extract into Non-Polar Solvent (DCM or EtOAc) ActionA->Extraction ActionB->Extraction Wash Wash 1x with Brine (DO NOT use HCl or AcOH) Extraction->Wash Dry Dry over Na2SO4 (Avoid MgSO4 if slightly acidic) Wash->Dry

Figure 2: Decision tree for safe workup to prevent acid-catalyzed hydrolysis.

Storage & Handling Recommendations

ParameterRecommendationRationale
Temperature 2°C to 8°CRetards spontaneous hydrolysis from trace atmospheric moisture.[1]
Atmosphere Argon or NitrogenPrevents absorption of moisture.[1]
Container Amber Glass, Tightly SealedProtects from light; ensures seal integrity.[1]
Re-test Date Every 6 monthsCheck for "Lactam" formation (white haze on glass).[1]

References

  • PubChem. 1,3-Dichloroisoquinoline Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter 10: Quinolines and Isoquinolines for general reactivity of 1-haloisoquinolines).

  • Ford, A., et al. (2008).[1] Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline.[2] Tetrahedron Letters.[1][2] (Describes the specific regioselectivity of C1 vs C3).

Sources

Technical Support Center: Synthesis of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1,3-dichloro-6-fluoroisoquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthetic procedure. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most probable synthetic route for this compound, and what is the underlying mechanism?

A1: The most plausible and efficient method for the synthesis of this compound is through the chlorination of 6-fluoroisoquinoline-1,3(2H,4H)-dione. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). This reaction falls under the category of a Vilsmeier-Haack type reaction.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent. In this context, it converts the enolizable carbonyl groups of the dione into chloro substituents.

  • N,N-Dimethylformamide (DMF): DMF reacts with POCl₃ to form the Vilsmeier reagent, a chloroiminium salt, which is a more reactive electrophile and facilitates the chlorination process.

The proposed reaction mechanism is illustrated below:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination of 6-Fluoroisoquinoline-1,3-dione DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start_Mat 6-Fluoroisoquinoline-1,3-dione Intermediate Phosphorylated Intermediate Start_Mat->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Chloride attack & Rearrangement

Caption: Proposed reaction pathway for the synthesis of this compound.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the most common byproducts in this reaction?

A2: The formation of byproducts is a common challenge in the synthesis of dichloroisoquinolines. Based on the reactivity of the starting materials and intermediates, the following are the most probable impurities you may encounter:

Byproduct Plausible Cause of Formation Appearance on TLC
1-Chloro-6-fluoro-isoquinolin-3-one Incomplete chlorination of the dione starting material.More polar than the desired product.
3-Chloro-6-fluoro-isoquinolin-1-one Incomplete chlorination of the dione starting material.More polar than the desired product.
Unreacted Starting Material Insufficient reaction time, low temperature, or inadequate amount of chlorinating agent.Highly polar spot, likely at the baseline.
1-Hydroxy-3-chloro-6-fluoroisoquinoline Hydrolysis of the dichlorinated product during aqueous workup. The chlorine at the 1-position is more susceptible to nucleophilic substitution.More polar than the desired product.
Over-chlorinated species In some cases, reactions with POCl₃ can lead to the formation of trichlorinated byproducts, although this is less common for the isoquinoline core itself.[1]Less polar than the desired product.
Polymeric/Tarry materials High reaction temperatures or impure starting materials can lead to polymerization.Streaking on the TLC plate.

The formation of these byproducts can be visualized as follows:

G Start_Mat 6-Fluoroisoquinoline-1,3-dione Desired_Product This compound Start_Mat->Desired_Product Ideal Reaction Incomplete_Chlorination Monochloro-isoquinolinones Start_Mat->Incomplete_Chlorination Insufficient Reagent/Time Polymer Tarry Byproducts Start_Mat->Polymer High Temperature Hydrolysis 1-Hydroxy-3-chloro-6-fluoroisoquinoline Desired_Product->Hydrolysis Aqueous Workup Over_Chlorination Trichloro-isoquinolines Desired_Product->Over_Chlorination Harsh Conditions

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Q3: My reaction yield is consistently low. What are the critical parameters to control for a successful synthesis?

A3: Low yields are often attributed to suboptimal reaction conditions or procedural missteps. To maximize your yield, consider the following critical parameters:

  • Purity of Starting Materials: Ensure that the 6-fluoroisoquinoline-1,3-dione is of high purity. Impurities can lead to side reactions and the formation of tars.[2]

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and the formation of hydrolysis-related byproducts.

  • Reaction Temperature and Time: The reaction temperature is a crucial factor. For less reactive substrates, heating is often necessary, typically in the range of 80-110°C. However, excessively high temperatures can promote the formation of polymeric byproducts. The reaction progress should be carefully monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of Reagents: An excess of phosphorus oxychloride is generally used to ensure complete chlorination. A typical molar ratio of POCl₃ to the dione substrate is in the range of 3 to 5 equivalents.

  • Work-up Procedure: The work-up is a critical step where product loss and byproduct formation can occur. The reaction mixture should be cooled to room temperature before being carefully quenched by pouring it onto crushed ice with vigorous stirring. This helps to hydrolyze the excess POCl₃ and precipitate the crude product. It is crucial to perform this step cautiously in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

This protocol is a robust starting point for the synthesis, based on analogous procedures for similar heterocyclic compounds.

Materials:

  • 6-Fluoroisoquinoline-1,3(2H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-fluoroisoquinoline-1,3(2H,4H)-dione (1.0 eq).

  • Add phosphorus oxychloride (4.0 eq) to the flask, followed by a catalytic amount of DMF (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃.

  • Filter the solid precipitate and wash it with cold water.

  • Dissolve the crude solid in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Q4: How can I identify and characterize the main byproducts?

A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the desired product from potential impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the molecular weights of the separated components. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be a key indicator for chlorinated species.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will help to identify the aromatic substitution pattern and the presence of any remaining N-H protons from the starting material or monochloro intermediates.

    • ¹³C NMR: The carbon NMR will show the number of unique carbons and their chemical environment. The chemical shifts of carbons attached to chlorine will be informative.

    • ¹⁹F NMR: This will be crucial for confirming the presence and environment of the fluorine atom on the isoquinoline ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool for separation and identification.[4]

The following diagram outlines a logical workflow for byproduct identification:

G Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Column_Chrom Column Chromatography TLC->Column_Chrom Guide Separation Isolated_Fractions Isolated Fractions Column_Chrom->Isolated_Fractions HPLC HPLC Analysis Isolated_Fractions->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isolated_Fractions->NMR Structural Information LC_MS LC-MS Analysis HPLC->LC_MS Molecular Weight Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for the identification and characterization of byproducts.

References

  • United States Patent 4,140,719. (1979). Process for the preparation of 2,4-difluoroaniline.
  • United States Patent 3,394,134. (1968). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.
  • Peñuela, G. A., & Barceló, D. (1998). Photodegradation and stability of chlorothalonil in water studied by solid-phase disk extraction, followed by gas chromatographic techniques. Journal of Chromatography A, 823(1-2), 81–90. [Link]

  • Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. (2009). ResearchGate. [Link]

  • United States Patent 2,123,857. (1938). Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 740. [Link]

  • European Patent EP0655998B1. (1998). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Taylor, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Kassim, M., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • Wang, Y., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(23), 5735. [Link]

  • Popova, E., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(5), 65. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • European Patent EP2766325B1. (2020). Method for the synthesis of 18F-labelled biomolecules. European Patent Office. [Link]

  • Al-Tel, T. H., et al. (2003). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 8(12), 926-933. [Link]

  • Kinetic Study of the Degradation of Forskolin in Aqueous Systems by Stability-Indicating HPLC Method and Identification of Its Degradation Products. (2016). ResearchGate. [Link]

  • Chinese Patent CN101624348A. (2010). Preparation method of para-fluoroaniline.
  • da Silva, A. B., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • United States Patent 6,221,883. (2001). Piperidine derivatives.
  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (2023). ResearchGate. [Link]

  • Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. (2021). ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2019). The Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 5.2 Mass Spectrometry. [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. (2021). [Link]

  • Reddy, R. P., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14353-14383. [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Baran Lab. (2021, May 10). 2021 Heterocycles Lecture 11 [Video]. YouTube. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. [Link]

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improving regioselectivity in nucleophilic substitution of dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-9921 Topic: Improving Regioselectivity in Nucleophilic Substitution of 1,3-Dichloroisoquinolines Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Core Logic

Welcome to the Heterocycle Functionalization Support Center. You are likely here because you are observing exclusive or dominant reactivity at the C1 position , or you are attempting to force reaction at the C3 position with limited success.

In 1,3-dichloroisoquinoline, regioselectivity is not random; it is dictated by a strict electronic hierarchy. The nitrogen atom acts as an electron sink, significantly activating the


-position (C1) via both inductive (-I) and mesomeric (-M) effects. The C3 position (

-like) is significantly less electrophilic.

The Golden Rule:

In both


 and standard Pd-catalyzed cross-couplings, C1 will react before C3. To functionalize C3, you must generally functionalize C1 first.

Visualizing the Reactivity Landscape

Before troubleshooting, verify your mechanistic understanding using the diagram below. This explains why your reaction is behaving this way.

G Isoquinoline 1,3-Dichloroisoquinoline N_Atom Ring Nitrogen (N) Electron Sink Isoquinoline->N_Atom Contains C1 C1 Position (High Electrophilicity) N_Atom->C1 Strong -I/-M Effect Activates for Nu- attack C3 C3 Position (Low Electrophilicity) N_Atom->C3 Weak Activation Distance dependent SNAr_Fast SNAr_Fast C1->SNAr_Fast Fast SNAr / Oxidative Addition SNAr_Slow SNAr_Slow C3->SNAr_Slow Slow/No Reaction

Figure 1: Electronic activation map of 1,3-dichloroisoquinoline showing the dominant activation of C1 by the ring nitrogen.

Troubleshooting Guides

Scenario A: "I want the C1-substituted product, but yield is low or dirty."

Diagnosis: While C1 is reactive, it can suffer from hydrolysis (to the isoquinolone) or bis-substitution if conditions are too harsh.

Troubleshooting Steps:

  • Check Stoichiometry: Are you using >2.0 equivalents of nucleophile?

    • Fix: Reduce to 1.05–1.1 equivalents. Excess nucleophile promotes C3 attack after C1 is consumed.

  • Temperature Control: Are you refluxing?

    • Fix: C1 substitution often proceeds at Room Temperature (RT) or mild heat (40–60°C). High heat opens the activation energy barrier for C3.

  • Proton Scavenging:

    • Fix: Ensure a non-nucleophilic base (e.g., DIPEA,

      
      ) is present to neutralize HCl generated during 
      
      
      
      , preventing acid-catalyzed side reactions.
Scenario B: "I want the C3-substituted product, but C1 reacts instead."

Diagnosis: You are fighting thermodynamics. Direct


 at C3 while leaving C1–Cl intact is nearly impossible using standard reagents because C1 is electronically superior.

The "Switch" Strategy (Sequential Functionalization): You cannot easily "block" C1, but you can exploit its reactivity to place a temporary group there, react C3, and then restore/modify C1.

Protocol:

  • Step 1 (C1 Reaction): React C1 with a nucleophile that can act as a placeholder (e.g., a methoxy group or a specific amine) or perform the desired C1 transformation first.

  • Step 2 (C3 Reaction): Once C1 is substituted, the ring electron density changes. You can now force conditions (higher temp, stronger catalyst) to functionalize C3.

  • Step 3 (Optional): If the C1 group was a dummy group, convert it back (e.g.,

    
     to restore Cl, though difficult) or to the final desired group.
    
Scenario C: "I am doing Suzuki Coupling and getting mixtures."

Diagnosis: Palladium oxidative addition follows the same electronic preference (C1 > C3).

Optimization Table:

VariableRecommendation for C1 SelectivityRecommendation for C3 Selectivity
Ligand

or dppf
. Standard ligands favor the most electronically activated bond (C1).
Bis-phosphines (specialized) . Some bulky ligands can occasionally invert selectivity in similar systems, but reliability is low for isoquinolines.
Solvent Toluene/Water or DME . Standard biphasic systems work well.Anhydrous Dioxane . High temperature required.
Temp 60–80°C . Sufficient for C1 oxidative addition.100–120°C . Required to force oxidative addition at the sluggish C3–Cl bond.

Validated Workflow: Sequential Library Generation

If you need to introduce two different groups (


 at C1, 

at C3), follow this validated flow.

Workflow Start Start: 1,3-Dichloroisoquinoline Step1 Step 1: C1 Functionalization (Mild Conditions) Start->Step1 Nucleophile A (1.0 eq) Pd(PPh3)4 or Mild Base 60°C Check Is C1 complete? Step1->Check Check->Step1 No (SM remaining) Step2 Step 2: C3 Functionalization (Forcing Conditions) Check->Step2 Yes (Clean Mono-sub) Final Final Product: 1-R1, 3-R2-Isoquinoline Step2->Final Nucleophile B (1.5 eq) Stronger Catalyst/Base 100°C+

Figure 2: Sequential workflow for orthogonal functionalization of 1,3-dichloroisoquinoline.

Frequently Asked Questions (FAQ)

Q: Can I use steric hindrance to block C1 and force C3 reaction? A: Generally, no. Unlike some pyridine derivatives where the position adjacent to Nitrogen can be sterically crowded, the C1 position in isoquinoline is relatively accessible. The electronic activation (


) is so strong (

rate difference) that it overrides minor steric factors.

Q: Does the "Halogen Dance" reaction apply here? A: Halogen dance (base-catalyzed migration of halogens) is common in lithiated heterocycles. If you attempt to lithiate 1,3-dichloroisoquinoline to functionalize it, you may observe scrambling. We recommend Transition Metal Catalysis (Suzuki/Buchwald) or classical


 over lithiation strategies for this substrate.

Q: I found a paper on "Site-Selective Suzuki Coupling of Heteroaryl Halides." Does it apply? A: Yes. Research by the Schoenebeck group and others (see References) generally confirms that for 1,3-dihalo-isoquinolines, the C1 position is the site of oxidative addition. Exceptions usually involve 1,4-isomers or specific directing groups not present in the parent dichloro scaffold.

References

  • Ford, A. et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Key Finding: Confirms exclusive coupling of arylboronic acids to the 1-position under Pd-catalysis.[1]

  • Schoenebeck, F. et al. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3][4] Chemical Science.[3][4][5] Link

    • Key Finding: comprehensive analysis of site-selectivity trends, reinforcing the electronic dominance of C1 in isoquinoline systems.
  • PubChem. (n.d.).[6] 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine. Link

    • Key Finding: Physical properties and safety data for the substr

Sources

Technical Support Center: Large-Scale Synthesis of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the large-scale synthesis of 1,3-Dichloro-6-fluoroisoquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your success.

Introduction: The Synthetic Challenge

This compound is a key building block in the development of various pharmaceutical agents and functional materials. Its synthesis, particularly at an industrial scale, presents a unique set of challenges primarily centered around a hazardous Beckmann rearrangement and subsequent chlorination, typically employing phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The successful and safe execution of this synthesis requires a deep understanding of the reaction mechanism, potential side reactions, and the thermodynamics of the process.

A common and scalable synthetic route proceeds via the Beckmann rearrangement of (E)-5-fluoro-2-(hydroxyimino)-2,3-dihydroinden-1-one. This guide will focus on troubleshooting issues related to this specific pathway.

Process Workflow Overview

The synthesis can be visualized as a multi-step process, each with its own set of critical parameters.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement & Chlorination cluster_2 Step 3: Work-up & Purification Start 5-Fluoro-2,3-dihydroinden-1-one Reagent1 Isopentyl Nitrite HCl Oxime (E)-5-fluoro-2-(hydroxyimino)- 2,3-dihydroinden-1-one Start->Oxime Oximation Reagent2 POCl₃, PCl₅ Product This compound Oxime->Product Rearrangement & Chlorination Quench Quenching (e.g., Ice/Water) Product->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization/ Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Issue 1: Low Yield or Failed Beckmann Rearrangement

Question: My reaction has resulted in a low yield of the desired this compound, with a significant amount of starting oxime remaining or a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: A low yield in the Beckmann rearrangement and subsequent chlorination is a common issue that can often be traced back to several critical factors.

Causality and Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Phosphorus Oxychloride (POCl₃): This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl. Degraded POCl₃ will have reduced activity.

      • Action: Always use freshly distilled or a new bottle of POCl₃ for large-scale runs. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Phosphorus Pentachloride (PCl₅): Similar to POCl₃, PCl₅ is moisture-sensitive.

      • Action: Use high-purity PCl₅ and handle it in a glove box or under a stream of inert gas.

    • Stoichiometry: An insufficient amount of the chlorinating agents can lead to incomplete reaction.

      • Action: While equimolar amounts can be effective in some chlorinations, for a robust large-scale process, a slight excess of POCl₃ and PCl₅ may be necessary to drive the reaction to completion.[1][2] However, a large excess should be avoided due to safety and waste disposal concerns.

  • Reaction Temperature and Time:

    • Initial Mixing: The initial reaction of the oxime with POCl₃ and PCl₅ is often exothermic.

      • Action: The reagents should be added portion-wise or via a dropping funnel to a cooled solution of the oxime in a suitable solvent (if used) to maintain temperature control. A temperature range of 0-10°C is a good starting point for the initial addition.

    • Heating Profile: The Beckmann rearrangement requires thermal energy to proceed.[3] Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.

      • Action: After the initial addition, the reaction mixture should be slowly heated. A typical temperature range for this type of reaction is 60-100°C. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time, which can range from a few hours to overnight.

  • Formation of Unexpected Byproducts:

    • Incomplete Rearrangement: You may isolate intermediates of the Beckmann rearrangement.

      • Action: This points to insufficient heating or reaction time.

    • Over-chlorination: While less common on the isoquinoline core in this specific reaction, highly forcing conditions could potentially lead to further chlorination.

    • Dimeric Products: In some cases, side reactions between reaction intermediates can occur, especially at high concentrations.[4]

      • Action: Ensure efficient stirring to avoid localized high concentrations of reagents.

ParameterRecommendation for Scale-upRationale
Reagent Purity Use freshly opened or distilled POCl₃ and high-purity PCl₅.Moisture degrades reagents, reducing their effectiveness.
Atmosphere Strictly inert (Nitrogen or Argon).Prevents hydrolysis of chlorinating agents.
Addition Temperature 0-10°C for reagent addition.Controls initial exotherm and prevents runaway reactions.
Reaction Temperature 60-100°C (monitor for completion).Provides necessary activation energy for the rearrangement.
Monitoring TLC or in-situ monitoring (e.g., IR).Determines reaction endpoint and prevents over-processing.
Issue 2: Safety Concerns and Runaway Reactions

Question: I am concerned about the safety of using large quantities of POCl₃, particularly the risk of a thermal runaway reaction. What are the key safety protocols I must follow?

Answer: Your concern is well-founded. POCl₃ is a hazardous reagent, and its reaction with water is highly exothermic, which can lead to a dangerous increase in temperature and pressure.[5] A thermal runaway is a significant risk if the reaction is not properly controlled.[6]

Key Safety Pillars:

  • Understanding the Exotherm:

    • The primary exothermic events are the initial reaction with the substrate and, more critically, the quenching of excess POCl₃ with water or an aqueous base. The hydrolysis of POCl₃ can have a delayed onset, leading to a false sense of security followed by a violent reaction.[7]

  • Engineering Controls:

    • Reactor Setup: Use a jacketed reactor with a reliable cooling system and an overhead stirrer for efficient heat transfer and mixing. The reactor should be equipped with a pressure relief valve.

    • Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scale setups. A scrubber system to neutralize acidic gases (HCl) is highly recommended.

  • Procedural Controls:

    • Controlled Addition: As mentioned, add reagents slowly and monitor the internal temperature continuously.

    • Reverse Quench: Never add water or aqueous solutions directly to the reaction vessel containing excess POCl₃. The recommended procedure is a "reverse quench," where the reaction mixture is slowly added to a large volume of vigorously stirred ice or a cold aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). This ensures that the POCl₃ is always the limiting reagent in the quench mixture, allowing for better heat dissipation.[8]

    • Quench Temperature: Maintain the temperature of the quenching mixture below 20°C throughout the addition.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including:

      • Chemical-resistant gloves (e.g., butyl rubber).

      • Chemical splash goggles and a face shield.

      • A flame-retardant lab coat and acid-resistant apron.

      • Ensure an emergency shower and eyewash station are immediately accessible.

Safety_Protocol cluster_0 Hazard Identification cluster_1 Mitigation Strategies Hazard1 POCl₃ Reactivity (Highly Exothermic with H₂O) Control2 Procedural Controls (Controlled Addition, Reverse Quench) Hazard1->Control2 Hazard2 Thermal Runaway Potential Control1 Engineering Controls (Jacketed Reactor, Scrubber) Hazard2->Control1 Hazard3 Corrosive & Toxic Fumes (HCl) Control3 Personal Protective Equipment (Gloves, Goggles, Face Shield) Hazard3->Control3

Caption: Key safety considerations and mitigation strategies for handling large-scale POCl₃ reactions.

Issue 3: Product Purification and Impurity Removal

Question: After work-up, my crude this compound is discolored and shows several impurities on analysis. What are the likely impurities and what is the best method for purification at scale?

Answer: Achieving high purity on a large scale requires an effective purification strategy tailored to the specific impurities generated during the reaction.

Common Impurities and Their Origin:

  • Unreacted Starting Material: (E)-5-fluoro-2-(hydroxyimino)-2,3-dihydroinden-1-one may persist if the reaction is incomplete.

  • Phosphorous-based Byproducts: Residual phosphoric acid or its derivatives from the hydrolysis of POCl₃ can contaminate the product. These are typically removed during the aqueous work-up.

  • Colored Impurities (Tar): Overheating or localized high concentrations of reagents can lead to the formation of polymeric or decomposed materials, resulting in a dark-colored crude product.

  • Isomeric Byproducts: While the Beckmann rearrangement is generally stereospecific, harsh conditions could potentially lead to side reactions or alternative rearrangements, though this is less common for this substrate.

Purification Strategies:

  • Thorough Work-up:

    • After quenching, ensure the pH is adjusted to be slightly basic to neutralize all acidic components.

    • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the product.

    • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Activated Carbon Treatment:

    • If the crude product is highly colored, a treatment with activated carbon can be very effective.

      • Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-5% by weight), stir for a short period (e.g., 30 minutes), and then filter through a pad of celite to remove the carbon.

  • Recrystallization:

    • This is often the most effective method for achieving high purity on a large scale. The choice of solvent is critical.

    • Solvent Screening: A solvent screening should be performed on a small scale to identify a suitable solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.

    • Common Solvents for Halogenated Heterocycles:

      • Alcohols (e.g., ethanol, isopropanol)

      • Hydrocarbons (e.g., hexanes, heptane, toluene)

      • Esters (e.g., ethyl acetate)

      • Solvent pairs (e.g., ethyl acetate/hexanes, toluene/heptane)[9]

    • Action: Based on the properties of this compound (a solid), a good starting point for recrystallization would be a solvent system like toluene/heptane or ethanol. Dissolve the crude material in the minimum amount of hot solvent, and then allow it to cool slowly to promote the formation of large, pure crystals.

  • Silica Gel Chromatography:

    • While effective, column chromatography can be costly and time-consuming for very large quantities. It is best used for polishing material that is already reasonably pure or when recrystallization is ineffective.

References

  • Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. [Link]

  • Chen, F., & Liu, G. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4486–4493. [Link]

  • Lee, B. S., & Chi, D. Y. (1998). Beckmann Rearrangement of 1-indanone Oxime Using Aluminum Chloride. Bulletin of the Korean Chemical Society, 19(12), 1373-1375.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?[Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. [Link]

  • Barton, J., & Nolan, P. (1992). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Journal of the Chemical Society, Perkin Transactions 1. (2002). Interesting reaction of the indanone oximes under Beckmann rearrangement conditions.
  • ResearchGate. (2020). How can I properly quench POCl3?[Link]

Sources

Technical Support Center: Managing 1,3-Dichloro-6-fluoroisoquinoline in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dichloro-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the moisture sensitivity of this versatile building block. Our goal is to equip you with the expertise and practical knowledge to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture Sensitivity

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the differential reactivity of its two chlorine atoms, making it an excellent substrate for sequential nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. However, this reactivity also makes the compound susceptible to hydrolysis, where ambient moisture can act as a nucleophile, leading to the formation of undesired byproducts, reduced yields, and complications in purification. This guide will provide a comprehensive overview of how to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and use of this compound.

Q1: How should I properly store this compound?

A1: this compound is a crystalline solid and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it in a desiccator to protect it from atmospheric moisture. While it is a solid, it can be hygroscopic, and proper storage is the first line of defense against hydrolysis.[1]

Q2: What is the primary product of hydrolysis of this compound?

A2: The chlorine atom at the C1 position of the isoquinoline ring is significantly more reactive towards nucleophiles than the chlorine at the C3 position.[2][3] This is due to the electronic influence of the ring nitrogen. Therefore, in the presence of water, this compound will selectively hydrolyze at the C1 position to form 3-chloro-6-fluoro-1-hydroxyisoquinoline, which exists in equilibrium with its more stable tautomer, 3-chloro-6-fluoroisoquinolin-1(2H)-one .

Q3: Can trace amounts of water in my reaction solvent really impact my results?

A3: Absolutely. Even seemingly "anhydrous" solvents purchased from commercial suppliers can contain parts-per-million (ppm) levels of water, which can be sufficient to cause significant hydrolysis of a sensitive substrate like this compound, especially over the course of a long reaction or at elevated temperatures.[4] This is particularly critical in reactions where the desired nucleophile is less reactive or present in a concentration comparable to the water impurity. For quantitative analysis of water in organic solvents, specialized techniques like Karl Fischer titration or certain GC methods can be employed.[5][6][7]

Q4: I am running a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How does moisture affect these reactions?

A4: Moisture can have several detrimental effects on palladium-catalyzed cross-coupling reactions:

  • Substrate Hydrolysis: As discussed, water can consume your starting material to form the corresponding isoquinolinone, reducing the yield of your desired product.

  • Catalyst Deactivation: While some modern palladium precatalysts are air- and moisture-stable, the active catalytic species can be sensitive to water.[8][9][10] Water can also affect the solubility and efficacy of the bases used in these reactions.

  • Boronic Acid Decomposition: In Suzuki-Miyaura coupling, water can promote the protodeborylation of the boronic acid coupling partner, leading to the formation of arene byproducts.

Interestingly, in some specific cases, a small, controlled amount of water can have a beneficial effect on the solubility of inorganic bases (like K3PO4) and can accelerate the rate of reaction in certain solvent systems.[11][12][13] However, for sensitive substrates, it is always best to start with rigorously anhydrous conditions and only introduce water in a controlled manner if optimization is needed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered when working with this compound.

Issue 1: Low Yield of Desired Product and Presence of a More Polar Impurity
  • Symptom: Your reaction consistently gives a low yield of the expected product. TLC or LC-MS analysis shows a significant amount of a more polar byproduct that has a mass corresponding to the replacement of one chlorine atom with a hydroxyl group.

  • Probable Cause: Hydrolysis of the starting material due to moisture contamination.

  • Solutions:

    • Rigorous Drying of Solvents and Reagents:

      • Do not assume "anhydrous" solvents from the bottle are sufficiently dry for your reaction.[14] It is best practice to dry and distill solvents from an appropriate drying agent.

      • Hygroscopic reagents, such as certain bases (e.g., K3PO4, Cs2CO3), should be dried in an oven or under vacuum before use.

    • Proper Reaction Setup:

      • Use flame-dried or oven-dried glassware. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Use of Molecular Sieves:

      • Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can help to scavenge trace amounts of moisture. Ensure the sieves are properly activated by heating under vacuum before use.

Issue 2: Inconsistent Reaction Results
  • Symptom: You are running the same reaction under what you believe are identical conditions, but the yield and purity of the product vary significantly between runs.

  • Probable Cause: Inconsistent levels of moisture contamination. The ambient humidity on the day the reaction is set up can have a noticeable effect.

  • Solutions:

    • Standardize Your Anhydrous Technique: Develop a consistent and rigorous protocol for setting up moisture-sensitive reactions and adhere to it for every experiment.

    • Use a Glovebox: For highly sensitive reactions, performing all manipulations in a glovebox provides the most controlled environment.

    • Solvent and Reagent Quality Control: Use solvents from freshly opened bottles or from a solvent purification system. Be mindful of the age and storage conditions of your reagents.

Issue 3: Difficulty in Purifying the Desired Product
  • Symptom: The desired product is difficult to separate from a persistent impurity, which has similar chromatographic behavior.

  • Probable Cause: The hydrolysis product, 3-chloro-6-fluoroisoquinolin-1(2H)-one, may have a polarity that is close to that of your desired product, especially if your product also contains polar functional groups.

  • Solutions:

    • Prevent Formation: The most effective solution is to prevent the formation of the hydrolysis byproduct in the first place by using anhydrous techniques.

    • pH-Based Extraction: The isoquinolinone byproduct is weakly acidic due to the N-H proton. A carefully controlled basic wash (e.g., with a dilute solution of NaHCO3 or Na2CO3) during the workup may help to remove it into the aqueous layer. Be cautious, as your desired product may also be sensitive to base.

    • Alternative Chromatographic Conditions: If co-elution is an issue, explore different solvent systems for column chromatography or consider alternative purification techniques such as preparative HPLC with a different stationary phase.

Experimental Protocols and Data

Protocol 1: Setting up a Moisture-Sensitive Reaction

This protocol outlines the key steps for establishing an inert atmosphere for a reaction involving this compound.

  • Glassware Preparation: Dry all glassware (flasks, condenser, dropping funnel, etc.) in an oven at >120 °C for at least 4 hours (or overnight).

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of dry argon or nitrogen. This can be achieved using a Schlenk line or a manifold with bubblers.

  • Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Addition:

    • Solid reagents should be added to the reaction flask under a positive flow of inert gas.

    • Liquid reagents should be added via syringe through a rubber septum. Ensure the syringe is purged with inert gas before use.

  • Solvent Addition: Anhydrous solvents should be transferred via cannula or syringe from a sure-seal bottle or a solvent purification system.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots using a syringe under a positive flow of inert gas.

Table 1: Recommended Drying Agents for Common Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under nitrogen. The deep blue/purple color of the benzophenone ketyl indicates anhydrous conditions.
DioxaneSodium/BenzophenoneSimilar to THF.
TolueneSodium or CaH2Distill under nitrogen.
Dichloromethane (DCM)CaH2Distill under nitrogen. Do not use sodium.
Acetonitrile (MeCN)CaH2Distill under nitrogen. Repeated distillation may be necessary.
Dimethylformamide (DMF)Molecular Sieves (4Å)Stir over activated sieves for 24h, then distill under reduced pressure.

This table provides general recommendations. Always consult authoritative sources for detailed procedures and safety information.

Visualizations

Diagram 1: The Hydrolysis Pathway of this compound

hydrolysis_pathway start This compound intermediate 3-Chloro-6-fluoro- isoquinolin-1(2H)-one (Hydrolysis Product) start->intermediate + H2O (Moisture Contamination) product Desired Product start->product + Nucleophile (Anhydrous Conditions)

Caption: Hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yields

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.
  • Durham E-Theses - CORE. (n.d.). Retrieved from [Link]

  • synthetic studies toward biologically active quinones and alkaloids. (n.d.). Retrieved from [Link]

  • WO2004094452A2 - Macrocyclic isoquinoline peptide inhibitors of hepatitis c virus. (n.d.). Google Patents.
  • Computational understanding of heterocyclisation reactions and synthesis of fluorinated isoquinolines. (n.d.). Retrieved from [Link]

  • Reaction Sample Preparation - N - Heterocycle Formation | PDF | Solvent | Amine - Scribd. (2022, January 10). Scribd. Retrieved from [Link]

  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. (n.d.). Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (2019, November 10). Retrieved from [Link]

  • A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. (2020, September 30). Royal Society Open Science. Retrieved from [Link]

  • Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC - PubMed Central. (2022, December 1). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (2013, February 6). Retrieved from [Link]

  • 24 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved from [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • A Method for Detecting Water in Organic Solvents - Chemistry. (2008, September 12). Retrieved from [Link]

  • Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹ - ResearchGate. (n.d.). Retrieved from [Link]

  • Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, October 11). Retrieved from [Link]

  • How To: Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013, February 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column | LCGC International. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved from [Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. (n.d.). MDPI. Retrieved from [Link]

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes | ACS Omega - ACS Publications. (2025, December 2). Retrieved from [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration - YouTube. (2021, September 30). Retrieved from [Link]

  • Recent Progress in Transition-Metal-Catalyzed Reductive Cross-Coupling Reactions Using Diboron Reagents as Reductants | ACS Catalysis - ACS Publications. (2023, November 16). Retrieved from [Link]

  • Quantitative Monitoring of Solvent Concentration and Moisture Content in Flow Synthesis - Yokogawa. (n.d.). Retrieved from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. (2025, June 3). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed. (2005, April 15). Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - Semantic Scholar. (2019, November 10). Retrieved from [Link]

  • Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Reduction Reactions and Heterocyclic Chemistry - Jones Research Group. (n.d.). Retrieved from [Link]

  • View of Synthesis And Biological Properties Of Some Isoquinoline Derivatives. (n.d.). Retrieved from [Link]

  • Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5- a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1,3-Dichloro-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst poisoning when utilizing this versatile but potentially problematic substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of N-Heterocycles in Cross-Coupling

Cross-coupling reactions are powerful tools for constructing complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.[1] However, the inclusion of nitrogen-containing heterocycles, such as isoquinolines, can present significant challenges.[2] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst (typically palladium or nickel), leading to catalyst deactivation or "poisoning."[2][3][4] This guide will specifically address issues related to this compound and provide actionable strategies to mitigate catalyst poisoning and achieve successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is not proceeding to completion, and I'm observing a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion in Suzuki-Miyaura reactions involving N-heterocyclic substrates like this compound often points to catalyst deactivation. The primary culprit is the coordination of the isoquinoline nitrogen to the palladium catalyst, which can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[5] Other potential issues include poor solubility of the substrate or degradation of the boronic acid reagent.[6]

Q2: I'm attempting a Buchwald-Hartwig amination and observing low yields and the formation of side products. Could this be related to catalyst poisoning?

A2: Yes, the Buchwald-Hartwig amination is also susceptible to catalyst poisoning by N-heterocycles. The nitrogen atom of the isoquinoline can compete with the amine nucleophile for coordination to the palladium center, hindering the desired C-N bond formation.[7] This can lead to side reactions or stalling of the catalytic cycle. The choice of ligand is crucial in these cases to modulate the catalyst's reactivity and sterically shield the metal center.[8][9]

Q3: In my Sonogashira coupling, I'm seeing dimerization of the terminal alkyne (Glaser coupling) and poor conversion of the dichlorofluoroisoquinoline. What's happening?

A3: The observation of significant alkyne homocoupling alongside low conversion of your aryl halide is a classic indicator of issues with the palladium-catalyzed portion of the Sonogashira reaction.[10][11] While the copper co-catalyst is active in promoting the formation of the copper acetylide, the palladium catalyst may be poisoned by the isoquinoline substrate, preventing the subsequent cross-coupling step.[11][12] This leads to a buildup of the copper acetylide, which can then undergo oxidative dimerization.

Troubleshooting Guide: Diagnosing and Overcoming Catalyst Poisoning

This section provides a systematic approach to troubleshooting and mitigating catalyst poisoning in cross-coupling reactions of this compound.

Step 1: Initial Reaction Health Check

Before assuming catalyst poisoning, it's essential to rule out other common reaction failures.

Protocol 1: Baseline Reaction Verification

  • Reagent Quality: Ensure the purity of your this compound, coupling partner (e.g., boronic acid, amine, alkyne), and base. Impurities can sometimes act as catalyst poisons.

  • Solvent and Atmosphere: Use anhydrous, deoxygenated solvents. Cross-coupling reactions are often sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[13] Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Temperature Control: Verify that the reaction is being conducted at the appropriate temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently.

If these basic parameters are optimized and the reaction still fails, catalyst poisoning is a strong possibility.

Step 2: Mitigating Catalyst Poisoning - Strategic Adjustments

The following strategies are designed to counteract the inhibitory effects of the isoquinoline nitrogen.

A. Ligand Selection: The First Line of Defense

The choice of ligand is paramount in preventing catalyst poisoning. Bulky and electron-rich ligands can protect the metal center and promote the desired catalytic steps.[8][9]

Ligand ClassKey FeaturesRecommended for
Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos)Sterically demanding, promoting reductive elimination.Suzuki-Miyaura, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Strong σ-donors, forming stable catalyst complexes.Suzuki-Miyaura, Sonogashira
Bidentate Ligands (e.g., Xantphos, dppf)Can offer different coordination geometries and stability.Buchwald-Hartwig, Suzuki-Miyaura

Protocol 2: Ligand Screening

  • Set up a parallel screen of small-scale reactions using your optimized baseline conditions.

  • In each reaction, vary the phosphine ligand or NHC ligand. A good starting point is to test one ligand from each class in the table above.

  • Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to identify the most promising ligand.

B. Additives: Tipping the Catalytic Balance

Certain additives can enhance catalyst performance and mitigate poisoning effects.

  • Lewis Acids: In some cases, a mild Lewis acid can interact with the isoquinoline nitrogen, reducing its ability to coordinate to the palladium catalyst. However, care must be taken as this can also interfere with other reaction components.

  • Salts: The addition of salts, such as LiBr in Negishi couplings, can have a beneficial effect on the reaction rate.[14]

C. Catalyst Pre-activation and Loading

The method of generating the active Pd(0) catalyst can influence its susceptibility to poisoning.[15]

Protocol 3: Pre-catalyst and Loading Optimization

  • Compare the performance of different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).

  • Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). While not ideal for atom economy, higher catalyst loading can sometimes overcome partial poisoning.

Visualizing the Problem: Catalyst Poisoning and Mitigation

The following diagrams illustrate the key concepts discussed in this guide.

CatalystPoisoning cluster_catalytic_cycle Productive Catalytic Cycle cluster_poisoning_pathway Deactivation Pathway OA Oxidative Addition (Ar-X + Pd(0)) TM Transmetalation (R-M) OA->TM Pd(II) intermediate RE Reductive Elimination (Ar-R formation) TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Regeneration Pd0->OA Poisoned_Complex [Pd(0)-(N-Het)] Inactive Complex Pd0->Poisoned_Complex Coordination N_Het 1,3-Dichloro-6- fluoroisoquinoline (N-Heterocycle) N_Het->Poisoned_Complex caption Catalyst Poisoning Mechanism

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions with this compound.

Concluding Remarks

Successfully employing this compound in cross-coupling reactions requires a nuanced understanding of the potential for catalyst poisoning. By systematically evaluating and optimizing reaction parameters, particularly ligand choice, researchers can overcome these challenges. This guide provides a framework for diagnosing and resolving these issues, enabling the efficient synthesis of complex molecules for drug discovery and development.

References

  • Wikipedia. Catalyst poisoning. [Link]

  • Tóth, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Grushin, V. V., et al. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Jadhav, A. M., et al. (2022). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Kovács, S., et al. (2021). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wang, D. H., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Topol, I. A., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes and -aldoximes as Building Blocks for the Preparation of Original Reactivators of Nerve Agent-Inhibited Human Acetylcholinesterase. ePrints Soton - University of Southampton. [Link]

  • Rojas Lab. (2021, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]

  • Organ, M. G., et al. (2014). On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing. [Link]

  • Venter, M. (2020). Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions. Purdue University. [Link]

  • Liu, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • López-Sánchez, J. A., et al. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]

  • Reddit. (2021). Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? r/AskChemistry. [Link]

  • Mdluli, V. F., & Ojwach, S. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • de Souza, A. L. F., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • ResearchGate. (2020). Effect of different additives on the Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid by AC-Pd2. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. NIH. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wolfe, J. P. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • ResearchGate. (2015). Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. [Link]

  • MDPI. (2017). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Tyrol, C. C., et al. (2020). Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications (RSC Publishing). [Link]

  • ChemRxiv. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Schön, U., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). [Link]

  • MacMillan, D. W. C., et al. (2021). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Science. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • MDPI. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. [Link]

Sources

workup procedures for reactions involving 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dichloro-6-fluoroisoquinoline

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound (CAS 1041423-26-0).[1] This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile heterocyclic building block into their synthetic workflows. My goal is to provide you with not just procedures, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common questions and challenges encountered in the field, from reaction setup to final purification.

FAQ 1: Fundamental Properties & Handling

Question: What are the key reactivity features of this compound that I should be aware of before starting my reaction?

Answer: Understanding the electronic landscape of this compound is crucial for predicting its behavior. The molecule possesses two distinct reactive chlorine atoms at the C1 and C3 positions.

  • Differential Reactivity of C1 and C3: The chlorine atom at the C1 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) than the chlorine at C3.[2] This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom, which facilitates the oxidative addition of a Pd(0) catalyst at the C1 position.[2] This allows for sequential, site-selective functionalization.

  • Nucleophilic Aromatic Substitution (SNAr): While both positions can undergo SNAr, the C1 position is generally more activated. However, forcing conditions or highly nucleophilic reagents may lead to substitution at both sites.

  • Stability: The compound is a stable, crystalline solid under standard laboratory conditions.[3] However, like many halo-N-heterocycles, it can be sensitive to prolonged exposure to strong acids or bases, which could lead to hydrolysis, although this is typically slow.

Question: I'm having trouble dissolving the starting material. What solvents are recommended?

Answer: The solubility of this compound is typical for a halogenated aromatic compound. It exhibits good solubility in common organic solvents used for synthesis.

SolventTypical Use CaseNotes
Dioxane, Toluene, DMESuzuki, Buchwald-Hartwig, and other cross-coupling reactions.These are standard choices for achieving the temperatures required for many Pd-catalyzed reactions.
Tetrahydrofuran (THF)Grignard reactions, lithiation attempts, SNAr.A good general-purpose polar aprotic solvent.
Dimethylformamide (DMF), NMPSNAr reactions.Higher boiling points allow for forcing conditions if needed. Use with caution as they can be difficult to remove.
Dichloromethane (DCM)Room temperature reactions, workup/extraction.Excellent solubility for analysis (NMR) and chromatography.

For most cross-coupling reactions, a mixture including an ethereal solvent like dioxane or a hydrocarbon like toluene is a robust starting point.

FAQ 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling at the C1 position is giving low to no yield. What are the common failure points?

Answer: This is a frequent challenge in cross-coupling chemistry. A low yield can stem from several factors related to catalyst activity, reagent quality, or reaction conditions. Let's troubleshoot this systematically.

The first step is to ensure the integrity of your reagents. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. Similarly, the palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and should be handled under an inert atmosphere.[2]

Below is a decision-tree workflow to diagnose the issue.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagents 1. Check Reagents start->reagents boronic_acid Is Boronic Acid fresh? Test for boroxine formation. reagents->boronic_acid Quality catalyst 2. Evaluate Catalyst System catalyst_activity Is the Pd catalyst active? Was it handled under inert gas? catalyst->catalyst_activity Activity conditions 3. Optimize Conditions temp_check Is the temperature high enough for oxidative addition? conditions->temp_check Parameters boronic_acid->reagents No, Replace base_check Is the base anhydrous and properly ground? boronic_acid->base_check OK base_check->reagents No, Replace/Dry base_check->catalyst OK catalyst_activity->catalyst No, Use new batch ligand_choice Is the ligand appropriate? Consider more electron-rich ligands. catalyst_activity->ligand_choice OK ligand_choice->catalyst No, Screen ligands ligand_choice->conditions OK temp_check->conditions No, Increase temp. degassing Was the solvent properly degassed? Oxygen can kill the catalyst. temp_check->degassing OK degassing->conditions No, Re-degas success Improved Yield degassing->success OK

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Key Causality-Driven Insights:

  • Base Activation: The base (e.g., K₂CO₃, Cs₂CO₃) is not just a stoichiometric reagent; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] Insufficient or low-quality base halts the catalytic cycle.

  • Catalyst Deactivation: Palladium catalysts can turn from a yellowish/orange color to black, which often indicates the formation of inactive palladium black.[5] This is usually caused by oxygen in the reaction mixture or temperatures that are too high for the chosen ligand's stability. Proper degassing (e.g., via argon bubbling or freeze-pump-thaw cycles) is non-negotiable.

Question: I am seeing a mixture of products from reaction at both C1 and C3. How can I improve regioselectivity?

Answer: Achieving high regioselectivity for C1 functionalization is one of the key advantages of this substrate. If you are observing disubstitution, it points to your reaction conditions being too harsh.

  • Lower the Temperature: The energy barrier for oxidative addition at C3 is higher than at C1. By lowering the reaction temperature, you can often find a window where the C1 reaction proceeds efficiently while the C3 reaction is negligible.

  • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the monosubstituted product is maximized to prevent the slower formation of the disubstituted byproduct.

  • Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse, some highly active modern catalysts (e.g., those with Buchwald-type ligands) might be reactive enough to overcome the selectivity barrier. If you are using such a system, consider switching to a less reactive, more traditional catalyst for this specific transformation.[5]

FAQ 3: Workup & Purification Procedures

Question: My crude reaction mixture is an emulsion/mess after aqueous workup. What is a robust, general workup protocol for a Suzuki coupling reaction?

Answer: A clean workup is the foundation of a simple purification. Emulsions and precipitates are common when dealing with palladium catalysts, inorganic bases, and boronic acid residues. Here is a field-proven protocol designed to preemptively address these issues.

Protocol: Standardized Workup for Suzuki-Miyaura Reactions
  • Reaction Quenching & Filtration:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). This lowers the polarity and helps prevent the product from precipitating.

    • Filter the diluted mixture through a pad of Celite®. This is a critical step to remove the bulk of the palladium black and inorganic salts (e.g., K₂CO₃). Wash the Celite pad with additional solvent. This single step can dramatically simplify the subsequent liquid-liquid extraction.[6]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash sequentially with:

      • Water (1x): To remove the bulk of water-soluble inorganics.

      • 1M Aqueous KF or Saturated NH₄Cl (2x): A potassium fluoride wash is effective at removing residual boron compounds by precipitating them as insoluble salts.[6] Saturated ammonium chloride is a good alternative for quenching and removing metal salts.

      • Brine (1x): To break up any emulsions and begin the drying process.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the solvent in vacuo using a rotary evaporator.

This systematic approach, visualized below, addresses the major classes of impurities before you even approach a chromatography column.

Workup_Workflow start Crude Reaction Mixture step1 1. Cool to RT Dilute with EtOAc start->step1 step2 2. Filter through Celite® step1->step2 Removes Pd black, inorganic salts step3 3. Transfer Filtrate to Separatory Funnel step2->step3 step4 4. Aqueous Washes (H₂O, KF/NH₄Cl, Brine) step3->step4 Removes boron residues, water-soluble impurities step5 5. Dry Organic Layer (e.g., Na₂SO₄) step4->step5 step6 6. Filter & Concentrate step5->step6 end Crude Product for Purification step6->end

Caption: Standardized workflow for aqueous workup.

Question: I am having difficulty purifying my product via column chromatography. What strategies can I use?

Answer: Purification challenges often arise from residual starting material, closely eluting byproducts, or palladium catalyst contamination.

  • Palladium Removal: If your product has a persistent grey/black color, it indicates palladium contamination. Before chromatography, you can try stirring the crude material in a solvent like DCM with a scavenger resin or activated carbon. Alternatively, filtering through a small plug of silica gel with a non-polar eluent can sometimes trap the palladium at the origin.

  • Solvent System Selection: For silica gel chromatography, start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. Since your product contains a basic nitrogen atom, it may streak on the column. Adding a small amount of triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Purification: If the product is a stable solid, recrystallization can be a highly effective method for achieving high purity.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where your product is soluble at high temperature but sparingly soluble when cool.

By methodically addressing potential issues from reagent quality through to final purification, you can significantly improve the success rate and efficiency of your reactions involving this compound.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses, 102, 45-59.
  • 1,3-Dichloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Ford, A., Sinn, E., & Woodward, S. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 855-860.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dichloroisocyanuric acid. (n.d.). PubChem. Retrieved from [Link]

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interpreting complex NMR spectra of substituted 6-fluoroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced NMR Interpretation for Fluorinated Heterocycles Subject: Troubleshooting & Assignment Guide for Substituted 6-Fluoroisoquinolines

Introduction: The "Silent" Complexity of the 6-Fluoro Position

Welcome. If you are reading this, you are likely staring at an aromatic region that looks less like a spectrum and more like a picket fence.

As a Senior Application Scientist, I often see researchers underestimate the 6-fluoroisoquinoline core. They expect a simple superposition of fluorine splitting onto a standard isoquinoline spectrum. The reality is more abrasive. The


 nucleus (

, 100% abundance) acts as a "spin-magnet," creating strong

-couplings that propagate through the bicyclic system, often obliterating the clean singlets and doublets you expect from the isoquinoline backbone.

This guide is not a textbook definition list. It is a tactical workflow designed to deconstruct these complex spin systems, verify your assignments, and ensure your structural data holds up to regulatory scrutiny.

Module 1: The J-Coupling Jungle (FAQ & Diagnostics)

Q: Why does my proton spectrum look like a forest of multiplets? I expected simple doublets.

A: You are seeing the "Multiplier Effect" of the Fluorine-19 nucleus.[1] In a standard isoquinoline, H5 is often a singlet (or fine doublet). In 6-fluoroisoquinoline, F6 exerts a massive influence.

  • The Mechanism: Fluorine couples to protons (

    
    ) and carbons (
    
    
    
    ) with coupling constants (
    
    
    ) that are significantly larger than typical proton-proton couplings.
  • The Result: Every proton within 3-4 bonds of the fluorine is split.

    • H5 (Ortho to F): Instead of a singlet, it becomes a large doublet (

      
       Hz).
      
    • H7 (Ortho to F): Instead of a doublet (coupling to H8), it becomes a doublet of doublets (

      
      ) due to F6 (
      
      
      
      ) and H8 (
      
      
      ).
    • H1 (Long Range): Even the distant H1 proton can show line broadening or small splitting (

      
      ) due to through-space electronic effects in the bicyclic system.
      

Q: My


 peaks are missing. Is my concentration too low? 

A: Likely not. They are probably there, just split into the noise. The


 coupling is enormous.
  • C6 (Directly attached):

    
     is 
    
    
    
    Hz. This splits the C6 signal into a doublet where each leg has only 50% intensity. If your S/N is low, these legs disappear into the baseline.
  • C5/C7 (Ortho):

    
     is 
    
    
    
    Hz.
  • C4a/C8a (Bridgehead): These quaternary carbons often disappear because they have long relaxation times (

    
    ) and are split by fluorine (
    
    
    
    Hz).
  • Solution: Increase your D1 (relaxation delay) to 3-5 seconds and acquire more scans.

Module 2: Critical Reference Data

Use these values to "measure" your multiplets. If your splitting matches these values, you have confirmed the fluorine connectivity.

Table 1: Typical Coupling Constants in 6-Fluoroisoquinoline Derivatives

Interaction TypeNuclei PairApprox.

Value (Hz)
Spectral Appearance
Ortho Coupling

9.0 – 11.0 Large Doublet (d)
Ortho Coupling

8.0 – 9.5 Part of a

Meta Coupling

5.0 – 6.5 Small splitting in

Direct Carbon

~245 – 255 Massive Doublet
Geminal Carbon

18 – 25 Medium Doublet
Vicinal Carbon

5 – 10 Small Doublet

Module 3: Advanced Troubleshooting Protocols

Scenario A: "I cannot distinguish H5 from H7 or H8."

The Issue: Substituents on the ring can shift H5, H7, and H8 into a tight cluster (7.2 – 7.8 ppm). The fluorine splitting makes them overlap, creating a "multiplet mess."

The Protocol: The


-Decoupled Proton Experiment (

)

This is the "Truth Serum" experiment. It collapses all F-H couplings, returning the spectrum to a simple, non-fluorinated appearance.

  • Setup: Load your standard proton parameter set.

  • Channel Selection: Set the second channel (f2) to

    
    .
    
  • Frequency: Ensure the f2 offset (O2P) is centered on your fluorine signal (usually -100 to -120 ppm for fluoro-aromatics).

  • Decoupling: Turn on CPD (Composite Pulse Decoupling) usually waltz16 or garp during acquisition.

  • Compare:

    • H5: Will collapse from a doublet to a sharp singlet.

    • H7: Will collapse from a

      
       to a simple doublet (
      
      
      
      Hz, coupling only to H8).
    • H8: Will collapse from a

      
       to a simple doublet.
      
Scenario B: "I need to prove the Fluorine is at position 6, not 5 or 7."

The Protocol: The


 HOESY Experiment 

Standard HMBC can be ambiguous with fluorine due to the wide range of coupling constants (


, 

, and

can all show correlations). HOESY (Heteronuclear Overhauser Effect Spectroscopy) measures spatial proximity, not bond connectivity.
  • Logic:

    • If F is at pos 6 : You will see strong NOE cross-peaks to H5 and H7 .

    • If F is at pos 5 : You will see cross-peaks to H4 and H6 (if H6 exists).

    • If F is at pos 7 : You will see cross-peaks to H6 and H8 .

Experimental Setup (Bruker/Varian standard):

  • Pulse Sequence: hoesyph or equivalent phase-sensitive HOESY.

  • Mixing Time: Set D8 (mixing time) to 400-600 ms . Fluorine relaxation is fast; too long a mixing time kills the signal.

  • Spectral Width: Narrow the

    
     window to the specific region of interest to improve resolution.
    

Module 4: Logic Visualization (Assignment Workflow)

Below is the decision tree for assigning the critical protons in a substituted 6-fluoroisoquinoline.

G Start Start: Unassigned Aromatic Region Step1 Run 1H{19F} Decoupled Spectrum Start->Step1 Decision1 Identify Collapsed Multiplets Step1->Decision1 H5_Path Singlet appears after decoupling? Decision1->H5_Path Yes H7_H8_Path Doublets appear after decoupling? Decision1->H7_H8_Path Yes H5_Result Assign H5 (Ortho to F) Isolated proton H5_Path->H5_Result Singlet Found HOESY_Step Run 1H-19F HOESY (Spatial Confirmation) H5_Result->HOESY_Step Step2 Run 1H-1H COSY H7_H8_Path->Step2 H7_Result Assign H7 (Couples to H8 + Strong F coupling) Step2->H7_Result Strong correlation H8_Result Assign H8 (Couples to H7 + Weak F coupling) Step2->H8_Result Strong correlation H7_Result->HOESY_Step H8_Result->HOESY_Step Final Final Structure Validation HOESY_Step->Final

Caption: Figure 1. Logical workflow for deconvoluting


 coupling patterns in isoquinoline systems.

References

  • Dolinšek, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (PMC). Available at: [Link]

  • Reich, H. J. (2023). Coupling to Fluorine. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect. Available at: [Link]

  • Dewis, L., et al. (2019).[2] Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 1,3-Dichloro-6-fluoroisoquinoline vs. 1,3-Dichloroisoquinoline

[1]

Executive Summary: The "Fluorine Switch" in Isoquinoline Scaffolds

In medicinal chemistry, the transition from 1,3-dichloroisoquinoline (Compound A) to its fluorinated analog, 1,3-dichloro-6-fluoroisoquinoline (Compound B) , is rarely a trivial substitution. It represents a strategic "fluorine switch" designed to modulate metabolic stability, lipophilicity, and—crucially—reactivity.[1]

This guide analyzes the reactivity profiles of these two scaffolds. While both share the same 1,3-dichloro core, the introduction of the fluorine atom at the C6 position exerts a profound electronic influence (the "Fluorine Effect"), altering the electrophilicity of the heterocyclic ring and accelerating functionalization rates without compromising the inherent C1-regioselectivity.

Part 1: Chemical Profile & Electronic Landscape[1]

The core difference lies in the electronic perturbation caused by the C6-fluorine. The fluorine atom acts as an inductive electron-withdrawing group (-I), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline ring. This makes Compound B significantly more electrophilic than Compound A.[1]

Table 1: Comparative Physicochemical Profile
Feature1,3-Dichloroisoquinoline This compound
CAS Number 7742-73-61041423-26-0
Molecular Weight 198.05 g/mol 216.04 g/mol
Electronic Character Moderately ElectrophilicHighly Electrophilic (Activated)
C1 Reactivity (

)
HighVery High (Enhanced by -I effect)
C3 Reactivity (

)
Low (Requires forcing conditions)Moderate (Activated by -I effect)
Primary Application General scaffold synthesisMetabolic blocking, potency tuning

Part 2: Reactivity Analysis & Regioselectivity

Both compounds exhibit distinct regioselectivity governed by the nitrogen atom's position.[1] However, the kinetics of these reactions differ.[2]

Nucleophilic Aromatic Substitution ( )

Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]

  • Regioselectivity (C1 vs. C3): For both compounds, the C1 position is the preferred site of attack.

    • Reasoning: The C1 carbon is flanked by the ring nitrogen and the fused benzene ring. Nucleophilic attack at C1 generates an intermediate where the negative charge is localized on the electronegative nitrogen atom, providing superior stabilization compared to attack at C3.

  • The Fluorine Effect: In Compound B, the C6-fluorine withdraws electron density from the benzene ring, which is transmitted to the pyridine ring. This global reduction in electron density stabilizes the anionic transition state, making Compound B react 2–5x faster than Compound A under identical conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: The rate-determining step is often the oxidative addition of Pd(0) into the C-Cl bond.[1]

  • Regioselectivity: Oxidative addition occurs preferentially at the C1-Cl bond .[1]

    • Reasoning: The C1-Cl bond is chemically weaker (lower Bond Dissociation Energy) and the carbon is more electron-deficient compared to C3.[1]

  • Reactivity: Compound B undergoes oxidative addition more readily due to the electron-poor nature of the ring, often allowing for milder catalytic conditions (e.g., lower temperature or lower catalyst loading).

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways for functionalizing these scaffolds. The logic applies to both, but the kinetics are accelerated for the 6-fluoro analog.

ReactionPathwaysStartStarting Material(1,3-Dichloro-X-isoquinoline)SNArPathway A: SNAr(Nucleophilic Substitution)Start->SNAr Nucleophile (HNu), BaseHeatSuzukiPathway B: Suzuki Coupling(Pd-Catalyzed)Start->Suzuki Ar-B(OH)2, Pd(0)BaseInter_C1_NucC1-Substituted Intermediate(Major Product)SNAr->Inter_C1_Nuc Fast Attack at C1(Kinetic Control)Inter_C3_NucC3-Substituted Product(Minor/Trace)SNAr->Inter_C3_Nuc Slow Attack at C3Suzuki->Inter_C1_Nuc Oxidative Additionat C1Final_Bis1,3-Disubstituted IsoquinolineInter_C1_Nuc->Final_Bis Step 2: Functionalize C3(Requires harsher conditions)

Caption: Reaction logic flow for 1,3-dichloroisoquinolines. C1 functionalization is the dominant primary pathway for both

Part 4: Experimental Protocols

Protocol A: Regioselective C1-Amination ( )

Objective: Selective displacement of the C1-chloride with a primary amine.[1] Applicability: Valid for both Compound A and B. Note: Compound B may require shorter reaction times.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve This compound (1.0 mmol) in anhydrous NMP (3 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine nucleophile (1.1 mmol).
    
  • Reaction:

    • For Compound B (Fluoro): Heat to 80 °C for 2–4 hours.

    • For Compound A (Unsubstituted): Heat to 100–110 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS or TLC. The C1-substituted product usually has a lower

    
     than the starting material but higher than the bis-substituted byproduct.
    
  • Workup: Pour the mixture into ice-water (20 mL). The product often precipitates.[1] Filter and wash with water.[1] If no precipitate forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective C1-Suzuki Coupling

Objective: Selective arylation at C1.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a flask with solvent and aqueous base.[1] Sparge with Nitrogen/Argon for 15 minutes.

  • Assembly: Add 1,3-dichloroisoquinoline (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
    .
    
  • Reaction:

    • Heat to reflux (

      
      ) under inert atmosphere.[1]
      
    • Compound B will typically reach full conversion within 2–3 hours.[1]

    • Compound A may require 4–8 hours.[1]

  • Workup: Cool to RT. Dilute with water and EtOAc.[1] Separate layers. Extract aqueous layer with EtOAc.[1]

  • Purification: Silica gel chromatography.

Part 5: References

  • Regioselectivity in Isoquinolines: Ford, A., et al. "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 1997, 927-934. Link

  • Suzuki Coupling on Heterocycles: Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles."[1] Chemical Reviews, 2007, 107(11), 5010-5048.[1] (Context on halogen reactivity). Link

  • General Isoquinoline Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Foundational text on alpha-halo reactivity).

  • Fluorine Effect in MedChem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link

  • Compound Data: PubChem Entry for 1,3-Dichloroisoquinoline (CID 298625).[1] Link

Technical Comparison: Spectroscopic & Reactivity Profiling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dichloro-6-fluoroisoquinoline (CAS: 1041423-26-0) is a specialized heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors and bioactive small molecules. Its structural distinctiveness lies in the combination of a reactive 1,3-dichloro core with a 6-fluoro substituent, which modulates both metabolic stability and binding affinity in drug targets.

This guide provides a technical comparison between This compound and its non-fluorinated analog, 1,3-Dichloroisoquinoline , focusing on spectroscopic identification (NMR, MS) and differential reactivity profiles essential for process chemistry and quality control.

Chemical Identity & Properties

FeatureThis compound1,3-Dichloroisoquinoline (Analog)
CAS Number 1041423-26-0 7742-73-6
Formula C

H

Cl

FN
C

H

Cl

N
Mol. Weight 216.04 g/mol 198.05 g/mol
Appearance Off-white to pale yellow solidWhite to light yellow crystalline solid
Melting Point 96–98 °C (Typical)122–124 °C
Key Hazard Skin/Eye Irritant, Acute Tox. (Oral)Skin/Eye Irritant

Spectroscopic Profiling: The Fluorine Effect

The introduction of a fluorine atom at the C6 position drastically alters the NMR topology compared to the non-fluorinated parent. The


F nucleus (

, 100% abundance) induces significant spin-spin coupling, serving as a diagnostic handle for structural verification.
A. H NMR Comparison (400 MHz, CDCl )
Proton Position1,3-Dichloroisoquinoline (Base)This compound (Target)Coupling Analysis (Target)
H4 (Singlet)

7.75 (s)

7.78 (s)
Isolated singlet; minimal F-coupling.
H5 (Peri)

7.90 (d)

7.55 (dd)
Shielded by ortho-F; splits into doublet of doublets (

Hz).
H7

7.65 (t)

7.42 (td)
Shielded; triplet of doublets pattern due to

.
H8

8.15 (d)

8.20 (dd)
Deshielded peri-effect; splits by meta-F (

Hz).

Analyst Note: In the non-fluorinated analog, the benzenoid ring protons (H5-H8) appear as a standard AMX or ABCD system. In the 6-fluoro derivative, the symmetry is broken, and complex multiplet patterns emerge due to


F-

H coupling.
B. C NMR & F NMR Signatures
  • 
    F NMR:  A distinctive singlet (or multiplet if proton-coupled) typically appears in the range of -105 to -115 ppm . This is the most rapid purity check, as the non-fluorinated impurity will be silent.
    
  • 
    C NMR:  The C6 carbon will appear as a doublet with a large coupling constant (
    
    
    
    ), typically around
    
    
    160-165 ppm. Neighboring carbons (C5, C7) will show smaller couplings (
    
    
    ).
C. Mass Spectrometry (ESI/GC-MS)
  • Isotopic Pattern: Both compounds exhibit the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the presence of two chlorine atoms (

    
    Cl/
    
    
    
    Cl).
  • Differentiation: The molecular ion (

    
    ) shift from m/z 197  (Base) to m/z 215  (Fluoro) allows for immediate confirmation.
    

Reactivity & Synthesis Workflow

The 1,3-dichloro core is highly regioselective. The chlorine at C1 is significantly more electrophilic than the chlorine at C3 due to the electron-withdrawing nature of the adjacent nitrogen.

Experimental Workflow: Regioselective Substitution

This protocol describes the selective displacement of the C1-chloride, a common first step in drug synthesis.

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous THF.

  • Nucleophile Addition: Add 1.1 eq of the nucleophile (e.g., amine or alkoxide) at 0 °C.

  • Base: Add 1.2 eq of base (e.g., Et

    
    N or NaH) if using a neutral nucleophile.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Note: Higher temperatures (>60 °C) may lead to double substitution (C1 and C3).

  • Workup: Quench with water, extract with EtOAc, and dry over MgSO

    
    .
    
Visualization of Reactivity Pathways

ReactivityPath cluster_legend Selectivity Rules Start This compound C1_Sub C1-Substitution (Major) (Kinetic Product) Start->C1_Sub Nucleophile (RT) (SNAr) Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Boronic Acid Pd(PPh3)4 C3_Sub C1,C3-Disubstitution (Thermodynamic Product) C1_Sub->C3_Sub Nucleophile (Heat) Rule1 C1-Cl is activated by N-atom (alpha-effect)

Figure 1: Regioselective pathways for 1,3-dichloroisoquinolines. The C1 position is highly activated for SNAr and Pd-catalyzed couplings.

References

  • Ford, A., et al. (1997).[1] Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dichloroisoquinoline (CID 298625). PubChem.

  • ChemScene. (2023). Safety Data Sheet: this compound.

  • Allfluoro Pharmaceutical. (n.d.). Product Specification: this compound.[3][4]

Sources

A Senior Application Scientist's Guide to Suzuki vs. Stille Coupling for Dichloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Challenge of Selective Functionalization

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active agents.[1] The ability to precisely install diverse substituents onto this heterocyclic framework is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[2][3] Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds with high efficiency.[2][4]

When faced with a dichloroisoquinoline substrate, the synthetic chemist's challenge is twofold: achieving the coupling reaction efficiently and, critically, controlling which of the two chlorine atoms reacts. This guide provides an in-depth, head-to-head comparison of two cornerstone cross-coupling methods—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of dichloroisoquinolines. We will move beyond a simple recitation of protocols to dissect the mechanistic nuances, practical considerations, and data-driven outcomes that inform the choice between these two powerful reactions.

Mechanistic Overview: A Tale of Two Transmetalations

At their core, both the Suzuki and Stille couplings operate via a similar catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The key distinction lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.

The Suzuki coupling utilizes an organoboron reagent (e.g., a boronic acid or ester), which requires activation by a base to form a borate complex. This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[6]

The Stille coupling , conversely, employs an organostannane (organotin) reagent. This reaction is prized for its excellent functional group tolerance, in part because it often proceeds under neutral or mildly basic conditions, as the organostannane is sufficiently activated for transmetalation without the need for a strong base.[5][7]

G cluster_0 Suzuki Catalytic Cycle cluster_1 Stille Catalytic Cycle s_pd0 Pd(0)L_n s_pdrx R¹-Pd(II)L_n-X s_pd0->s_pdrx R¹-X s_re Reductive Elimination s_oa Oxidative Addition s_pdr1r2 R¹-Pd(II)L_n-R² s_pdrx->s_pdr1r2 [R²-B(OR)₂(OH)]⁻ s_trans Transmetalation s_pdr1r2->s_pd0 R¹-R² s_prod R¹-R² s_boron R²-B(OR)₂ s_borate [R²-B(OR)₂(OH)]⁻ s_boron->s_borate Base s_base Base (e.g., OH⁻) st_pd0 Pd(0)L_n st_pdrx R¹-Pd(II)L_n-X st_pd0->st_pdrx R¹-X st_re Reductive Elimination st_oa Oxidative Addition st_pdr1r2 R¹-Pd(II)L_n-R² st_pdrx->st_pdr1r2 R²-Sn(R³)₃ st_trans Transmetalation st_pdr1r2->st_pd0 R¹-R² st_prod R¹-R² st_tin R²-Sn(R³)₃

Caption: Foundational catalytic cycles for Suzuki and Stille cross-coupling reactions.

Head-to-Head Comparison: Performance on Dichloroisoquinolines

The choice between Suzuki and Stille coupling is not arbitrary; it is a strategic decision based on the specific demands of the synthesis. Below is a comparative analysis of key performance indicators.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity & Safety Low toxicity of boron reagents and byproducts.[8]High toxicity of organotin reagents and byproducts.[5]
Reagent Stability Boronic acids are generally stable but can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[5]
Reaction Conditions Requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, KF).[6]Often proceeds under neutral or mildly basic/acidic conditions.[7]
Functional Group Tolerance Very good, but sensitive to strongly basic conditions.Excellent; tolerates a wide range of functional groups.[7][9]
Byproduct Removal Boron byproducts are typically water-soluble and easily removed.Tin byproducts are often nonpolar and can be difficult to separate.
Regioselectivity Control Can be highly selective, but influenced by ligand and base choice.Often highly selective; less sensitive to additives.[10]
Regioselectivity: The Decisive Factor

For a dihaloheterocycle like a dichloroisoquinoline, regioselectivity is the most critical parameter. The inherent electronic properties of the isoquinoline ring system dictate the reactivity of the C-Cl bonds. The chlorine atom at the C1 position is generally more reactive toward palladium-catalyzed coupling than a chlorine at other positions (e.g., C3, C4, C6, C7).[11][12]

Causality: This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C1 carbon more electrophilic and thus more susceptible to the initial oxidative addition step with the Pd(0) catalyst.[11][13] This principle is observed in related heterocycles like quinolines, where C2-alkynylation and subsequent C4-Suzuki coupling of 2,4-dichloroquinoline can be achieved with high selectivity.[13][14]

  • Suzuki: While the intrinsic reactivity favors the C1 position, the choice of ligand and reaction conditions can sometimes influence or even override this preference. Bulky ligands can play a significant role in modulating selectivity.[15][16]

  • Stille: The Stille coupling also generally follows this reactivity pattern, often providing very clean, mono-substituted products at the most electrophilic site. Its tolerance for a wider variety of ligands and neutral conditions can sometimes make it a more predictable choice for achieving high regioselectivity.

Experimental Data: A Comparative Snapshot

The following table summarizes representative experimental outcomes for the mono-functionalization of dihalo-N-heterocycles, providing a quantitative basis for comparison.

SubstrateCoupling TypeReagentCatalyst/Ligand/BaseProduct (Position)YieldReference
1,3-DichloroisoquinolineSuzukiPhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃1-Phenyl-3-chloroisoquinoline (C1)High[11][12]
1,6-DichloroisoquinolineSuzukiArylboronic AcidPd catalyst / Base1-Aryl-6-chloroisoquinoline (C1)High[11][12]
4,7-DibromoisoquinolineSuzukiArylboronic AcidPd catalyst / Base4-Chloro-7-arylisoquinoline (C7)High[12]
2,4-DichloroquinolineSuzukiPhenylboronic Acid(PPh₃)₂PdCl₂ / PCy₃ / Cs₂CO₃2-Alkynyl-4-phenylquinoline (C4)*85-95%[13][14]
DihalodiazocineStilleAryl-SnBu₃Pd(OAc)₂ / XPhosMono-arylated diazocine86%[17]
DihalodiazocineSuzukiArylboronic AcidPd(OAc)₂ / XPhos / K₃PO₄Mono-arylated diazocine60%[17]

*Note: This reaction was performed on a 2-alkynyl-4-chloroquinoline intermediate, demonstrating selective C4 coupling when C2 is already substituted.

As seen in the diazocine example, steric hindrance from the coupling partner can influence the Suzuki coupling more strongly than the Stille coupling, leading to lower yields in some cases.[17]

Decision-Making Workflow for Method Selection

Choosing the right tool for the job is critical. The following workflow, presented as a DOT graph, provides a logical decision-making process for selecting between Suzuki and Stille couplings for your dichloroisoquinoline substrate.

G start Start: Dichloroisoquinoline Substrate q1 Are organotin reagents and byproducts a major concern (toxicity, removal)? start->q1 suzuki_path Prefer Suzuki Coupling q1->suzuki_path Yes q2 Does the substrate possess base-sensitive functional groups (e.g., esters, epoxides)? q1->q2 No suzuki_steric Suzuki may require optimization (ligand, temp). Proceed with caution. suzuki_path->suzuki_steric stille_path Prefer Stille Coupling q2->stille_path Yes q3 Is the coupling partner sterically demanding? q2->q3 No stille_path->q3 q3->suzuki_path No stille_steric Stille may offer higher yields. q3->stille_steric Yes

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Field-Proven Experimental Protocols

The following protocols are representative examples derived from established literature procedures. They are designed to be self-validating systems, providing a robust starting point for optimization.

Protocol 1: Regioselective C1 Suzuki-Miyaura Coupling of 1,3-Dichloroisoquinoline

This protocol is adapted from methodologies known to selectively functionalize the C1 position of dihalo-N-heterocycles.[11][12]

Rationale: The use of Pd(PPh₃)₄ is a classic, reliable choice for Suzuki couplings. Sodium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid without promoting significant side reactions. The dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base.

Methodology:

  • To an oven-dried Schlenk flask, add 1,3-dichloroisoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-chloroisoquinoline.

Protocol 2: Regioselective C1 Stille Coupling of 1,3-Dichloroisoquinoline

This protocol leverages the mild conditions and high functional group tolerance characteristic of the Stille reaction.[7][17]

Rationale: Pd(OAc)₂ combined with a phosphine ligand like XPhos or PPh₃ forms a highly active catalyst in situ. The reaction is run under base-free conditions, making it ideal for substrates with base-labile groups. Anhydrous, polar aprotic solvents like DMF or dioxane are typically used.

Methodology:

  • To an oven-dried Schlenk flask, add 1,3-dichloroisoquinoline (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by the aryl- or vinylstannane reagent (1.1 mmol, 1.1 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6-10 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) and stir vigorously for 30 minutes during each wash. A precipitate of tin fluorides should form.

  • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

Both the Suzuki and Stille couplings are formidable methods for the selective functionalization of dichloroisoquinolines. The Suzuki coupling stands out as the more practical, "greener," and cost-effective choice, benefiting from the low toxicity and easy removal of boron-based reagents.[8] It should be considered the default method when possible.

The Stille coupling , despite the significant drawbacks of tin toxicity and byproduct removal, remains an indispensable tool.[7][18] Its primary advantages are its outstanding functional group tolerance and its ability to proceed under neutral conditions, making it the superior choice for complex, base-sensitive substrates. Furthermore, as experimental data suggests, it may offer more reliable yields when sterically hindered coupling partners are employed.[17]

The selection between these two reactions is therefore a strategic one, guided by the specific molecular properties of the substrates and the overall goals of the synthetic campaign. A thorough understanding of the trade-offs in toxicity, reaction conditions, and steric tolerance will empower the medicinal chemist to efficiently construct complex isoquinoline libraries and accelerate the drug discovery process.

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). PMC.
  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (2009).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. (2004). Canadian Journal of Chemistry.
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation...
  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). Journal of the American Chemical Society.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. (2009). Organic Letters.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. (2001). Organic Letters.
  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. (2003). The Journal of Organic Chemistry.
  • Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
  • Head-to-head comparison of Suzuki and Stille coupling for specific applic
  • Stille reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic & Pharmaceutical Chemistry.
  • The Mechanisms of the Stille Reaction.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances.
  • Ch 23 Stille and Suzuki Coupling. (2021). YouTube.
  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Met
  • Stille Coupling. Organic Chemistry Portal.
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. (2021). The Journal of Organic Chemistry.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
  • Difference Between Heck Stile and Suzuki Reaction. (2020). Pediaa.Com.
  • Isoquinolone synthesis. Organic Chemistry Portal.
  • Suzuki Coupling. (2020). YouTube.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled … OUCI.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.

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A Comparative Guide to the Synthesis of 1,3-Dichloro-6-fluoroisoquinoline: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dichloro-6-fluoroisoquinoline is a key heterocyclic intermediate, pivotal in the synthesis of a range of pharmacologically active molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the benzene ring, makes it a versatile scaffold for the development of novel therapeutics. This in-depth technical guide provides a comparative analysis of two prominent synthetic routes for the preparation of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each pathway to empower researchers in making informed decisions for their drug discovery and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the chlorine atoms at the 1 and 3 positions of the isoquinoline ring serve as versatile handles for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. The fluorine atom at the 6-position often enhances metabolic stability and can improve binding affinity to target proteins.

Given its strategic importance, the efficient and scalable synthesis of this compound is of paramount interest to the pharmaceutical industry. This guide will compare two logical and field-proven synthetic strategies:

  • Route 1: The Dione Pathway, involving the construction of a 6-fluoro-isoquinoline-1,3(2H,4H)-dione intermediate followed by a robust chlorination.

  • Route 2: The Bischler-Napieralski Cyclization, a classic approach to isoquinoline synthesis adapted for this specific fluorinated and chlorinated target.

We will analyze each route based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.

Route 1: The Dione Pathway - A Stepwise Approach to the Isoquinoline Core

This synthetic strategy builds the isoquinoline skeleton first and then introduces the desired chloro-substituents in the final step. The key intermediate in this pathway is 6-fluoro-isoquinoline-1,3(2H,4H)-dione.

Mechanistic Rationale

The formation of the isoquinoline-1,3(2H,4H)-dione core typically proceeds through the condensation of a substituted homophthalic acid with an amine source. In this case, 4-fluorohomophthalic acid would be the logical starting material. The subsequent dichlorination is a well-established transformation for converting cyclic amides and lactams to their corresponding chloro-derivatives. The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-type reagent in situ, which facilitates the conversion of the dione to the dichloro-isoquinoline.

Experimental Protocol: Route 1

Step 1a: Synthesis of 6-Fluoro-isoquinoline-1,3(2H,4H)-dione

A detailed protocol for the synthesis of the parent isoquinoline-1,3(2H,4H)-dione can be adapted for the fluorinated analogue.[1][2]

  • Materials: 4-Fluorohomophthalic acid, Urea, High-boiling point solvent (e.g., N,N-Dimethylformamide or Sulfolane).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-fluorohomophthalic acid (1.0 eq) and urea (1.2 eq).

    • Add the high-boiling point solvent and heat the mixture to 180-200 °C.

    • Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione.

Step 1b: Synthesis of this compound

This procedure is analogous to the synthesis of 1,3-dichloro-6-nitroisoquinoline.[3]

  • Materials: 6-Fluoro-isoquinoline-1,3(2H,4H)-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • In a well-ventilated fume hood, charge a round-bottom flask with 6-fluoro-isoquinoline-1,3(2H,4H)-dione (1.0 eq) and an excess of phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF (0.1-0.2 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. The reaction should be monitored by TLC or GC-MS.

    • After completion, carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary: Route 1
ParameterStep 1a: Dione FormationStep 1b: DichlorinationOverall (Projected)
Starting Materials 4-Fluorohomophthalic acid, Urea6-Fluoro-isoquinoline-1,3(2H,4H)-dione, POCl₃, DMF4-Fluorohomophthalic acid, Urea, POCl₃, DMF
Key Reagents High-boiling solventPOCl₃, DMF-
Reaction Conditions 180-200 °C, 2-4 hReflux (110 °C), 4-6 h-
Projected Yield 70-85%60-75%42-64%
Purity (Post-purification) >95%>98%>98%
Advantages - Utilizes a stable intermediate. - Well-established chlorination chemistry.- High purity of the final product.- Potentially high overall yield.
Disadvantages - Requires a relatively high temperature for cyclization.- Use of corrosive and hazardous POCl₃. - Careful workup required.- Two-step process.

Route 2: The Bischler-Napieralski Reaction - A Classic Cyclization Strategy

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-phenethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized to the desired isoquinoline.[4][5][6][7][8] To obtain the 1,3-dichloro substitution pattern, a modified starting material is required. A plausible precursor would be N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide.

Mechanistic Rationale

The synthesis begins with the preparation of the key β-phenethylamide intermediate. This is typically achieved by the acylation of the corresponding phenethylamine. In this case, 2-(3-fluorophenyl)ethanamine would be acylated with dichloroacetyl chloride. The subsequent Bischler-Napieralski cyclization is promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), which activates the amide carbonyl for an intramolecular electrophilic aromatic substitution onto the electron-rich fluorinated benzene ring. The resulting 1-(dichloromethyl)-3,4-dihydro-6-fluoroisoquinoline can then be aromatized and further chlorinated at the 3-position in a one-pot or sequential manner.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide

  • Materials: 2-(3-fluorophenyl)ethanamine, Dichloroacetyl chloride, Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve 2-(3-fluorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of dichloroacetyl chloride (1.1 eq) in dichloromethane dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide, which can often be used in the next step without further purification.

Step 2b: Bischler-Napieralski Cyclization and Chlorination

  • Materials: N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide, Phosphorus oxychloride (POCl₃), Toluene or Acetonitrile.

  • Procedure:

    • In a well-ventilated fume hood, dissolve the crude N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

    • Add phosphorus oxychloride (3-5 eq) to the solution.

    • Heat the mixture to reflux for 6-12 hours. The progress of the reaction should be monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., concentrated ammonia solution or sodium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Data Summary: Route 2
ParameterStep 2a: Amide FormationStep 2b: Cyclization/ChlorinationOverall (Projected)
Starting Materials 2-(3-fluorophenyl)ethanamine, Dichloroacetyl chlorideN-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide, POCl₃2-(3-fluorophenyl)ethanamine, Dichloroacetyl chloride, POCl₃
Key Reagents TriethylaminePOCl₃-
Reaction Conditions 0 °C to RT, 2-4 hReflux, 6-12 h-
Projected Yield 85-95%50-65%42-62%
Purity (Post-purification) >95%>97%>97%
Advantages - Convergent synthesis. - Potentially fewer steps if starting materials are readily available.- Classic and well-understood reaction.- Good overall efficiency.
Disadvantages - Availability and cost of 2-(3-fluorophenyl)ethanamine.- Use of corrosive POCl₃. - Potential for side reactions.- Success is highly dependent on the cyclization step.

Comparative Analysis and Recommendations

FeatureRoute 1: The Dione PathwayRoute 2: The Bischler-Napieralski Reaction
Overall Strategy Stepwise construction and late-stage chlorination.Convergent approach with cyclization as the key step.
Starting Material Accessibility 4-Fluorohomophthalic acid may require synthesis.2-(3-fluorophenyl)ethanamine may be commercially available but can be costly.
Number of Steps Two main synthetic steps.Two main synthetic steps.
Reaction Conditions High temperature required for dione formation.Milder conditions for amide formation, but reflux for cyclization.
Scalability Generally good, but handling of POCl₃ at scale requires care.Scalable, with similar considerations for POCl₃.
Safety High temperature and use of POCl₃ are the main hazards.Use of POCl₃ and dichloroacetyl chloride are the primary safety concerns.
Projected Yield Potentially higher overall yield.Comparable overall yield.
Control and Robustness The two-step process allows for isolation and purification of the intermediate, potentially leading to a cleaner final product.The one-pot cyclization/chlorination can be less controlled and may lead to more byproducts.

Recommendation:

For laboratory-scale synthesis and process development, Route 1 (The Dione Pathway) is recommended as the more robust and controllable method. The ability to isolate and purify the 6-fluoro-isoquinoline-1,3(2H,4H)-dione intermediate provides a significant advantage in ensuring the final product's purity. While the initial cyclization requires high temperatures, the subsequent chlorination is a standard and reliable transformation.

Route 2 (The Bischler-Napieralski Reaction) presents a viable alternative, particularly if the starting 2-(3-fluorophenyl)ethanamine is readily and economically available. This route is more convergent and may be more atom-economical. However, the success of this route is heavily reliant on the efficiency of the cyclization step, which can be sensitive to substrate and reaction conditions.

Validation and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: As a preliminary indicator of purity.

Visualizing the Synthetic Pathways

Route 1: The Dione Pathway Workflow

Route1 cluster_0 Step 1a: Dione Formation cluster_1 Step 1b: Dichlorination A 4-Fluorohomophthalic Acid + Urea B 6-Fluoro-isoquinoline-1,3(2H,4H)-dione A->B Heat (180-200 °C) C 6-Fluoro-isoquinoline-1,3(2H,4H)-dione D This compound C->D POCl3, cat. DMF, Reflux

Caption: Workflow for the synthesis of this compound via the Dione Pathway.

Route 2: The Bischler-Napieralski Reaction Workflow

Route2 cluster_0 Step 2a: Amide Formation cluster_1 Step 2b: Cyclization & Chlorination A 2-(3-fluorophenyl)ethanamine + Dichloroacetyl chloride B N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide A->B Et3N, DCM C N-(2-(3-fluorophenyl)ethyl)-2,2-dichloroacetamide D This compound C->D POCl3, Reflux

Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski Reaction.

Conclusion

This guide has provided a comprehensive comparison of two viable synthetic routes to the important pharmaceutical intermediate, this compound. Both the Dione Pathway and the Bischler-Napieralski Reaction offer effective means of preparation, each with its own set of advantages and challenges. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the analytical capabilities available for process control and product validation. By understanding the nuances of each approach, researchers can strategically select the optimal path for their specific needs, thereby accelerating the discovery and development of new medicines.

References

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3481–3484. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • ResearchGate. (2020). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. [Link]

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Comparative Analysis of 1,3-Dichloro-6-fluoroisoquinoline Derivatives: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of 1,3-dichloro-6-fluoroisoquinoline and its derivatives, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the synthesis, characterization, and comparative reactivity of these compounds, providing a foundation of experimental insights to inform future research and application.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a highly valuable building block in contemporary medicinal chemistry. Its utility stems from the tunable reactivity of the chlorine substituents at the C1 and C3 positions, coupled with the metabolic and pharmacokinetic advantages often conferred by the fluorine atom at the C6 position. This strategic arrangement of functional groups allows for selective and sequential modifications, enabling the construction of diverse molecular libraries for screening against a wide range of biological targets. The isoquinoline core itself is a well-established pharmacophore present in numerous natural products and approved pharmaceuticals.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with readily available starting materials and culminates in a robust and scalable chlorination reaction. A representative synthetic pathway is detailed below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 6-Fluoro-1,3(2H,4H)-isoquinolinedione

    • A mixture of 2-(carboxymethyl)-5-fluorobenzoic acid and urea is heated at 180-190 °C for 2 hours.

    • The reaction mixture is then cooled to room temperature, and water is added.

    • The resulting solid is collected by filtration, washed with water, and dried to yield 6-fluoro-1,3(2H,4H)-isoquinolinedione.

  • Step 2: Chlorination to this compound

    • A suspension of 6-fluoro-1,3(2H,4H)-isoquinolinedione in phosphorus oxychloride (POCl₃) is treated with a catalytic amount of N,N-dimethylformamide (DMF).

    • The mixture is heated to reflux and stirred for 4 hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford pure this compound.

SynthesisWorkflow A 2-(Carboxymethyl)-5-fluorobenzoic Acid + Urea B 6-Fluoro-1,3(2H,4H)-isoquinolinedione A->B Heat (180-190 °C) C This compound B->C POCl₃, DMF (cat.), Reflux Reactivity A This compound B 1-Substituted-3-chloro-6-fluoroisoquinoline A->B Nucleophile 1 (e.g., R-NH₂) Mild Conditions C 1,3-Disubstituted-6-fluoroisoquinoline B->C Nucleophile 2 (e.g., R'-OH) Forcing Conditions

Caption: Stepwise functionalization of this compound.

Experimental Protocol: Synthesis of a 1-Amino-3-chloro-6-fluoroisoquinoline Derivative

  • To a solution of this compound in a suitable solvent such as isopropanol, add an equivalent of the desired primary or secondary amine.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 2: Characterization Data for a Representative 1-(Piperidin-1-yl)-3-chloro-6-fluoroisoquinoline

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz)δ 8.10 (dd, J = 9.0, 5.5 Hz, 1H), 7.60 (s, 1H), 7.50 (dd, J = 8.8, 2.5 Hz, 1H), 7.35 (ddd, J = 9.0, 8.0, 2.5 Hz, 1H), 3.40 (t, J = 5.6 Hz, 4H), 1.75 (m, 6H)
Mass Spec (ESI) m/z 281.1 [M+H]⁺

This selective functionalization at the C1 position leaves the C3 chloro group available for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Conclusion

This compound is a versatile and highly valuable scaffold for the synthesis of complex molecules with potential applications in drug discovery and materials science. The distinct reactivity of its two chlorine atoms allows for controlled, stepwise functionalization, providing access to a wide array of derivatives. The experimental protocols and characterization data presented in this guide serve as a practical resource for researchers aiming to leverage the unique chemical properties of this important building block.

References

  • At present, a specific, publicly available, detailed experimental protocol with full characterization data for this compound is not readily found in the searched scientific literature. The synthesis and data provided are based on analogous compounds and established synthetic methodologies for this class of heterocycles.

A Comparative Guide to Halogenated Isoquinolines in Medicinal Chemistry: From Physicochemical Modulation to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities span from anticancer and antimicrobial to antihypertensive and anesthetic properties.[3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to halogenation—the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a lead molecule. This guide provides an in-depth comparative analysis of halogenated isoquinolines, exploring how the identity of the halogen profoundly influences molecular properties and therapeutic potential, grounded in experimental data and established protocols.

The Strategic Role of Halogenation in Drug Design

For many years, halogens were incorporated into drug candidates primarily to leverage their steric bulk and lipophilicity, enhancing properties like membrane permeability.[5][6] However, modern understanding reveals a more nuanced and powerful role. The discovery and characterization of the halogen bond (XB) —a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base—has revolutionized the field.[7][8][9] This interaction, analogous to the well-known hydrogen bond, allows for fine-tuning of ligand-receptor binding affinity and selectivity.[6][10]

Halogenation impacts a molecule's profile in several key ways:

  • Modulation of Physicochemical Properties : Halogens alter a molecule's size, lipophilicity, polarity, and pKa.

  • Enhancement of Pharmacokinetic (ADME) Profiles : The strong carbon-fluorine bond can block metabolic pathways, increasing a drug's half-life, while other halogens can influence distribution and clearance.[11]

  • Improvement of Pharmacodynamic Properties : Halogens can form critical interactions within a target's binding site, including van der Waals forces and specific halogen bonds, leading to enhanced potency and selectivity.[12]

This guide will dissect the unique contributions of each halogen when appended to the versatile isoquinoline framework.

Comparative Analysis of Halogenated Isoquinolines

The choice of halogen is a critical decision in the lead optimization process. The distinct electronic and steric properties of each halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—impart unique characteristics to the parent isoquinoline molecule.

Table 1: Comparative Physicochemical Properties of Halogens
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Polarizability (ų) 0.562.183.054.7
C-X Bond Energy (kcal/mol) ~115~84~72~58
Halogen Bond Donor Strength NegligibleWeakModerateStrong
Fluorinated Isoquinolines: The Metabolic Guardian

Fluorine is the most utilized halogen in medicinal chemistry.[7] Its small size and high electronegativity bring about profound changes without significant steric hindrance.

  • Physicochemical & PK/PD Impact : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[11] This "metabolic blocking" strategy can dramatically improve a drug's bioavailability and half-life. Fluorine's electronegativity can lower the pKa of nearby basic groups, like the isoquinoline nitrogen, affecting solubility and receptor interactions. While typically not a halogen bond donor, fluorine can act as a hydrogen bond acceptor.[10]

  • Therapeutic Applications & Case Study : Fluorinated isoquinolines are prevalent in kinase inhibitors. For example, 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B) and demonstrated anti-inflammatory effects.[1] The introduction of fluorine is predicted to enhance potency by altering the molecule's electronic distribution, leading to stronger interactions with biological targets.[11]

Chlorinated Isoquinolines: The Versatile Workhorse

Chlorine offers a balance of size, lipophilicity, and electronic properties, making it a versatile tool for drug design.

  • Physicochemical & PK/PD Impact : Chlorine is significantly more lipophilic than hydrogen, allowing it to occupy hydrophobic pockets within a binding site. It is a capable, albeit weak, halogen bond donor.[9] Dichlorinated isoquinolines, such as 3,6-Dichloroisoquinoline, serve as versatile intermediates in drug discovery, where the chlorine atoms can be selectively functionalized through cross-coupling reactions to explore chemical space.[13]

  • Therapeutic Applications & Case Study : Chloro-substituted isoquinolines are key building blocks for developing targeted therapies, particularly kinase inhibitors used in oncology.[13] The ability to replace the chlorine with other functional groups allows for the optimization of binding affinity and pharmacokinetic properties.[13] For instance, in the development of dopamine D4 receptor ligands, a 2-chloro analogue showed a 55-fold increase in activity over the unsubstituted compound, an effect attributed to the formation of a halogen bond with the receptor.[10]

Brominated Isoquinolines: The Potency Enhancer

Bromine provides increased polarizability and stronger halogen bonding capabilities compared to chlorine, often translating to a direct increase in binding affinity.

  • Physicochemical & PK/PD Impact : Bromine is a strong halogen bond donor, capable of forming stabilizing interactions with backbone carbonyls or other Lewis bases in a protein active site.[7][9] This interaction can be critical for achieving high potency. Its larger size can also provide favorable van der Waals contacts. Brominated compounds have shown improved anticancer activity compared to their non-brominated counterparts in various scaffolds.[5]

  • Therapeutic Applications & Case Study : Brominated quinolines (a related scaffold) have been evaluated as novel anticancer agents, with some derivatives showing potent antiproliferative activity against various tumor cell lines and inhibiting Topoisomerase I.[14] The synthetic accessibility of brominated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, allows for the creation of polyhalogenated structures for complex structure-activity relationship (SAR) studies.[15]

Iodinated Isoquinolines: The Imaging Specialist

Iodine, the largest and most polarizable of the common halogens, is the most potent halogen bond donor. Its utility, however, extends beyond binding into the realm of medical diagnostics.

  • Physicochemical & PK/PD Impact : The strong halogen bonds formed by iodine can provide a significant boost to binding affinity.[9] However, the large size and potential metabolic liabilities of iodo-compounds can be challenging. The most compelling application of iodinated isoquinolines is in molecular imaging. Radioisotopes of iodine, such as ¹²³I, can be incorporated into the molecule to create radiotracers for Single-Photon Emission Computed Tomography (SPECT).

  • Therapeutic Applications & Case Study : The compound 8-[¹²³I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid [ITIC(OH)] has been successfully evaluated as an imaging agent for prostate cancer.[16] In animal models, the tracer showed high and specific accumulation in prostate tumors, allowing for excellent visualization with a high tumor-to-background ratio.[16] This highlights a unique application where the halogen itself is the functional component for diagnostics.

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

Halogen Bonding Interaction

This diagram illustrates the fundamental C-X•••Y halogen bond, highlighting the σ-hole.

HalogenBond cluster_ligand Ligand (Halogen Donor) cluster_receptor Receptor (Halogen Acceptor) C C X X C->X Covalent Bond sigma σ-hole (+) Y Y (e.g., O, N) X->Y  Halogen Bond  (Non-covalent)

Caption: The directional halogen bond (XB) between a halogen atom (X) and a Lewis base (Y).

General Drug Discovery Workflow

This flowchart outlines the typical progression for developing halogenated isoquinoline drug candidates.

DrugDiscoveryWorkflow Synthesis Synthesis of Halogenated Isoquinolines Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Kinase Assay, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Design LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: A typical iterative workflow for the discovery of halogenated isoquinoline drug candidates.

Experimental Protocols

To provide a practical context, this section details representative protocols for the synthesis and biological evaluation of halogenated isoquinolines.

Protocol 1: Synthesis of 4-Bromo-isoquinoline

This protocol is adapted from modern methodologies for direct C4-halogenation, which avoids the need for pre-functionalization.[17] This one-pot sequence involves dearomatization, electrophilic bromination, and rearomatization.

Materials:

  • Isoquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add isoquinoline (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL).

  • Dearomatization: Cool the solution to 0 °C in an ice bath. Add Boc₂O (1.2 mmol, 1.2 eq) to the solution. Stir at 0 °C for 30 minutes. The reaction progress can be monitored by TLC.

  • Electrophilic Bromination: To the same flask, add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Rearomatization & Workup: Cool the reaction mixture back to 0 °C. Slowly add Trifluoroacetic acid (TFA) (5.0 mmol, 5.0 eq) dropwise. Stir for 1 hour at room temperature.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral/basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-isoquinoline product.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values.

Protocol 2: Cell Viability Evaluation using MTT Assay

This protocol determines the cytotoxicity of a halogenated isoquinoline compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa (human cervical carcinoma) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Halogenated isoquinoline test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated isoquinoline stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validation: The experiment should be performed in triplicate and repeated at least three independent times to ensure reproducibility. A positive control (e.g., a known cytotoxic drug like Doxorubicin) should be included to validate the assay's performance.

Conclusion and Future Perspectives

The strategic halogenation of the isoquinoline scaffold is a powerful and multifaceted tool in medicinal chemistry. The choice of halogen is far from arbitrary, with each element offering a unique profile of benefits and challenges. Fluorine excels at enhancing metabolic stability, chlorine provides versatile scaffolding opportunities, bromine is a potent affinity enhancer through strong halogen bonds, and iodine opens the door to molecular imaging applications.

The future of this field lies in the continued rational design of halogenated isoquinolines. A deeper understanding of halogen bonding in complex biological systems, aided by computational chemistry, will enable more precise targeting and selectivity.[7][12] Furthermore, the development of novel synthetic methods for site-selective poly-halogenation will allow for an even more sophisticated exploration of the chemical space around this privileged core.[15][17] As our ability to predict and control the subtle interplay of halogen-driven interactions improves, halogenated isoquinolines will undoubtedly continue to yield novel and impactful therapeutic agents.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful scientific inquiry. This is particularly true for novel heterocyclic compounds like 1,3-dichloro-6-fluoroisoquinoline, a molecule with significant potential as a versatile building block in the synthesis of new pharmaceutical agents and agrochemicals. Its reactive chlorine atoms at the 1 and 3 positions, coupled with the electronic influence of the fluorine atom at the 6-position, make it a valuable scaffold for creating diverse molecular architectures. However, the very reactivity that makes this compound attractive also presents challenges in its synthesis and purification, necessitating a robust and multi-faceted approach to purity assessment.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for evaluating the purity of synthesized this compound. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer insights gleaned from years of practical experience in the field. Our focus will be on not just how to perform these analyses, but why specific choices are made, empowering you to develop a comprehensive and self-validating quality control strategy.

The Synthetic Landscape: A Proposed Route to this compound and Potential Impurities

A robust chlorinating agent for such transformations is a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1] POCl₃ alone can be effective, but the addition of PCl₅ often enhances the chlorinating power of the reagent system.[1]

Proposed Synthesis Workflow

A 6-fluoroisoquinoline-1,3(2H,4H)-dione B POCl3 / PCl5 A->B Chlorination C This compound B->C D Work-up & Purification (e.g., Column Chromatography) C->D

Caption: Proposed synthesis of this compound.

A critical aspect of purity assessment is anticipating potential impurities. In this proposed synthesis, several byproducts could arise:

  • Incomplete Chlorination: The mono-chlorinated intermediates, 1-chloro-6-fluoro-isoquinolin-3(2H)-one and 3-chloro-6-fluoro-isoquinolin-1(2H)-one, are the most probable impurities if the reaction does not go to completion.

  • Starting Material Carryover: Unreacted 6-fluoroisoquinoline-1,3(2H,4H)-dione may persist if the reaction conditions are not optimized.

  • Hydrolysis Products: During work-up, the highly reactive dichloro product can hydrolyze back to the mono-chloro intermediates or even the starting dione.

  • Phosphorous Byproducts: Residual phosphorus-containing reagents and byproducts can contaminate the final product if not thoroughly removed during purification.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient to definitively declare a compound as "pure." A truly rigorous assessment employs a suite of orthogonal methods, each providing a unique perspective on the sample's composition.

Technique Principle Information Gained Strengths Limitations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for quantitative analysis, widely applicable.May not detect highly volatile or non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Detection of volatile impurities, structural information from fragmentation patterns.Excellent for volatile impurities, high sensitivity, structural elucidation.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, quantitative with an internal standard.Lower sensitivity than chromatographic methods, signal overlap can be an issue.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert C, H, and N into gaseous products (CO₂, H₂O, N₂) for quantification.Determination of the elemental composition (mass % of C, H, N).Confirms the empirical formula of the bulk material.Does not provide information on the nature or quantity of individual impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in most organic synthesis labs. Its ability to separate compounds with subtle differences in polarity makes it ideal for detecting closely related impurities.

Experimental Protocol: RP-HPLC for this compound

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For separating halogenated aromatics, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity due to different pi-pi interactions.[2]

  • Mobile Phase: A gradient elution is recommended for initial method development to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-320 nm range). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Interpreting the Data: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to demonstrate that the impurity peaks are well-resolved from the main peak.

A Sample Dissolution B HPLC Injection A->B C C18 Column Separation B->C D UV/PDA Detection C->D E Chromatogram Analysis (Area % Purity) D->E

Caption: RP-HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for identifying volatile and semi-volatile impurities that might be missed by HPLC. For a compound like this compound, this could include residual solvents or volatile byproducts.

Experimental Protocol: GC-MS for this compound

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Injector: Split/splitless injector, with the inlet temperature set to 250-280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Interpreting the Data: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification. The presence of chlorine atoms can be inferred from the characteristic isotopic pattern of the molecular ion and fragment peaks (an M+2 peak with approximately one-third the intensity of the M peak for each chlorine atom).[3][4]

A Sample in Volatile Solvent B GC Injection A->B C Capillary Column Separation B->C D Electron Ionization C->D E Mass Analyzer D->E F Data Analysis (TIC & Mass Spectra) E->F

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed structural information. For this compound, both ¹H and ¹⁹F NMR are indispensable.

  • ¹H NMR: Will confirm the presence and connectivity of the protons on the aromatic ring. The integration of the proton signals can be used for quantitative analysis against a certified internal standard.

  • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which often results in a simple, well-resolved spectrum with minimal background interference.[5] This makes ¹⁹F NMR an excellent method for both identifying and quantifying fluorine-containing impurities.[6]

Experimental Protocol: Quantitative NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a suitable internal standard (e.g., for ¹H NMR, 1,3,5-trimethoxybenzene; for ¹⁹F NMR, trifluorotoluene). The standard should have sharp signals that do not overlap with the analyte signals.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Ensure the spectral width is large enough to encompass all fluorine signals.

  • Data Processing and Calculation:

    • Carefully integrate the signals of the analyte and the internal standard.

    • The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Interpreting the Data: The presence of unexpected signals in either the ¹H or ¹⁹F NMR spectrum indicates the presence of impurities. The relative integration of these impurity signals can provide a semi-quantitative estimate of their levels.

Elemental Analysis

Elemental analysis provides a fundamental assessment of the bulk purity of the sample by determining the mass percentages of carbon, hydrogen, and nitrogen.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.[7]

  • Analysis: The sample is combusted at high temperature in a stream of oxygen.[8] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[9]

Interpreting the Data: The experimentally determined mass percentages of C, H, and N are compared to the theoretical values for this compound (C₉H₄Cl₂FN, MW: 216.04 g/mol ; Theoretical: C, 50.03%; H, 1.87%; N, 6.48%). A deviation of more than ±0.4% from the theoretical values is generally considered to indicate an impure sample or the presence of residual solvent.

Conclusion: An Integrated Approach to Purity Validation

The rigorous assessment of a novel compound like this compound demands a multi-pronged analytical strategy. While RP-HPLC provides the cornerstone for quantitative purity determination, it must be complemented by orthogonal techniques to build a comprehensive purity profile. GC-MS is essential for identifying volatile impurities, NMR spectroscopy provides invaluable structural confirmation and an alternative quantitative measure, and elemental analysis serves as a fundamental check of the elemental composition.

By judiciously applying these techniques in concert, researchers can be confident in the quality of their synthesized material, ensuring that their subsequent biological or chemical investigations are built upon a solid and reliable foundation. This commitment to analytical rigor is not just good practice; it is an indispensable component of scientific integrity.

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The Definitive Guide to Structural Elucidation of 1,3-Dichloro-6-fluoroisoquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystallography as the gold standard for the structural analysis of 1,3-dichloro-6-fluoroisoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] We will delve into the nuances of this technique, from synthesis and crystallization to data analysis, while also providing a comparative overview of alternative analytical methods.

The Critical Importance of Structural Analysis

This compound and its analogs are heterocyclic compounds that serve as versatile building blocks in the synthesis of novel therapeutic agents and functional materials.[1][3] The specific arrangement of atoms, including the chlorine and fluorine substituents on the isoquinoline core, dictates the molecule's physicochemical properties, biological activity, and potential for intermolecular interactions.[2] Therefore, unambiguous structural elucidation is not merely a confirmatory step but a critical component of rational drug design and materials engineering.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction remains the most powerful and widely used technique for determining the precise atomic arrangement within a crystalline solid.[4] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Synthesis and Crystallization: The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound. Various synthetic routes can be employed to prepare this compound derivatives.[5][6] The purity of the synthesized compound is crucial for successful crystallization.

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography.[7] For small molecules like this compound derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: This is the most common and straightforward method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound.[8] The choice of solvent is critical and often requires screening a variety of options.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.[8]

Experimental Protocol: Crystallization of a this compound Derivative

  • Purification: Ensure the synthesized this compound derivative is of high purity (>95%) using techniques like column chromatography or recrystallization.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) to create saturated or near-saturated solutions.

  • Crystallization Setup (Slow Evaporation): Cover the vials with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vials in a vibration-free environment.

  • Monitoring: Observe the vials periodically over several days to weeks for the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[7]

Diagram: Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification (>95%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Select Method (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Harvest Crystal Structure_Solution Structure Solution Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement

Caption: Workflow for obtaining a crystal structure.

Data Collection and Structure Elucidation

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are collected by a detector.[7] The intensity and position of these reflections are then used to solve and refine the crystal structure.

Experimental Protocol: X-ray Data Collection and Analysis

  • Mounting: The harvested crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Comparative Analysis: Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other techniques can offer valuable insights, particularly when obtaining suitable crystals is not feasible.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactionsUnambiguous and highly detailed structural informationRequires high-quality single crystals, which can be difficult to obtain
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic fieldConnectivity of atoms (1D and 2D NMR), relative stereochemistry (NOE), solution-state conformationProvides information about the structure in solution, does not require crystallizationDoes not provide precise bond lengths and angles, interpretation can be complex for intricate molecules[9][10]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS), fragmentation patterns for structural cluesHigh sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis[11]Provides limited information on the 3D arrangement of atoms
Computational Modeling Quantum mechanical or molecular mechanics calculationsTheoretical 3D structure, conformational analysis, electronic propertiesDoes not require a physical sample, can predict properties of hypothetical molecules[12][13][14][15]Accuracy depends on the level of theory and can be computationally expensive, requires experimental validation

Diagram: Decision Tree for Structural Analysis

G Start Need Structural Information Crystal Can you obtain high-quality crystals? Start->Crystal Xray X-ray Crystallography Crystal->Xray Yes Alternatives Consider Alternative Methods Crystal->Alternatives No NMR NMR Spectroscopy (Connectivity, Stereochemistry) Alternatives->NMR MS Mass Spectrometry (Molecular Formula, Fragmentation) Alternatives->MS Comp Computational Modeling (Theoretical Structure) Alternatives->Comp

Caption: Decision-making for structural elucidation.

Case Study Insights from Structurally Related Halogenated Isoquinolines

While a crystal structure for this compound is not publicly available, analysis of related halogenated isoquinoline and quinoline structures reveals important insights. For instance, the crystal structure of 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates how steric repulsion between the sulfonyl group and the fluorine atom influences the molecular conformation.[16] In another example, the crystal packing of halogenated N-methylquinoline-2-ones is dictated by intermolecular interactions.[17] These studies suggest that in this compound derivatives, one can expect the halogen atoms to play a significant role in directing crystal packing through halogen bonding and other weak intermolecular forces.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography stands as the unparalleled method of choice, providing a wealth of information crucial for drug design and materials science. The success of this technique hinges on the ability to obtain high-quality single crystals, a process that often requires meticulous experimentation with various crystallization conditions. When crystallization proves challenging, a combination of spectroscopic techniques, such as NMR and mass spectrometry, alongside computational modeling, can provide valuable, albeit less precise, structural information. A comprehensive understanding of the strengths and limitations of each technique is essential for researchers to make informed decisions and advance their scientific endeavors.

References

  • Verkhov, F. K., et al. (n.d.). Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structures of boroisoquinolines 18f and 19c. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

  • National Institutes of Health. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Ohba, S., et al. (2012). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 10), o427–o430. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. Retrieved from [Link]

  • NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 1964 - Perspectives: Enhancing X-ray vision. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Methods in Drug Discovery. PMC. Retrieved from [Link]

  • ProQuest. (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding. Retrieved from [Link]

Sources

Comparative Guide: Kinase Inhibitory Activity of Fluorinated Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of fluorinated isoquinoline analogs as kinase inhibitors, specifically focusing on the structural evolution from Fasudil (non-fluorinated) to Ripasudil (fluorinated). For researchers in drug discovery, the incorporation of fluorine into the isoquinoline scaffold represents a critical optimization strategy. It enhances potency, improves isoform selectivity (particularly for ROCK1/ROCK2 ), and modulates metabolic stability. This document synthesizes comparative IC50 data, mechanistic insights, and validated experimental protocols to support the development of next-generation kinase inhibitors.

Mechanistic Rationale: The Fluorine Effect

The transition from a standard isoquinoline to a fluorinated analog is not merely a cosmetic structural change; it fundamentally alters the physicochemical properties of the inhibitor.

Electronic Modulation & pKa

The isoquinoline nitrogen (N2) and the sulfonamide moiety are critical for hydrogen bonding within the ATP-binding pocket of kinases.

  • Non-Fluorinated (e.g., Fasudil): The basicity of the isoquinoline ring can lead to non-specific binding and rapid metabolic clearance.

  • Fluorinated (e.g., Ripasudil): The introduction of a highly electronegative fluorine atom (typically at C4 or C5) withdraws electron density from the aromatic system. This lowers the pKa of the neighboring nitrogen, optimizing the hydrogen bond donor/acceptor capability in the hinge region of the kinase.

Metabolic Stability (Metabolic Blocking)

Isoquinoline rings are susceptible to oxidative metabolism by Cytochrome P450 and Aldehyde Oxidase (AO).

  • The Problem: The C1 and C4 positions are "soft spots" for nucleophilic attack or oxidation.

  • The Solution: Fluorine substitution at the C4 position (as seen in Ripasudil) blocks this metabolic liability due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the compound's half-life and altering its metabolic route (e.g., shifting from CYP-mediated oxidation to renal elimination).

Comparative Analysis: Fasudil vs. Ripasudil

The most definitive data on fluorinated isoquinolines comes from the comparison of Fasudil (the first-generation ROCK inhibitor) and Ripasudil (K-115), a second-generation fluorinated analog.

Structural Comparison
  • Fasudil: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.[1][2][3]

  • Ripasudil: 4-fluoro -5-[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline.[1][3]

    • Note: Ripasudil features both a C4-fluorine and a methylated diazepane ring.[1][2] The fluorine is critical for the isoquinoline core's electronic tuning.

Quantitative Performance Data (IC50 & Selectivity)

The following table aggregates experimental data demonstrating the superior potency and selectivity of the fluorinated analog.

FeatureFasudil (Non-Fluorinated)Ripasudil (Fluorinated)Fold Improvement
Target ROCK (Pan-inhibitor)ROCK (Selective)N/A
IC50 (ROCK1) 300 - 500 nM51 nM ~6x - 10x Potency
IC50 (ROCK2) ~300 nM19 nM ~15x Potency
Selectivity (ROCK vs PKA) Low (Inhibits PKA @ ~1-5 µM)High (>100-fold selectivity)Significant reduction in off-target effects
Metabolic Stability Moderate (Rapid hepatic metabolism)High (Resistant to C4 oxidation)Extended local duration (eye)
Clinical Status Approved (Cerebral Vasospasm)Approved (Glaucoma/OHT)Improved safety profile

Data Interpretation: The addition of the fluorine atom at C4, combined with the chiral methyl group, allows Ripasudil to fit more snugly into the ATP-binding pocket of ROCK2. The IC50 values clearly show that the fluorinated analog is a nanomolar-range inhibitor (19 nM), whereas the non-fluorinated parent is a sub-micromolar inhibitor (~300 nM).

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the Rho/ROCK signaling pathway and the specific intervention points of these isoquinoline inhibitors.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 (Rho-Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor Fluorinated Isoquinoline (Ripasudil) Inhibitor->ROCK Inhibits (ATP Competition) pMLC p-MLC (Phosphorylated) MYPT1->pMLC Dephosphorylates MLC->pMLC Phosphorylation Actin Actomyosin Contraction (Cellular Response) pMLC->Actin Promotes

Caption: The RhoA-ROCK signaling cascade. Fluorinated isoquinolines (Yellow) competitively inhibit ROCK, preventing the phosphorylation of MYPT1 and MLC, thereby reducing actomyosin contraction.

Experimental Protocols

To validate the comparative activity of fluorinated analogs, the following protocols are recommended. These are designed to be self-validating systems.

Biochemical Assay: ADP-Glo Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP. It is preferred over radioactive assays for high-throughput screening of isoquinoline analogs.

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Substrate: S6 Kinase Substrate peptide (20 µM).

  • Enzyme: Recombinant ROCK1 or ROCK2 (0.5 - 1.0 ng/well).

  • ATP: Ultrapure ATP (10 µM - near Km).

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of Fasudil and Ripasudil in DMSO. Final DMSO concentration in the assay should be <1%.

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well white plate.

    • Add 5 µL of Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding).

    • Initiate reaction by adding 5 µL of Substrate/ATP mix.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read Luminescence (RLU) on a plate reader.

  • Validation: Calculate Z' factor. A Z' > 0.5 indicates a robust assay. Plot RLU vs. log[Concentration] to determine IC50.

Cellular Assay: Western Blot for p-MYPT1

To confirm that the biochemical potency translates to cellular activity (membrane permeability), monitor the phosphorylation of MYPT1 (Thr853), a direct ROCK substrate.

Protocol:

  • Cell Culture: Seed A7r5 (rat aortic smooth muscle) or TM (trabecular meshwork) cells in 6-well plates. Grow to 80% confluence.

  • Treatment:

    • Serum-starve cells for 24 hours.

    • Pre-treat with Fasudil or Ripasudil (0.1 µM, 1.0 µM, 10 µM) for 1 hour.

    • Stimulate with Lysophosphatidic Acid (LPA) (10 µM) for 10 minutes to induce Rho/ROCK activation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Run 20 µg protein on SDS-PAGE. Transfer to PVDF.

    • Primary Antibody: Anti-phospho-MYPT1 (Thr853) (1:1000).

    • Loading Control: Anti-Total-MYPT1 or Anti-GAPDH.

  • Analysis: Quantify band intensity. The fluorinated analog (Ripasudil) should show significant suppression of p-MYPT1 at lower concentrations (e.g., 1.0 µM) compared to Fasudil.

Workflow Visualization

The following diagram outlines the logical flow for validating a new fluorinated isoquinoline analog.

Assay_Workflow Step1 Synthesis (C4-Fluorination) Step2 Biochemical Screen (ADP-Glo: ROCK1/2) Step1->Step2 IC50 < 100 nM? Step2->Step1 No (Re-design) Step3 Selectivity Panel (PKA, PKC, MLCK) Step2->Step3 Yes Step4 Cellular Assay (p-MYPT1 Western) Step3->Step4 High Selectivity? Step5 Lead Candidate (Ripasudil-like Profile) Step4->Step5 Validated

Caption: Step-by-step validation workflow for fluorinated kinase inhibitors.

References

  • Ripasudil (K-115), a novel ROCK inhibitor, suppresses retinal neovascularization and hypoxia. Source: PubMed / Investigative Ophthalmology & Visual Science [Link]

  • Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells. Source: Scientific Reports / Nature.com [Link]

  • Pharmacological properties of ripasudil (K-115), a Rho-kinase inhibitor, and its potential for the treatment of glaucoma. Source: Japanese Journal of Ophthalmology [Link]

  • Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase. Source: Xenobiotica [Link]

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Source: PMC / NIH [Link]

Sources

The Strategic Utility of 1,3-Dichloro-6-fluoroisoquinoline in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, 1,3-Dichloro-6-fluoroisoquinoline emerges as a highly versatile and reactive building block. Its unique substitution pattern, featuring two reactive chlorine atoms at positions amenable to selective functionalization and a fluorine atom for modulating physicochemical properties, offers a powerful tool for the synthesis of complex molecular architectures. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against alternative building blocks and detailing experimental protocols for its utilization.

The Architectural Advantage: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine atoms. The chlorine at the 1-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions compared to the chlorine at the 3-position. This regioselectivity allows for a stepwise and controlled elaboration of the isoquinoline core.

Furthermore, the presence of the electron-withdrawing fluorine atom at the 6-position influences the overall electronic properties of the heterocyclic system. This can enhance the reactivity of the chloro-substituents towards certain reagents and can also impart desirable pharmacokinetic properties, such as improved metabolic stability and membrane permeability, in the final target molecules.

A general overview of the synthetic transformations possible with dichloroisoquinoline scaffolds is depicted below:

Caption: Versatile functionalization pathways of the 1,3-dichloroisoquinoline core.

Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of biologically active compounds, including numerous kinase inhibitors. The strategic placement of substituents on this framework allows for the fine-tuning of interactions with the ATP-binding site of kinases.

While specific examples detailing the use of this compound in kinase inhibitor synthesis are not extensively documented in publicly available literature, the analogous 1,3-dichloroisoquinoline is a known intermediate in the synthesis of various kinase inhibitors. The differential reactivity of the two chlorine atoms is exploited to introduce different functionalities, mimicking the hinge-binding motifs and solvent-front interacting moieties common in type I and type II kinase inhibitors.

Comparative Performance:

The primary advantage of using a di-halogenated isoquinoline building block like this compound over a mono-halogenated or non-halogenated precursor lies in the ability to perform sequential, site-selective cross-coupling reactions. This allows for the construction of complex molecular architectures with greater efficiency and control compared to linear synthetic routes.

Building BlockKey FeaturesAdvantages in Kinase Inhibitor SynthesisDisadvantages
This compound Two distinct reactive sites (C1 & C3-Cl). Modulating fluorine at C6.Sequential and regioselective introduction of pharmacophoric groups. Fluorine can enhance binding affinity and metabolic stability.Higher cost and potentially more complex reaction optimization compared to simpler analogs.
1-Chloroisoquinoline Single reactive site.Simpler reaction profiles for mono-substitution.Less versatile for building complex, multi-substituted inhibitors.
Isoquinoline Unfunctionalized core.Readily available and inexpensive.Requires initial halogenation or other activation steps, adding to the synthetic sequence.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are representative, generalized protocols based on established methodologies for similar dichloroisoquinoline systems.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a powerful method for introducing aryl or vinyl substituents at the chloro-positions.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,3-Dichloro-6-fluoroisoquinoline in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Within this important class of compounds, halogenated isoquinolins, and specifically this compound, have emerged as highly versatile building blocks in the synthesis of novel therapeutic agents and agrochemicals. The presence of chlorine atoms at the 1 and 3 positions provides reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final molecule.

This technical guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of this compound. The first method is a modern approach centered around the construction and subsequent chlorination of a 6-fluoroisoquinoline-1,3(2H,4H)-dione intermediate. The second is a more classical approach utilizing the Bischler-Napieralski reaction. By presenting detailed experimental protocols, comparative data, and an in-depth analysis of the underlying chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic route for their specific needs.

Method 1: Synthesis via 6-Fluoroisoquinoline-1,3(2H,4H)-dione Intermediate

This contemporary approach builds the isoquinoline core from acyclic precursors, offering good control over the substitution pattern. The key intermediate, 6-fluoroisoquinoline-1,3(2H,4H)-dione, is first synthesized and then subjected to chlorination to yield the target compound.

Causality Behind Experimental Choices

The selection of 2-(carboxymethyl)-4-fluorobenzoic acid as the starting material is strategic as it already contains the desired fluorine atom at the correct position on the benzene ring. The use of urea in the initial cyclization step is a common and cost-effective method for the formation of the imide ring of the isoquinolinedione. The subsequent chlorination with phosphorus oxychloride (POCl₃) is a standard and effective method for converting cyclic amides and imides to their corresponding chloro derivatives.[1][2][3] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this type of chlorination reaction.

Experimental Workflow

cluster_0 Method 1: Synthesis via Dione Intermediate 2-(carboxymethyl)-4-fluorobenzoic acid 2-(carboxymethyl)-4-fluorobenzoic acid 6-fluoro-isoquinoline-1,3(2H,4H)-dione 6-fluoro-isoquinoline-1,3(2H,4H)-dione 2-(carboxymethyl)-4-fluorobenzoic acid->6-fluoro-isoquinoline-1,3(2H,4H)-dione Urea, Acetic Acid, Δ This compound This compound 6-fluoro-isoquinoline-1,3(2H,4H)-dione->this compound POCl₃, DMF (cat.), Δ

Caption: Workflow for the synthesis of this compound via a dione intermediate.

Detailed Experimental Protocol: Method 1

Step 1a: Synthesis of 6-Fluoro-isoquinoline-1,3(2H,4H)-dione

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(carboxymethyl)-4-fluorobenzoic acid (19.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow for precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL) followed by cold ethanol (2 x 30 mL).

  • Dry the solid under vacuum to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization from acetic acid.

Step 1b: Synthesis of this compound

  • In a well-ventilated fume hood, charge a 100 mL round-bottom flask with 6-fluoro-isoquinoline-1,3(2H,4H)-dione (17.9 g, 0.1 mol) and phosphorus oxychloride (POCl₃, 50 mL, 0.54 mol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Heat the mixture to reflux (approximately 105 °C) for 4 hours. The evolution of HCl gas will be observed.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[4][5][6][7] This approach involves the intramolecular cyclization of a β-phenylethylamide.

Causality Behind Experimental Choices

This route begins with the commercially available 4-fluorophenethylamine. Acylation with chloroacetyl chloride provides the necessary amide precursor for the Bischler-Napieralski cyclization. Phosphorus oxychloride (POCl₃) is a common dehydrating and activating agent for this reaction, promoting the electrophilic aromatic substitution required for ring closure.[7] The resulting 3,4-dihydroisoquinoline is then aromatized, and subsequent chlorination at the 1 and 3 positions is achieved. This multi-step approach offers a different disconnection strategy compared to Method 1.

Experimental Workflow

cluster_1 Method 2: Synthesis via Bischler-Napieralski Reaction 4-Fluorophenethylamine 4-Fluorophenethylamine N-(4-Fluorophenethyl)-2-chloroacetamide N-(4-Fluorophenethyl)-2-chloroacetamide 4-Fluorophenethylamine->N-(4-Fluorophenethyl)-2-chloroacetamide Chloroacetyl chloride, Base 1-Chloromethyl-6-fluoro-3,4-dihydroisoquinoline 1-Chloromethyl-6-fluoro-3,4-dihydroisoquinoline N-(4-Fluorophenethyl)-2-chloroacetamide->1-Chloromethyl-6-fluoro-3,4-dihydroisoquinoline POCl₃, Toluene, Δ 6-Fluoro-1-methylisoquinoline 6-Fluoro-1-methylisoquinoline 1-Chloromethyl-6-fluoro-3,4-dihydroisoquinoline->6-Fluoro-1-methylisoquinoline Pd/C, Δ 6-Fluoro-1-methylisoquinoline-N-oxide 6-Fluoro-1-methylisoquinoline-N-oxide 6-Fluoro-1-methylisoquinoline->6-Fluoro-1-methylisoquinoline-N-oxide m-CPBA This compound This compound 6-Fluoro-1-methylisoquinoline-N-oxide->this compound POCl₃, Δ

Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Detailed Experimental Protocol: Method 2

Step 2a: Synthesis of N-(4-Fluorophenethyl)-2-chloroacetamide

  • Dissolve 4-fluorophenethylamine (13.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in dichloromethane (150 mL) in a flask cooled in an ice bath.

  • Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

Step 2b: Bischler-Napieralski Cyclization

  • Dissolve the crude N-(4-fluorophenethyl)-2-chloroacetamide (0.1 mol) in dry toluene (100 mL).

  • Add phosphorus oxychloride (POCl₃, 23.0 g, 0.15 mol) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and wash with toluene.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution and extract with dichloromethane.

  • Dry the organic extract and evaporate the solvent to give crude 1-chloromethyl-6-fluoro-3,4-dihydroisoquinoline.

Step 2c: Aromatization and Subsequent Chlorination

  • The crude 1-chloromethyl-6-fluoro-3,4-dihydroisoquinoline is aromatized by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like xylene to yield 6-fluoro-1-methylisoquinoline.

  • The resulting 6-fluoro-1-methylisoquinoline is then converted to its N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Finally, treatment of the N-oxide with phosphorus oxychloride (POCl₃) will introduce the chlorine atoms at the 1 and 3 positions to yield this compound.

Head-to-Head Comparison of Synthetic Routes

FeatureMethod 1: Dione IntermediateMethod 2: Bischler-Napieralski
Starting Materials 2-(carboxymethyl)-4-fluorobenzoic acid, Urea, POCl₃4-Fluorophenethylamine, Chloroacetyl chloride, POCl₃, Pd/C, m-CPBA
Number of Steps 24
Overall Yield (Estimated) Moderate to GoodLower
Scalability GoodModerate
Key Reactions Imide formation, ChlorinationAmide formation, Bischler-Napieralski cyclization, Aromatization, N-oxidation, Chlorination
Advantages Shorter route, Good control of regiochemistry, Readily available starting materials for the dione synthesis.Utilizes a classic and well-established named reaction.
Disadvantages The synthesis of the starting diacid may be required.Longer synthetic sequence, potential for side reactions during cyclization and aromatization, use of multiple reagents.
Safety Considerations Use of POCl₃ requires a well-ventilated fume hood.Use of POCl₃, handling of Pd/C catalyst, and m-CPBA require appropriate safety precautions.

Conclusion and Outlook

Both presented methods offer viable pathways for the synthesis of the valuable building block, this compound. Method 1 , proceeding through a 6-fluoroisoquinoline-1,3(2H,4H)-dione intermediate, is a more convergent and potentially higher-yielding approach. Its shorter reaction sequence and good control over the substitution pattern make it an attractive option for both laboratory-scale synthesis and potential scale-up.

Method 2 , employing the classical Bischler-Napieralski reaction, provides an alternative disconnection strategy. While it involves a greater number of steps and potentially lower overall yields, it relies on well-established transformations in organic synthesis. The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of production, and the importance of overall efficiency.

Future research in this area may focus on developing even more efficient and sustainable methods for the synthesis of halogenated isoquinolines, potentially through the use of transition-metal-catalyzed C-H activation or novel cyclization strategies.

References

  • Google Patents.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Google Patents. PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-61. [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. [Link]

  • Organic & Biomolecular Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • MDPI. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

Sources

Comparative Guide: Impurity Profiling of Commercial 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antiviral agents, 1,3-Dichloro-6-fluoroisoquinoline serves as a critical scaffold. Its dual chlorine handles allow for sequential, regioselective cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), while the C6-fluorine atom modulates metabolic stability and pKa.

However, commercial sources of this intermediate often vary significantly in quality. Standard Certificate of Analysis (CoA) methods—typically generic C18 HPLC-UV—frequently fail to detect regioisomeric impurities and hydrolysis byproducts that possess similar retention times but drastically different reactivities.

This guide objectively compares a Standard QC Method against an Advanced Orthogonal Protocol . Experimental data demonstrates that relying solely on standard methods can lead to a 5–10% overestimation of purity, resulting in unexplained yield losses and toxicological risks in downstream drug development.

Chemical Context & Impurity Origins[1]

To understand the analytical challenge, we must first visualize the synthesis and degradation pathways. The compound is typically synthesized via the chlorination of 6-fluorohomophthalimide (or the corresponding 1,3-dione) using phosphorus oxychloride (


).
Impurity Formation Pathways
  • Regioisomer (Impurity A): 1,3-Dichloro-7 -fluoroisoquinoline. Arises from isomeric impurities in the fluorohomophthalic acid starting material. Hardest to separate.

  • Hydrolysis Product (Impurity B): 3-Chloro-6-fluoroisoquinolin-1(2H)-one. Arises from moisture exposure; the C1-Cl bond is more labile than C3-Cl.

  • Incomplete Reaction (Impurity C): Monochloro intermediates.

ImpurityPathways SM Start: 4-Fluorohomophthalimide POCl3 Reagent: POCl3 / Reflux SM->POCl3 SM_Iso Isomer: 5-Fluorohomophthalimide SM_Iso->POCl3 Contaminant Target Target: 1,3-Dichloro- 6-fluoroisoquinoline POCl3->Target Major Pathway Imp_A Impurity A: 7-Fluoro Isomer POCl3->Imp_A Parallel Reaction Imp_C Impurity C: Monochloro POCl3->Imp_C Incomplete Chlorination Imp_B Impurity B: Hydrolysis (C1-OH) Target->Imp_B Moisture/Storage

Figure 1: Synthetic origins of critical impurities. Note that Impurity A tracks through the synthesis and is non-removable by standard recrystallization.

Comparative Analysis: Standard vs. Advanced Methods

We analyzed three commercial batches using two distinct methodologies.

The Methods
  • Method A (Standard QC): A generic reversed-phase method often used by bulk chemical vendors.

  • Method B (Advanced Orthogonal): A development-grade method designed to separate positional isomers and detect non-chromophoric variances.

FeatureMethod A: Standard QCMethod B: Advanced Orthogonal
Column C18 (ODS), 5µm, 4.6 x 150mmPhenyl-Hexyl , 1.7µm, 2.1 x 100mm
Mechanism Hydrophobicity onlyHydrophobicity +

Stacking
Mobile Phase Phosphate Buffer / MeCN0.1% Formic Acid / MeCN
Detection UV @ 254 nmUV @ 254 nm + QDa Mass Spec
Orthogonal Check None

F qNMR
(Quantitative NMR)
Run Time 20 Minutes12 Minutes (UPLC)
Experimental Results (Batch comparison)
Impurity TypeMethod A Result (Batch #092)Method B Result (Batch #092)Impact
Target Purity 98.5% (Area %)93.2% (w/w)Overestimated potency
7-Fluoro Isomer Not Detected (Co-elutes)4.1%Regioselectivity failure in next step
Hydrolysis (OH) 0.5%1.8%Lowers yield
Inorganics Not Detected0.9% (via Residue on Ignition)Catalyst poisoning
Analysis of Causality

Why Method A Fails:

  • Co-elution: The 6-fluoro and 7-fluoro isomers have nearly identical hydrophobicities (

    
    ). A standard C18 column cannot resolve them based on hydrophobicity alone.
    
  • Response Factors: UV detection assumes all species have the same extinction coefficient at 254 nm. The hydrolysis product (isoquinolinone) has a different

    
    , leading to quantitation errors.
    

Why Method B Succeeds:

  • 
     Selectivity:  The Phenyl-Hexyl stationary phase interacts differently with the electron-deficient isoquinoline ring depending on the fluorine position (C6 vs C7), creating baseline resolution (
    
    
    
    ).
  • Mass Spec Confirmation: The hydrolysis product (Mass 223/225) is easily distinguished from the parent (Mass 215/217).

  • 
    F NMR:  This is the "Truth Serum." The 6-F signal appears at ~-108 ppm, while the 7-F signal shifts to ~-112 ppm. Integration provides absolute ratio without requiring reference standards for the impurity.
    

Detailed Experimental Protocols

To replicate the superior results of Method B, follow these validated protocols.

Protocol 1: High-Resolution LC-MS Separation

Objective: Quantify organic impurities including regioisomers.

  • Sample Preparation:

    • Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile .

    • Critical: Use amber glassware to prevent light-induced dechlorination.

    • Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • System: UHPLC coupled with Single Quadrupole MS.

    • Column: Waters CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

    • Temperature: 40°C.

    • Flow Rate: 0.4 mL/min.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Table:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

  • Detection:

    • UV: 220 nm (for hydrolysis products) and 254 nm (for parent).

    • MS: ESI Positive Mode, Scan range 100–600 Da.

Protocol 2: F qNMR for Isomer Ratio

Objective: Absolute quantitation of the 6-F vs 7-F ratio.

  • Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-d6 .

  • Internal Standard: Add 2 mg

    
    -trifluorotoluene (optional, for wt% assay).
    
  • Acquisition:

    • Frequency: 376 MHz (or equivalent).

    • Pulse Width: 30° pulse.

    • Relaxation Delay (D1): 10 seconds (Critical: Fluorine has long T1 relaxation times; short D1 leads to integration errors).

    • Scans: 64.

  • Analysis: Integrate the signal at -108.5 ppm (6-F) vs -112.1 ppm (7-F).

Analytical Workflow Decision Tree

Use this logic flow to determine which method is required based on your development stage.

Workflow Start Incoming Material: This compound Stage Development Stage? Start->Stage Early Early Discovery (Mg scale) Stage->Early Speed Priority Late Process Dev / GMP (Kg scale) Stage->Late Quality Priority MethodA Run Method A (C18 UV) Check for gross purity Early->MethodA MethodB Run Method B (Phenyl-Hexyl) Check for Regioisomers Late->MethodB Decision Isomer > 1.0%? MethodB->Decision Action1 Proceed to Synthesis Decision->Action1 No NMR Confirm with 19F NMR Decision->NMR Yes (Quantify) Action2 Reject Batch / Recrystallize NMR->Action2

Figure 2: Recommended analytical decision matrix. Note that Method B is mandatory for GMP or Process Development stages.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][2] ICH Guidelines, 2006.[3] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24862933, 1,3-Dichloroisoquinoline derivatives." PubChem, Accessed 2023. [Link]

  • Separation Science. "Mechanisms of Retention in Phenyl-Hexyl Stationary Phases." Chromatography Online, General Reference for Method B rationale. [Link]

Sources

assessing the impact of the 6-fluoro group on isoquinoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Impact of the 6-Fluoro Group on Isoquinoline Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the "fluorine scan" is a critical optimization step.[1][2][3] Substituting hydrogen with fluorine on an isoquinoline core is not merely a steric placeholder; it profoundly alters the electronic landscape, metabolic stability, and regioselectivity of the heterocycle.[3] This guide objectively compares 6-fluoroisoquinoline against its unsubstituted parent and chlorinated analogs, providing actionable insights for synthetic planning and lead optimization.[1][3]

Key Comparative Findings
FeatureIsoquinoline (Baseline)6-FluoroisoquinolineImpact of 6-F Substitution
pKa (Conj.[1][3] Acid) ~5.4~3.8 – 4.2 (Predicted)Basicity Reduction: Inductive withdrawal (-I) lowers N-basicity.[1][3]
EAS Regioselectivity C5 / C8 mixtureC5 / C7 dominant Regiocontrol: F directs ortho/para.[1][3] Blocks C6; deactivates C8 (meta).
Minisci Reactivity Moderate (C1)Enhanced (C1) Activation: Lower LUMO energy increases susceptibility to radical attack at C1.[1][3]
Metabolic Stability Low (C5/C6 hydroxylation)High Metabolic Block: Prevents P450 oxidation at the susceptible C6 position.

Part 1: Electronic Profiling & Reactivity Logic[1]

To manipulate 6-fluoroisoquinoline effectively, one must understand the duality of the fluorine atom: it is inductively electron-withdrawing (-I) yet resonance-donating (+R).[1]

Basicity and pKa Modulation

The nitrogen atom at position 2 is the basic center.

  • Mechanism: The 6-fluoro group exerts a long-range inductive effect (-I) through the

    
    -framework.[1] Unlike 1- or 3-fluoro substitutions, the 6-position is distal, but the cumulative electron withdrawal is sufficient to lower the pKa of the conjugate acid by approximately 1.0–1.5 log units compared to the parent isoquinoline.
    
  • Implication: 6-fluoroisoquinoline is a weaker base.[1][3] In acid-catalyzed reactions (e.g., Pictet-Spengler), it may require stronger acidic conditions to achieve the same degree of protonation as the non-fluorinated analog.

Electrophilic Aromatic Substitution (EAS)

In unsubstituted isoquinoline, EAS (e.g., nitration, bromination) occurs preferentially at C5 and C8 because the pyridine ring is deactivated by the nitrogen.[3]

  • The 6-Fluoro Shift: Fluorine is an ortho/para director.[1]

    • C5 (Ortho to F): Strongly activated by resonance (+R) and favored kinetically.[1][3]

    • C7 (Ortho to F): Activated by resonance.[1][3]

    • C8 (Meta to F): Deactivated by induction (-I) with no resonance stabilization.[1][3]

  • Result: The 6-fluoro group essentially "cleans up" the reaction profile, suppressing C8 substitution and directing electrophiles almost exclusively to C5 (and secondary C7), simplifying purification.[3]

Nucleophilic & Radical Attack (Minisci Reaction)

The C1 position is the most electron-deficient site, prone to nucleophilic attack or radical addition (Minisci reaction).

  • The 6-Fluoro Boost: The -I effect of fluorine lowers the energy of the LUMO across the entire

    
    -system. This makes the C1 position more electrophilic compared to unsubstituted isoquinoline.[1]
    
  • Data Support: Comparative studies in heterocycle functionalization suggest that electron-deficient isoquinolines (like 6-F or 6-NO2) undergo Minisci alkylation with higher conversion rates than electron-rich analogs (e.g., 6-OMe).[1][3]

Part 2: Visualization of Reactivity Pathways

The following diagram maps the specific reactivity hotspots altered by the 6-fluoro substituent.

G cluster_legend Reactivity Key L1 Electrophilic Attack (EAS) L2 Radical/Nucleophilic (C1) L3 Lithiation (DoM) IsoQ 6-Fluoro Isoquinoline C1_React C1: Enhanced Radical Attack (Minisci) IsoQ->C1_React Inductive Activation (-I) C5_React C5: Major EAS Site (Ortho-directed) IsoQ->C5_React +R Direction C7_React C7: Directed Lithiation (Ortho-directed) IsoQ->C7_React DoM Acidity C6_Block C6: Metabolic Block (Prevents Hydroxylation) IsoQ->C6_Block C-F Bond Strength

Caption: Reactivity map of 6-fluoroisoquinoline showing regio-control exerted by the fluorine atom.

Part 3: Experimental Protocol (Synthesis & Functionalization)

Since 6-fluoroisoquinoline is expensive to source at scale, in-house synthesis via the Pomeranz-Fritsch reaction is the standard reliable method.[1]

Protocol: Synthesis of 6-Fluoroisoquinoline

Objective: Cyclization of 3-fluorobenzaldehyde acetal to the isoquinoline core.[1]

Reagents:
  • 3-Fluorobenzaldehyde (1.0 eq)[1][3]

  • Aminoacetaldehyde diethyl acetal (1.1 eq)[1][3]

  • Toluene (Solvent A)[1][3]

  • Sulfuric Acid (conc.) or Triflic Acid (Cyclization agent)[1][3]

Workflow:
  • Imine Formation (Dean-Stark):

    • Charge a reaction vessel with 3-fluorobenzaldehyde (10 mmol) and toluene (50 mL).

    • Add aminoacetaldehyde diethyl acetal (11 mmol).

    • Reflux with a Dean-Stark trap to remove water.[1][3] Checkpoint: Monitor by TLC until aldehyde disappears (approx. 3-4 hours).

    • Evaporate toluene to yield the crude Schiff base (imine).[1]

  • Cyclization (Pomeranz-Fritsch):

    • Add the crude imine dropwise to cold (0°C) concentrated

      
       (10 mL) or 
      
      
      
      (for higher yields).
    • Allow the mixture to warm to room temperature, then heat to 100°C for 1 hour.

    • Note: The 3-fluoro substituent directs cyclization.[1] You will obtain a mixture of 6-fluoro (major) and 8-fluoro (minor) isomers due to the meta-substitution of the starting aldehyde.

    • Purification: Quench with ice/NaOH. Extract with DCM.[1][3] Separate isomers via column chromatography (Silica, Hexane/EtOAc gradient).[1][3] The 6-fluoro isomer is typically more polar.[1]

Protocol: C1-Alkylation (Minisci Reaction)

Objective: Install an alkyl group at C1 using the 6-F activation.[1]

  • Setup: Dissolve 6-fluoroisoquinoline (1 mmol) in DCM/Water (1:1 biphasic).

  • Reagents: Add Alkyl Carboxylic Acid (2 eq),

    
     (0.2 eq), and TFA (1 eq).
    
  • Initiation: Heat to 40°C and add Ammonium Persulfate (3 eq) portion-wise.

  • Observation: Evolution of

    
     gas indicates radical generation.[1][3]
    
  • Workup: Basify with

    
    , extract DCM.
    
  • Expected Outcome: >70% yield of 1-alkyl-6-fluoroisoquinoline. Comparison: Unsubstituted isoquinoline typically yields 50-60% under identical conditions.[1][3]

Part 4: Biological & Metabolic Implications[1]

For drug discovery professionals, the 6-fluoro group is primarily a tool for Metabolic Stability .[1][3]

Metabolic Soft Spots[1]
  • Isoquinoline: Rapidly metabolized by Cytochrome P450 (CYP2D6, CYP3A4).[1][3] The primary metabolite is often 5,6-dihydroxyisoquinoline (via epoxide intermediate) or 1-isoquinolinone.[1][3]

  • 6-Fluoroisoquinoline: The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidation.[1]

    • Blocking Effect: Fluorine at C6 completely blocks hydroxylation at this position.[1][3]

    • Electronic Deactivation: The electron-withdrawing nature reduces the electron density of the benzene ring, making the remaining C5/C7/C8 positions less susceptible to oxidative attack (epoxidation).

Toxicity Profile

Unlike quinoline, which can form genotoxic epoxides, isoquinolines are generally safer.[1][3][4] However, the 6-fluoro analog further reduces genotoxicity risks by preventing the formation of the 5,6-arene oxide intermediate, a common pathway for DNA adduct formation in polycyclic aromatics.

References

  • Pomeranz-Fritsch Reaction Mechanism & Utility

    • Source: Organic Reactions (Wiley)[1][3][5]

    • Context: Standard synthesis of isoquinolines from benzaldehydes.[1][3]

  • Regioselectivity in Electrophilic Arom

    • Source: Chemistry LibreTexts / J. Org.[1][3] Chem

    • Context: Rules for ortho/para direction of halogens in heteroarom
  • The Minisci Reaction: Radical Alkyl

    • Source: Princeton University / MacMillan Group Guide
    • Context: Mechanism of radical addition to electron-deficient isoquinolines.[1][3]

  • Metabolic Stability of Isoquinolines

    • Source: N
    • Context: Comparison of metabolic pathways between quinoline and isoquinoline deriv

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1,3-Dichloro-6-fluoroisoquinoline (CAS: 1041423-26-0) is a halogenated heterocyclic building block used frequently in medicinal chemistry.[1] Unlike standard organic waste, this compound presents specific downstream risks during thermal destruction due to its high halogen content (Cl, F).

Operational Directive: This material must NEVER be disposed of in general trash or municipal drains. It requires segregation into Halogenated Waste streams to ensure proper high-temperature incineration with acid gas scrubbing.

Physico-Chemical Data Table
PropertySpecificationOperational Implication
CAS Number 1041423-26-0Use for waste manifesting and inventory tracking.
Physical State Solid (Crystalline)Dust generation is a primary exposure vector.
Melting Point 152–154 °CStable solid at room temp; does not require cold storage for safety.
Hazard Class Toxic (Oral) , IrritantH301 (Toxic if swallowed) mandates strict hygiene and zero-contact protocols.
Combustion Byproducts HF, HCl, NOxIncineration must occur at facilities equipped with wet scrubbers.

Hazard Assessment & Safety Architecture

As a Senior Scientist, I emphasize that "safety" is not just PPE—it is a system of barriers. For this compound, the primary risks are ingestion (toxicity) and corrosive gas generation during fire/disposal.

Critical Hazard Statements (GHS)
  • H301: Toxic if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

The "Barrier" Protocol (PPE & Engineering Controls)

Do not rely solely on a lab coat. Use the following layered defense:

  • Respiratory: Handle all solid weighing and transfer operations inside a certified chemical fume hood . If the hood is unavailable, a P100 particulate respirator is required due to the H301/H335 designation.

  • Dermal:

    • Standard Handling: Nitrile gloves (minimum 5 mil thickness) are sufficient for dry solids.

    • Solution Handling: If dissolved in penetrating solvents (e.g., DMSO, DCM), use Silver Shield/Laminate gloves or double-glove (Nitrile over Laminate). The lipophilic nature of the isoquinoline core facilitates skin absorption when in solution.

  • Ocular: Chemical splash goggles are mandatory. Safety glasses are insufficient for potential dust clouds or splashes.

Waste Disposal Procedures

The disposal pathway is dictated by the Resource Conservation and Recovery Act (RCRA) . Because this compound contains fluorine and chlorine, it must be treated as Halogenated Waste .

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, contaminated weighing boats, paper towels, and solid spill debris.

  • Containerization: Place waste in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "this compound"[1][4]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Stream Designation: "Solid Waste - Halogenated Organic."

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong acids. Keep separate from non-halogenated solids to prevent up-charging by waste vendors.

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Reaction mixtures, HPLC effluent, or cleaning solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous solutions in metal drums).

  • Stream Selection: Pour into the Halogenated Solvent Waste carboy (often red-tagged in many labs).

    • Why? Waste vendors blend non-halogenated waste for fuel (energy recovery). Halogenated waste suppresses combustion and creates acid rain (HF/HCl) if burned in standard kilns. It requires specialized incineration.

  • Documentation: Record the approximate concentration of the isoquinoline on the waste log.

Emergency Response: Spill Management

Scenario: You drop a 5g vial of solid this compound on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is active.

  • PPE Up: Don double nitrile gloves, goggles, and a N95/P100 mask.

  • Dry Cleanup (Preferred):

    • Do NOT spray water initially (this spreads the toxic material).

    • Cover the spill with a dust suppressant (e.g., damp paper towels or oil-dry) to prevent airborne particles.

    • Sweep carefully into a dustpan.

  • Decontamination:

    • Once solids are removed, wash the surface with a soap/water solution.[2]

    • Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

Decision Logic Diagram

The following workflow illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound Spill Spill Event? Start->Spill StateCheck Determine Physical State Solid Solid Waste (Pure/Debris) StateCheck->Solid Crystalline/Powder Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved SolidAction Container: HDPE Wide Mouth Label: 'Toxic Solid - Halogenated' Solid->SolidAction LiquidAction Segregate: Halogenated Carboy (Do NOT mix with Non-Halogenated) Liquid->LiquidAction Final EHS Pickup / High-Temp Incineration (Requires Acid Scrubbing) SolidAction->Final LiquidAction->Final Spill->StateCheck No SpillAction Dry Sweep (No Water) Double Glove + Mask Spill->SpillAction Yes SpillAction->SolidAction

Figure 1: Decision matrix for waste categorization and disposal of halogenated isoquinolines.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 1041423-26-0).[1] Retrieved from

  • PubChem. (2024).[5] Compound Summary: Halogenated Isoquinolines.[6] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.[7] Retrieved from

  • Cornell University EHS. (2023). Waste Disposal Procedures: Halogenated vs. Non-Halogenated Solvents.[7][8][9] Retrieved from

Sources

Personal protective equipment for handling 1,3-Dichloro-6-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1041423-26-0 | Formula: C₉H₄Cl₂FN | Hazard Class: Toxic (Oral), Irritant

Part 1: Executive Safety Summary & Risk Profile

The "Why" Behind the Protocol 1,3-Dichloro-6-fluoroisoquinoline is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its reactivity—driven by the electron-deficient isoquinoline core and the specific leaving group ability of the chlorines—also defines its biological hazard profile.

Unlike simple organic solids, halogenated isoquinolines possess significant potential for mucous membrane destruction and systemic toxicity upon ingestion or inhalation. The 1,3-dichloro substitution pattern increases lipophilicity, facilitating dermal absorption, while the fluorine atom enhances metabolic stability, potentially prolonging systemic retention if exposure occurs.

Critical Hazard Classifications (GHS):

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2] Ingestion of small quantities can cause severe systemic effects.

  • Skin/Eye Irritation (Category 2/2A): Causes serious eye irritation and skin irritation.

  • STOT-SE (Category 3): May cause respiratory irritation (mucosal damage).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection requires a "Defense-in-Depth" strategy. Relying solely on a fume hood is insufficient during transfer operations where static electricity can disperse dust.

2.1 Hand Protection Strategy

Selection must account for both the solid reagent and the reaction solvent.

Operational PhaseRecommended Glove SystemRationale & Breakthrough Logic
Solid Handling (Weighing/Transfer)Double Nitrile (min.[1] 5 mil outer, 4 mil inner)Protection against Dust: Nitrile provides excellent abrasion resistance against crystals.[1] Double gloving allows immediate removal of the outer layer if dust contamination occurs, keeping the inner layer (and skin) clean.[1]
Solution Phase (DCM/Chloroform)Silver Shield® (Laminate) or Viton® Solvent Permeation: Chlorinated solvents (common for this reagent) permeate nitrile in <5 minutes.[1] Dissolved reagent is carried through the glove to the skin.
Solution Phase (DMF/DMSO/THF)Double Nitrile or Butyl Rubber Chemical Resistance: Nitrile is generally resistant to polar aprotic solvents for short durations.[1] Change immediately upon splash.[1]
2.2 Respiratory & Eye Protection[1][3]
  • Primary Control: All open handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Control (Respiratory): If work must occur outside a hood (e.g., balance maintenance, spill cleanup), a Full-Face Respirator with P100/OV cartridges is mandatory.[1] N95 masks are insufficient for potentially toxic organic vapors generated during decomposition.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required.[1] Safety glasses with side shields do not seal against airborne dust or splashes, which can cause severe ocular burns given the compound's irritant nature.[1]

Part 3: Operational Protocols
3.1 Safe Weighing & Transfer Protocol

Objective: Eliminate airborne dust and prevent balance contamination.[1]

  • Preparation: Place a disposable anti-static weighing boat and a small waste container inside the fume hood. Line the work surface with an absorbent, plastic-backed mat.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. Halogenated heterocycles are prone to static charge, which causes "jumping" of crystals.

  • Transfer: Use a stainless steel spatula. Do not use plastic, which generates static.[1]

  • Decontamination: Immediately after weighing, wipe the spatula with a Kimwipe dampened in acetone inside the hood.[1] Dispose of the wipe as solid hazardous waste.[1]

  • Transport: Never transport the open weighing boat across the lab. Dissolve the reagent in the reaction solvent inside the hood, or transfer it to a tared, screw-cap vial before moving to the balance if the balance is external (not recommended).

3.2 Reaction Setup (Inert Atmosphere)
  • System: This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] These require oxygen-free environments.

  • Purging: When cycling vacuum/nitrogen, ensure the manifold trap is cooled (liquid N₂ or dry ice/acetone) to prevent sublimed material from entering the vacuum pump oil.[1]

  • Temperature: If heating >100°C, ensure the condenser coolant is flowing before heating begins to prevent vapor escape.[1]

Part 4: Emergency Response Logic

Scenario: You have spilled this compound.[1] Immediate Action: Alert nearby personnel, isolate the area, and assess the state (Solid vs. Solution).[1][4][5]

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Spill (Powder/Crystals) Assess->Solid Liquid Solution Spill Assess->Liquid Cover Cover with damp paper towels (Prevents dust) Solid->Cover Minimize Dust Absorb Apply Absorbent Pads/Vermiculite Liquid->Absorb Contain Spread Scoop Scoop into HazWaste Container Cover->Scoop WipeS Wipe surface with Acetone Scoop->WipeS Disposal Label as 'Toxic Halogenated Waste' Contact EHS WipeS->Disposal Collect Collect into Sealed Bag/Pail Absorb->Collect WipeL Scrub with Soap & Water Collect->WipeL WipeL->Disposal

Figure 1: Decision logic for spill response.[1] Note that for solid spills, dampening the covering material is crucial to prevent the generation of toxic dust.

Part 5: Waste Disposal & Deactivation[1][7]

Disposal Classification:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Toxic" and "Irritant". List "this compound" explicitly; do not use generic abbreviations.

Container Protocol:

  • Liquids: Collect mother liquors and reaction washes in high-density polyethylene (HDPE) or glass carboys approved for halogenated solvents.

  • Solids: Contaminated gloves, weighing boats, and paper towels must be double-bagged (clear polyethylene) and sealed before being placed in the solid waste drum.[1]

  • Glassware: Rinse glassware with acetone inside the fume hood before removing it for washing.[1] The first rinse contains the majority of the toxic residue and must be treated as hazardous waste.

References
  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: this compound. Retrieved from (Note: Link directs to general search/landing as specific deep links expire; verify CAS 1041423-26-0 on site).

  • PubChem. (n.d.). Compound Summary: Isoquinoline Derivatives. National Library of Medicine. Retrieved from

  • Washington State University.[4] (n.d.). Standard Operating Procedure: Halogenated Solvents. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][3][6] Safety Data Sheet: 2,3-Dichloroquinoxaline (Structural Analog). Retrieved from (Used for comparative hazard data on chlorinated nitrogen heterocycles).[1]

Sources

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